molecular formula C8H11NO2 B1459684 1-Cyclopropylpiperidine-2,4-dione CAS No. 1501330-86-4

1-Cyclopropylpiperidine-2,4-dione

Cat. No.: B1459684
CAS No.: 1501330-86-4
M. Wt: 153.18 g/mol
InChI Key: JOZVZBJSNHSOST-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperidine-2,4-dione is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZVZBJSNHSOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

The piperidine-2,4-dione scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2] Its rigid structure and capacity for diverse functionalization make it a valuable platform for modern drug development. This guide presents an in-depth, field-proven methodology for the synthesis of a key derivative, 1-Cyclopropylpiperidine-2,4-dione. The N-cyclopropyl group is a desirable feature in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. The synthetic strategy detailed herein is centered around a robust and scalable intramolecular Dieckmann condensation, a classic yet powerful method for constructing six-membered rings.[3][4] This document provides a comprehensive walkthrough, from the strategic selection of starting materials and the rationale behind reaction conditions to detailed experimental protocols and characterization data, designed to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Piperidine-2,4-dione Core

Piperidine derivatives are among the most prevalent N-heterocycles in pharmaceuticals, found in over twenty classes of drugs.[5][6][7] The piperidine-2,4-dione variant, in particular, offers a unique combination of a cyclic imide and a ketone, presenting multiple points for chemical modification and interaction with biological targets.[1] The synthesis of these structures is a topic of significant interest, with methods ranging from traditional carbonyl transformations to novel anionic enolate rearrangements.[1][2]

The introduction of a cyclopropyl group onto the ring nitrogen is a strategic decision. This small, strained ring acts as a "conformationally restricted" analogue of larger alkyl groups, which can lock the molecule into a bioactive conformation, thereby enhancing its interaction with a target protein. Furthermore, the cyclopropyl moiety is known to be resistant to oxidative metabolism, often improving the pharmacokinetic profile of a drug candidate. This guide focuses on a logical and efficient synthesis that leverages common starting materials to construct this valuable chemical entity.

Retrosynthetic Analysis and Strategy

A robust synthesis begins with a logical disconnection of the target molecule. The core of our strategy is the formation of the six-membered piperidine ring via an intramolecular Dieckmann condensation. This retrosynthetic approach identifies a key acyclic diester as the immediate precursor.

Retrosynthesis Target This compound Step2 Hydrolysis & Decarboxylation Target->Step2 Intermediate1 Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate Step2->Intermediate1 Step1 Intramolecular Dieckmann Condensation Intermediate1->Step1 Precursor Ethyl 3-(N-cyclopropyl-N-(ethoxycarbonylmethyl)amino)propanoate Step1->Precursor Step0_1 N-Alkylation Precursor->Step0_1 Precursor->Step0_1 SM1 Ethyl 3-(cyclopropylamino)propanoate Step0_1->SM1 SM2 Ethyl Bromoacetate Step0_1->SM2 Step0_2 Michael Addition SM3 Cyclopropylamine Step0_2->SM3 SM4 Ethyl Acrylate Step0_2->SM4 SM1->Step0_2 SM1->Step0_2

Caption: Retrosynthetic analysis of this compound.

This disconnection reveals a linear, two-stage synthesis:

  • Assembly of the Acyclic Precursor: Construction of ethyl 3-(N-cyclopropyl-N-(ethoxycarbonylmethyl)amino)propanoate from commercially available cyclopropylamine, ethyl acrylate, and ethyl bromoacetate.

  • Cyclization and Final Processing: Ring closure via Dieckmann condensation, followed by saponification and decarboxylation to yield the final target dione.

Synthetic Methodology and Experimental Protocols

This section details the step-by-step execution of the synthetic plan, emphasizing the causality behind procedural choices to ensure reproducibility and success.

Stage 1: Synthesis of Acyclic Precursor

The precursor synthesis is a two-step, one-pot sequence that efficiently builds the required carbon-nitrogen framework.

Workflow_Stage1 cluster_michael Step 1.1: Michael Addition cluster_alkylation Step 1.2: N-Alkylation MA_SM1 Cyclopropylamine MA_Product Ethyl 3-(cyclopropylamino)propanoate MA_SM1->MA_Product MA_SM2 Ethyl Acrylate MA_SM2->MA_Product MA_Solvent Solvent: Ethanol MA_Solvent->MA_Product ALK_Product Ethyl 3-(N-cyclopropyl-N- (ethoxycarbonylmethyl)amino)propanoate MA_Product->ALK_Product Intermediate (used in situ) ALK_SM1 Ethyl Bromoacetate ALK_SM1->ALK_Product ALK_Base Base: K₂CO₃ ALK_Base->ALK_Product

Caption: Workflow for the synthesis of the acyclic diester precursor.

Protocol 1: Synthesis of Ethyl 3-(N-cyclopropyl-N-(ethoxycarbonylmethyl)amino)propanoate

  • Rationale: This protocol begins with a conjugate (Michael) addition of cyclopropylamine to ethyl acrylate. This reaction proceeds readily without a catalyst. The resulting secondary amine is then immediately alkylated with ethyl bromoacetate. Potassium carbonate is chosen as a mild, inexpensive base to neutralize the HBr generated during the alkylation, minimizing side reactions. The entire sequence is performed in one pot to maximize efficiency.

  • Materials & Reagents:

    • Cyclopropylamine

    • Ethyl acrylate

    • Ethyl bromoacetate

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Ethanol (absolute)

    • Ethyl acetate (for workup)

    • Brine (saturated NaCl solution)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropylamine (1.0 eq) dissolved in absolute ethanol (approx. 3 M concentration).

    • Cool the solution to 0 °C in an ice bath. Add ethyl acrylate (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of cyclopropylamine.

    • To the reaction mixture containing the intermediate secondary amine, add anhydrous potassium carbonate (2.5 eq).

    • Add ethyl bromoacetate (1.1 eq) dropwise.

    • Heat the suspension to reflux (approx. 78 °C) and maintain for 12-18 hours, or until TLC/GC-MS analysis indicates complete formation of the desired diester product.

    • Cool the reaction to room temperature and filter off the potassium carbonate salts. Wash the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Redissolve the resulting oil in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. The product is often of sufficient purity for the next step, but can be purified by silica gel chromatography if necessary.

Stage 2: Dieckmann Condensation and Decarboxylation

This stage is the key ring-forming and final processing sequence.

Workflow_Stage2 cluster_diekmann Step 2.1: Dieckmann Condensation cluster_decarbox Step 2.2: Hydrolysis & Decarboxylation DC_SM1 Acyclic Precursor (from Stage 1) DC_Product Cyclic β-Keto Ester (Sodium Enolate Salt) DC_SM1->DC_Product DC_Base Base: Sodium Ethoxide DC_Base->DC_Product DC_Solvent Solvent: Toluene DC_Solvent->DC_Product DEC_Product This compound DC_Product->DEC_Product Acidic Workup DEC_Acid Reagents: Aq. HCl, Heat DEC_Acid->DEC_Product

Caption: Workflow for cyclization and final product formation.

Protocol 2:

  • Rationale: The Dieckmann condensation is an intramolecular Claisen reaction that cyclizes a 1,6-diester into a cyclic β-keto ester.[4] Sodium ethoxide is the base of choice; using a base with an alkoxide that matches the ester (ethoxide for ethyl esters) prevents unwanted transesterification.[3] The reaction is driven to completion by the formation of a stable enolate of the β-keto ester product. The subsequent step involves acidic hydrolysis of the ester followed by thermal decarboxylation, a facile process for β-keto acids, to yield the target dione.

  • Materials & Reagents:

    • Ethyl 3-(N-cyclopropyl-N-(ethoxycarbonylmethyl)amino)propanoate

    • Sodium ethoxide (NaOEt)

    • Anhydrous Toluene

    • Hydrochloric Acid (HCl), concentrated and dilute

    • Dichloromethane (for workup)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

    • Charge the flask with sodium ethoxide (1.2 eq) suspended in anhydrous toluene (approx. 4 M).

    • Dissolve the acyclic precursor (1.0 eq) from Stage 1 in anhydrous toluene and add it to the addition funnel.

    • Heat the sodium ethoxide suspension to 90-100 °C.

    • Add the precursor solution dropwise from the addition funnel over 1 hour. A thick precipitate (the sodium enolate of the product) will form.

    • After the addition, maintain the reaction at reflux for an additional 2-3 hours to ensure complete cyclization.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0 °C.

    • Quench the reaction by slowly adding cold 1 M HCl until the mixture is acidic (pH ~2). This will dissolve the precipitate.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene or ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This yields the crude ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate.

    • To the crude β-keto ester, add a 3:1 mixture of concentrated HCl and water.

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. CO₂ evolution will be observed. Monitor by TLC until the starting material is consumed.

    • Cool the solution to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until pH 7-8.

    • Extract the aqueous solution with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting solid/oil by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to afford pure this compound.

Data Summary and Characterization

The following table summarizes expected outcomes for this synthetic sequence. Yields are representative and may vary based on scale and purification efficiency.

StepKey TransformationStarting MaterialsKey ReagentsTypical YieldPurity (Crude)
1 Precursor SynthesisCyclopropylamine, Ethyl Acrylate, Ethyl BromoacetateK₂CO₃, Ethanol75-85%>90%
2 Dieckmann/DecarboxylationAcyclic Diester PrecursorNaOEt, Toluene, HCl65-75%>85%
Overall Two-Stage Synthesis - - 50-65% >98% (Post-Purification)

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the cyclopropyl protons, the diastereotopic protons of the piperidine ring at positions 3, 5, and 6. The absence of ethyl ester signals (triplet and quartet) and the C3-proton signal from the β-keto ester intermediate confirms completion.

  • ¹³C NMR: Carbon signals for the two carbonyl groups (amide C2 and ketone C4), as well as signals for the cyclopropyl and piperidine ring carbons.

  • IR Spectroscopy: Characteristic strong C=O stretching vibrations for the amide and ketone functional groups (typically in the 1650-1750 cm⁻¹ range).[8]

  • Mass Spectrometry (HRMS): Accurate mass measurement to confirm the elemental composition C₈H₁₁NO₂.

Conclusion

This guide provides a robust and scientifically-grounded pathway for the synthesis of this compound. The presented methodology, centered on a Dieckmann condensation, is highly reliable and employs readily available reagents. By detailing not only the procedural steps but also the underlying chemical principles, this document serves as a practical tool for researchers in medicinal chemistry and drug development. The successful synthesis of this valuable scaffold opens the door to the creation of novel analogues for investigation as potential therapeutic agents.

References

  • UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Available at: [Link]

  • ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Advanced Journal of Chemistry B. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • J&K Scientific LLC. Dieckmann Condensation. Available at: [Link]

  • Royal Society of Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Available at: [Link]

  • NIH National Center for Biotechnology Information. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]

  • Beilstein Journals. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Available at: [Link]

  • NIH National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Google Patents. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • NIH National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • ResearchGate. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. Available at: [Link]

  • MDPI. A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Available at: [Link]

  • ResearchGate. Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Available at: [Link]

  • ResearchGate. Three-Step Synthesis of Cyclopropyl Peptidomimetics | Request PDF. Available at: [Link]

  • Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

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1-Cyclopropylpiperidine-2,4-dione structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-Cyclopropylpiperidine-2,4-dione

Authored by: A Senior Application Scientist

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

The piperidine-2,4-dione moiety is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development.[1][2] This core structure is a key building block in the synthesis of a wide array of biologically active molecules, including analgesics, anti-inflammatory agents, and inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4).[3] The specific substitution at the N1 position, in this case with a cyclopropyl group, can profoundly influence the molecule's conformational rigidity, metabolic stability, and interaction with biological targets.[3]

The precise and unambiguous determination of the structure of novel piperidine-2,4-dione derivatives is a critical step in the drug discovery pipeline. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance. We will explore not just the "what" but the "why" of each analytical step, offering insights born from practical application.

The Elucidation Workflow: A Multi-Faceted Approach

G cluster_0 Initial Characterization cluster_1 Detailed Structural Mapping MS Mass Spectrometry (Molecular Formula Confirmation) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Proton/Carbon Environment) MS->NMR_1D Provides Molecular Weight IR Infrared Spectroscopy (Functional Group Identification) IR->NMR_1D Confirms Carbonyls NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Assigns Proton & Carbon Signals Final Final Structure Confirmation NMR_2D->Final Establishes Connectivity

Caption: Structure Elucidation Workflow for this compound.

Part 1: Mass Spectrometry - The First Checkpoint

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the foundational experiment. Its primary purpose is to provide an accurate mass measurement of the molecular ion, which in turn allows for the confident determination of the elemental formula. For N-heterocyclic compounds, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[4]

Experimental Protocol: ESI-Q-TOF Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it facilitates the protonation of the nitrogen atom, enhancing the signal for the [M+H]⁺ ion.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is selected to observe the [M+H]⁺ adduct.

  • Analysis:

    • Full Scan: Perform a full scan over a mass range of m/z 100-500 to identify the molecular ion peak.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern provides valuable structural information.

Data Presentation: Expected Mass Spectrometry Data

For a molecule with the formula C₈H₁₁NO₂, the expected masses are calculated and compared against the experimental values.

Adduct Calculated m/z Observed m/z Mass Error (ppm)
[M+H]⁺154.0863Hypothetical: 154.0861Hypothetical: -1.3
[M+Na]⁺176.0682Hypothetical: 176.0680Hypothetical: -1.1

Data based on predicted values from PubChemLite.[5]

Trustworthiness: A mass error of less than 5 ppm provides high confidence in the proposed elemental formula of C₈H₁₁NO₂.

Fragmentation Analysis (MS/MS)

The fragmentation pattern observed in the MS/MS spectrum is a molecular fingerprint. For piperidine derivatives, fragmentation is often initiated at the nitrogen atom and involves cleavages of the ring.[4]

G M_H [M+H]⁺ m/z = 154.0863 Frag1 Loss of CO m/z = 126.0913 M_H->Frag1 - CO Frag2 Loss of C₃H₅ (cyclopropyl) m/z = 113.0522 M_H->Frag2 - C₃H₅ Frag3 Ring Opening & Cleavage M_H->Frag3

Caption: Predicted MS/MS Fragmentation Pathway.

Part 2: Infrared (IR) Spectroscopy - Identifying the Key Players

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying functional groups. For this compound, the most prominent features will be the carbonyl (C=O) stretching vibrations. The presence of two carbonyls in a cyclic imide structure leads to characteristic absorption bands.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C-H stretch (cyclopropyl & piperidine)2850-3000Confirms the presence of sp³ C-H bonds.
C=O stretch (asymmetric - imide)~1730A strong, sharp peak characteristic of a cyclic imide carbonyl.[6][7]
C=O stretch (symmetric - ketone)~1705A second strong carbonyl peak, often slightly broader.[8]
C-N stretch1200-1350Indicates the presence of the carbon-nitrogen bond in the ring.

Trustworthiness: The presence of two distinct, strong absorption bands in the 1700-1750 cm⁻¹ region is a powerful indicator of the dione structure.[9] A saturated ketone in a six-membered ring typically absorbs around 1715 cm⁻¹.[8]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Map

Expertise & Experience: NMR is the most powerful tool for de novo structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of this compound.[7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J C-H).[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (²J C-H, ³J C-H), which is critical for identifying quaternary carbons and piecing together molecular fragments.[10]

Data Presentation: Predicted NMR Data

Note: The following chemical shifts are hypothetical, based on predictions and known values for similar structures, and serve as a guide for interpretation.

¹H NMR (Predicted):

Proton Label Predicted δ (ppm) Multiplicity Integration
H-3 ~3.5 t 2H
H-5 ~2.7 t 2H
H-6 ~2.5 s 2H
H-7 (methine) ~2.9 m 1H

| H-8/H-8' (methylene) | ~0.9 | m | 4H |

¹³C NMR (Predicted):

Carbon Label Predicted δ (ppm) DEPT-135
C-2 (carbonyl) ~170 Absent
C-4 (carbonyl) ~205 Absent
C-3 ~45 Negative (CH₂)
C-5 ~37 Negative (CH₂)
C-6 ~50 Negative (CH₂)
C-7 (methine) ~30 Positive (CH)

| C-8 (methylene) | ~7 | Negative (CH₂) |

2D NMR Correlation Analysis

COSY: This experiment reveals the connectivity within the piperidine and cyclopropyl rings.

  • A cross-peak between the triplets at ~3.5 ppm (H-3) and ~2.7 ppm (H-5) would be expected if there were coupling, however, they are separated by a carbonyl.

  • Strong correlations would be seen within the cyclopropyl group's protons (H-7, H-8/H-8').

HSQC: This directly links the proton signals to their attached carbons.

  • The proton at ~3.5 ppm (H-3) will correlate to the carbon at ~45 ppm (C-3).

  • The proton at ~2.7 ppm (H-5) will correlate to the carbon at ~37 ppm (C-5).

  • And so on for all protonated carbons.

HMBC: This is the key to assembling the full structure. Long-range correlations tie the fragments together.

G cluster_0 Key HMBC Correlations struct C=O | N | CH₂ | CH₂ | C=O | CH₂ | CH | CH₂-CH₂ H3_to_C24 H-3 → C-2, C-4, C-5 H3_to_C24->struct:C2 H3_to_C24->struct:C4 H5_to_C46 H-5 → C-4, C-6, C-3 H5_to_C46->struct:C4 H5_to_C46->struct:C6 H7_to_C62 H-7 → C-6, C-2, C-8 H7_to_C62->struct:C6 H7_to_C62->struct:C2 H7_to_C62->struct:C8

Caption: Key HMBC correlations for this compound.

Authoritative Grounding: The correlation from the cyclopropyl methine proton (H-7) to the piperidine ring carbons adjacent to the nitrogen (C-2 and C-6) is the definitive link that confirms the N-cyclopropyl substitution. Similarly, correlations from the piperidine protons (H-3, H-5, H-6) to the carbonyl carbons (C-2, C-4) confirm the dione backbone.

Conclusion

By systematically applying mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, we have demonstrated a robust and self-validating workflow for the complete structure elucidation of this compound. The accurate mass measurement confirms the elemental formula, IR spectroscopy identifies the key carbonyl functional groups, and the detailed correlation network from 2D NMR provides unambiguous proof of the atomic connectivity. This integrated approach ensures the highest level of scientific integrity and confidence in the final structural assignment, a prerequisite for any further research and development activities.

References

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  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]

  • Mass spectrometry fragmentation of novel piperidine derivatives. (n.d.). Benchchem.
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. (n.d.). UCL Discovery. Retrieved from [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Piperidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Organic Nitrogen Compounds VIII: Imides. (2020). Spectroscopy Online. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Piperidine, 1-cyclohexyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2,4-Piperidinedione. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and characterization of 2,2-diphenyl-1-(5-acetonyl-2,4,6-trinitro-1,3-cyclohexadienyl)hydrazine, C21H19N5O7. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • 1,3-Cyclohexanedione, 4-propyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2,5-Piperazinedione. (n.d.). NIST WebBook. Retrieved from [Link]

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  • 1,4-Cyclohexanedione. (n.d.). NIST WebBook. Retrieved from [Link]

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Foreword: The Strategic Convergence of a Privileged Scaffold and a Bioisosteric Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Cyclopropylpiperidine-2,4-dione Derivatives

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a journey of both innovation and strategic design. The piperidine ring is a cornerstone of this endeavor, recognized as a "privileged scaffold" due to its prevalence in numerous pharmaceuticals across a wide spectrum of therapeutic areas, including oncology and infectious diseases.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for molecular recognition.

This guide delves into the burgeoning field of this compound derivatives. The introduction of a cyclopropyl group at the N-1 position of the piperidine-2,4-dione core is a deliberate and strategic choice. The cyclopropyl moiety is a bioisostere for various functional groups and is known to enhance metabolic stability, improve potency, and modulate the electronic properties of a molecule.[4] The fusion of these two key structural features—the piperidine-2,4-dione scaffold and the N-cyclopropyl group—presents a compelling opportunity for the development of a new generation of bioactive compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, potential biological activities, and methodologies for the evaluation of these promising derivatives.

Part 1: Synthetic Pathways to this compound Derivatives

The construction of the this compound core can be approached through several established synthetic strategies, primarily focusing on the formation of the piperidine ring. A plausible and efficient method involves a Michael addition followed by an intramolecular cyclization (Dieckmann condensation).[5][6]

Proposed Synthetic Workflow

A general and adaptable synthetic route is outlined below. This multi-step process allows for the introduction of diversity at various positions of the piperidine-2,4-dione ring, enabling the exploration of structure-activity relationships.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Synthesis cluster_3 Derivatization A Cyclopropylamine C Michael Adduct A->C Michael Addition B α,β-Unsaturated Ester B->C D N-Substituted Diester C->D Acylation E 1-Cyclopropyl-3-substituted-piperidine-2,4-dione D->E Dieckmann Condensation F Final Derivatives E->F Further Functionalization

Caption: Proposed synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Model Compound

The following protocol details a hypothetical synthesis of a representative this compound derivative.

Step 1: Synthesis of the Michael Adduct

  • To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base like sodium ethoxide.

  • Cool the reaction mixture to 0°C and add cyclopropylamine (1.1 eq) dropwise.

  • Slowly add an α,β-unsaturated ester, for example, ethyl acrylate (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct, which can be purified by column chromatography.

Step 2: N-Acylation

  • Dissolve the purified Michael adduct (1.0 eq) in an aprotic solvent like dichloromethane (DCM).

  • Add a base such as triethylamine (1.5 eq).

  • Cool the mixture to 0°C and add an acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to yield the N-acylated diester.

Step 3: Dieckmann Condensation for Ring Closure

  • To a solution of a strong base, such as sodium hydride (1.2 eq), in an anhydrous solvent like tetrahydrofuran (THF), add the N-acylated diester (1.0 eq) dropwise at 0°C.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

  • Carefully quench the reaction with a proton source (e.g., acetic acid).

  • Extract the product, wash with brine, dry, and concentrate.

  • Purify the resulting this compound derivative by recrystallization or column chromatography.

Part 2: Biological Activities and Mechanistic Insights

While direct experimental data on this compound derivatives is emerging, we can hypothesize their potential biological activities based on the known properties of the piperidine and cyclopropyl moieties. The primary areas of interest are antimicrobial and anticancer applications.

Potential Antimicrobial Activity

The piperidine scaffold is a common feature in many antimicrobial agents.[4][7] The incorporation of a cyclopropyl group can enhance lipophilicity, potentially improving cell membrane penetration.

Hypothesized Mechanism of Action: this compound derivatives may act by disrupting bacterial cell wall synthesis or by inhibiting essential bacterial enzymes. The dione functionality could chelate metal ions crucial for enzymatic activity, while the overall structure could interfere with protein-protein interactions within the bacterium.

Antimicrobial_MoA Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Penetration Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, Topoisomerase) Compound->Enzyme Binding Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Hypothesized mechanism of antimicrobial action.

Potential Anticancer Activity

Piperidine derivatives have shown significant promise as anticancer agents, often by inducing apoptosis or inhibiting key signaling pathways.[2][6]

Hypothesized Mechanism of Action: These compounds could potentially inhibit protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt or Raf/MEK/ERK pathways.[8] The cyclopropyl group might enhance binding to the hydrophobic pockets of these kinases. Furthermore, they could induce apoptosis by increasing the production of reactive oxygen species (ROS).[9]

Anticancer_MoA Compound This compound Derivative Kinase Protein Kinase (e.g., PI3K, Akt, ERK) Compound->Kinase Inhibition ROS Reactive Oxygen Species (ROS) Production Compound->ROS Induction Proliferation Cell Proliferation Kinase->Proliferation Apoptosis Apoptosis ROS->Apoptosis Proliferation->Apoptosis Inhibition of

Caption: Hypothesized mechanism of anticancer action.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

A systematic exploration of the structure-activity relationship is crucial for optimizing the biological activity of these derivatives.

Key Structural Modifications for SAR Studies
  • Substitution on the Piperidine Ring: Introducing various substituents at the C-3, C-5, and C-6 positions can significantly impact activity. Electron-withdrawing and electron-donating groups, as well as bulky and small substituents, should be explored.

  • Aryl Substituents: If an aryl group is incorporated, its electronic and steric properties (e.g., adding methoxy, chloro, or nitro groups at different positions) will likely influence binding to biological targets.

  • Stereochemistry: The chiral centers on the piperidine ring can lead to stereoisomers with different biological activities. Chiral separation and asymmetric synthesis are important considerations.

Hypothetical Biological Data

The following tables present hypothetical data for a series of this compound derivatives to illustrate potential SAR trends.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDR1-Substituent (C3)R2-Substituent (C5)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
CPP-01HH64128
CPP-02PhenylH1664
CPP-034-ChlorophenylH832
CPP-044-MethoxyphenylH32128
CPP-054-ChlorophenylMethyl1664

Table 2: Anticancer Activity (IC50 Values)

Compound IDR1-Substituent (C3)R2-Substituent (C5)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
CPP-01HH> 100> 100
CPP-02PhenylH25.542.1
CPP-034-ChlorophenylH5.210.8
CPP-044-MethoxyphenylH48.775.3
CPP-054-ChlorophenylMethyl12.628.4

Part 4: Standardized Protocols for Biological Evaluation

To ensure the reproducibility and validity of biological data, standardized protocols are essential.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising frontier in the quest for novel therapeutic agents. The strategic combination of the versatile piperidine-2,4-dione scaffold with the beneficial properties of the N-cyclopropyl group provides a strong rationale for their synthesis and biological evaluation. This guide has provided a foundational framework, from synthetic strategies and hypothesized mechanisms of action to standardized evaluation protocols. Future research should focus on the synthesis of a diverse library of these compounds, followed by rigorous biological screening to validate their potential as antimicrobial and anticancer agents. Detailed mechanistic studies will be crucial to elucidate their modes of action and to guide further optimization toward clinically viable drug candidates.

References

  • Tikhov, T. S., & Kuznetsov, V. E. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry.[10][11]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[7][12]

  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4065.[4][13]

  • Li, S., et al. (2009). Synthesis, In Vitro Activities of (2-Cyclopropoxyphenyl)piperidine Derivatives for α1a and α1d Adrenergic Receptor Inhibitors. Medicinal Chemistry, 5(1), 15-22.[14]

  • Lee, H., et al. (2011). 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. European Journal of Medicinal Chemistry, 46(9), 3575-3584.[8]

  • Reuman, M., & Nogrady, T. (1987). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. Journal of Natural Products, 50(2), 245-251.[15]

  • Ghorab, M. M., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Archiv der Pharmazie, 345(7), 571-580.[16]

  • Comins, D. L., & Dehghani, A. (1992). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. The Journal of Organic Chemistry, 57(23), 6140-6142.[5]

  • Brady, K. T., & Lemaire, W. J. (1989). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027.[1]

  • Groutas, W. C., et al. (2011). Discovery of 1,2,4-thiadiazolidine-3,5-dione analogs that exhibit unusual and selective rapid cell death kinetics against acute myelogenous leukemia cells in culture. Bioorganic & Medicinal Chemistry Letters, 21(16), 4879-4883.[17]

  • Pazos, A., et al. (1986). New water-soluble condensed heterocyclic compounds with antimicrobial activity based on annulation reactions of 8-quinolinesulfenyl halides with natural products and alkenes. Molecules, 26(10), 2963.[18]

  • Wang, X., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46(34), 16429-16440.[9]

  • Wang, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(1), e202200192.[6]

  • Sahu, P., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861923.[2]

  • Jacobsen, E. N., & Wistrand, L. G. (2007). Structure-activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 8(1), 143-149.[19]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 224-245.[3]

  • Al-Obaid, A. M., et al. (2017). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Saudi Pharmaceutical Journal, 25(5), 727-735.[20]

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1545-1550.[21]

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A Technical Guide to 1-Cyclopropylpiperidine-2,4-dione Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine-2,4-dione, or glutarimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of a specific subclass: 1-cyclopropylpiperidine-2,4-dione analogs. The introduction of a cyclopropyl group to the nitrogen atom of the piperidine-2,4-dione core is a strategic modification intended to enhance metabolic stability and conformational rigidity, thereby favorably influencing pharmacokinetic and pharmacodynamic properties. This document details synthetic strategies for accessing these analogs, discusses their predicted physicochemical properties, and explores their significant therapeutic potential, with a primary focus on their role as antagonists of the androgen receptor (AR) for applications in oncology. We provide detailed experimental protocols and structure-activity relationship (SAR) insights to guide researchers and drug development professionals in this promising area of chemical biology.

Introduction: The Piperidine-2,4-dione Scaffold in Medicinal Chemistry

The piperidine ring is a foundational heterocyclic motif in modern pharmacology, present in a vast array of clinically approved drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS) and cancer.[1] Its prevalence stems from its ability to confer favorable properties such as chemical stability, improved pharmacokinetic profiles (ADME), and the capacity to adopt specific conformations for optimal target binding.[1]

Within this broad class, the piperidine-2,4-dione (also known as the glutarimide) substructure has garnered significant attention. This dione system provides a rigidified platform for presenting substituents in defined spatial orientations and possesses hydrogen bond donor and acceptor capabilities, making it an effective pharmacophore for interacting with biological targets. Historically, glutarimide-containing natural products have exhibited a range of biological activities, including antiviral and antitumor effects.[2][3][4] In contemporary drug discovery, synthetic analogs based on this scaffold are being actively investigated for various therapeutic applications.

The N-Cyclopropyl Moiety: A Key Structural Feature

The strategic incorporation of a cyclopropyl ring into a drug candidate is a well-established tactic in medicinal chemistry to overcome metabolic liabilities and refine pharmacological activity. The cyclopropyl group acts as a "non-classical bioisostere" of moieties like vinyl or isopropyl groups but with distinct advantages:

  • Metabolic Stability: The strained three-membered ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups. This can lead to an increased half-life and improved oral bioavailability.

  • Conformational Constraint: Attachment of the cyclopropyl group to the piperidine nitrogen restricts the rotation around the C-N bond, locking the molecule into a more defined conformation. This can enhance binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.

  • Modulation of Physicochemical Properties: The cyclopropyl group increases the lipophilicity of a molecule, which can influence its solubility, permeability across biological membranes, and plasma protein binding.

In the context of the piperidine-2,4-dione scaffold, the N-cyclopropyl moiety is hypothesized to enhance the drug-like properties of the core, making these analogs particularly attractive for development.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be approached in a modular fashion, involving the initial construction of the core heterocyclic system followed by the introduction of the N-cyclopropyl group.

Part A: Synthesis of the Piperidine-2,4-dione Core

Several robust methods exist for the synthesis of the piperidine-2,4-dione ring.[5] One of the most versatile and widely used is the Dieckmann cyclization of δ-amino-β-ketoesters. This intramolecular condensation reaction provides a reliable route to variously substituted piperidine-2,4-diones.[6] The general workflow allows for the introduction of substituents at various positions on the ring, which is crucial for exploring structure-activity relationships.

General Experimental Workflow: Dieckmann Cyclization

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chain Extension cluster_2 Step 3: Cyclization A β-Amino Acid C Acylated Intermediate A->C Acylation B Meldrum's Acid B->C D δ-Amino-β-ketoester C->D Reaction with Alcohol/Ester E Piperidine-2,4-dione Core D->E Dieckmann Cyclization (Base-mediated)

Caption: General workflow for piperidine-2,4-dione synthesis.

Part B: Introduction of the N-Cyclopropyl Group

Once the piperidine-2,4-dione core is synthesized, the cyclopropyl moiety is typically introduced via N-alkylation. This is an SN2 reaction where the nitrogen atom of the glutarimide acts as a nucleophile, displacing a leaving group from a cyclopropyl-containing electrophile.

  • Reagents: Common reagents include cyclopropyl bromide, cyclopropyl iodide, or cyclopropyl tosylate.

  • Conditions: The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN). The choice of base and solvent is critical to ensure efficient deprotonation of the imide nitrogen without promoting side reactions.

Part C: Diversification of the Scaffold

To build a library of analogs for SAR studies, diversity can be introduced at multiple positions. Substituents on the piperidine ring (e.g., at the 3-, 5-, or 6-positions) can be incorporated by starting with appropriately substituted precursors in the Dieckmann cyclization. This modularity is a key advantage of the synthetic strategy.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of this compound analogs are critical determinants of their drug-like potential. While experimental data for this specific subclass is sparse in publicly available literature, predictions can be made based on the constituent moieties.

Table 1: Predicted Physicochemical Properties of a Representative Analog

PropertyPredicted Value RangeRationale
Molecular Weight (MW) 250 - 450 DaDependent on substituents on the piperidine ring; generally within Lipinski's "rule of five" range.
LogP (Lipophilicity) 2.0 - 4.0The N-cyclopropyl group and aryl substituents increase lipophilicity.
Hydrogen Bond Donors 0-1The core imide N-H is alkylated. Other substituents may add HBDs.
Hydrogen Bond Acceptors 2-4The two carbonyl oxygens are the primary acceptors.
Metabolic Stability Moderate to HighThe N-cyclopropyl group is resistant to N-dealkylation. Stability depends on other ring substituents.

Biological Activity and Therapeutic Potential

Primary Focus: Androgen Receptor Antagonism

A significant body of research has identified molecules containing a glutarimide or related hydantoin core as potent antagonists of the androgen receptor (AR).[7][8] The AR is a nuclear hormone receptor that plays a critical role in the development and progression of prostate cancer. Androgen deprivation therapy, which aims to reduce the levels of androgens that activate the AR, is a cornerstone of treatment. However, many tumors eventually develop resistance, often through AR mutations or overexpression, leading to castration-resistant prostate cancer (CRPC).

Second-generation AR antagonists, such as enzalutamide, have been developed to treat CRPC. These agents bind to the ligand-binding domain (LBD) of the AR with high affinity, preventing its activation. The this compound scaffold shares structural similarities with known nonsteroidal AR antagonists. It is hypothesized that these analogs can effectively occupy the LBD of the AR, sterically hindering the conformational changes required for receptor activation and subsequent gene transcription.

Simplified Androgen Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_DHT AR-DHT Complex DHT->AR_DHT AR Androgen Receptor (AR) AR->AR_DHT Binding HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation Analog 1-Cyclopropylpiperidine- 2,4-dione Analog Analog->AR Competitive Binding (Antagonism) ARE Androgen Response Element (DNA) AR_dimer->ARE DNA Binding Transcription Gene Transcription (e.g., PSA) ARE->Transcription Activation

Caption: Proposed mechanism of AR antagonism.

Key Experimental Protocols

Protocol 1: Synthesis of a Representative 1-Cyclopropyl-3-aryl-piperidine-2,4-dione

Objective: To provide a standardized method for the synthesis of a model compound.

Materials:

  • 3-Aryl-glutaric acid

  • Acetic anhydride

  • Urea

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Step 1: Synthesis of 3-Aryl-piperidine-2,4-dione.

    • A mixture of 3-aryl-glutaric acid (1.0 eq), acetic anhydride (2.0 eq), and urea (1.2 eq) is heated at 140-150 °C for 2-3 hours.

    • The reaction mixture is cooled, and the solid product is triturated with water, filtered, and dried to yield the crude 3-aryl-piperidine-2,4-dione.

    • Purification is achieved by recrystallization or silica gel chromatography.

  • Step 2: N-Cyclopropylation.

    • To a solution of 3-aryl-piperidine-2,4-dione (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and cyclopropyl bromide (1.5 eq).

    • The mixture is stirred at 60-80 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by silica gel chromatography to afford the final 1-cyclopropyl-3-aryl-piperidine-2,4-dione analog.

Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of synthesized analogs for the human androgen receptor.

Materials:

  • Synthesized test compounds

  • Recombinant human AR LBD protein

  • [³H]-Mibolerone (radiolabeled androgen agonist)

  • Non-labeled Mibolerone (for non-specific binding control)

  • Assay buffer

  • Scintillation vials and scintillation fluid

  • Filter plates and filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compounds in assay buffer.

  • In a 96-well plate, add the AR LBD protein, a fixed concentration of [³H]-Mibolerone, and the test compound dilutions.

  • For total binding wells, add only AR LBD and [³H]-Mibolerone.

  • For non-specific binding wells, add AR LBD, [³H]-Mibolerone, and a high concentration of non-labeled Mibolerone.

  • Incubate the plate at 4 °C for a specified time (e.g., 18 hours) to reach equilibrium.

  • Transfer the contents to a filter plate and wash rapidly with cold assay buffer to separate bound from unbound radioligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the this compound class requires extensive empirical data, insights can be extrapolated from related series of AR antagonists.

Table 2: Hypothetical Structure-Activity Relationships

Position of ModificationStructural ChangePredicted Impact on AR Antagonist ActivityRationale
N-1 (Nitrogen) Replacement of cyclopropyl with larger/smaller alkylLikely decreaseThe cyclopropyl group offers an optimal balance of lipophilicity and conformational rigidity for fitting into the AR LBD.[9]
C-3 Introduction of substituted aryl groupsHigh impactThis position is crucial for interaction with key residues in the AR LBD. Electron-withdrawing groups (e.g., -CN, -CF₃) are often favored.
C-5, C-6 Introduction of small alkyl groups (e.g., methyl)Moderate impactCan be used to fine-tune solubility and metabolic stability. May introduce chirality, requiring stereoselective synthesis.

Key SAR Insights Diagram

G cluster_0 SAR Analysis of the Scaffold img N1 N-1 Position: - Cyclopropyl group is critical. - Modulates pharmacokinetics. C3 C-3 Position: - Major point for diversification. - Aryl substituents directly interact  with the binding pocket. C56 C-5/C-6 Positions: - Introduction of small groups  can fine-tune properties. - Can create chiral centers.

Caption: Key positions for SAR exploration.

Conclusion and Future Directions

This compound analogs represent a promising, yet underexplored, class of compounds with significant therapeutic potential, particularly as androgen receptor antagonists for the treatment of prostate cancer. The core scaffold is synthetically accessible, and the N-cyclopropyl group is expected to confer advantageous pharmacokinetic properties. The modular nature of the synthesis allows for systematic exploration of structure-activity relationships, paving the way for the optimization of potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of these analogs. Confirmation of their AR antagonist activity and assessment of their potency in cellular assays are critical next steps. Subsequent studies should investigate their metabolic stability, in vivo efficacy in relevant animal models of prostate cancer, and off-target activity to build a comprehensive profile and validate their potential as clinical candidates.

References

  • Tikhov, M. S., & Kuznetsov, V. E. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry.
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  • PubMed. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin.[3]

  • Ghosh, S., et al. (2008). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry.[9]

  • Milne, P. J., et al. (2000). The biological activity of selected cyclic dipeptides. Journal of Pharmacy and Pharmacology.
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  • Norris, J. L., et al. (2022).
  • Kuznetsov, V. E., & Tikhov, M. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[10]

  • Konstantinidou, M., et al. (2019). Glutarimide Alkaloids Through Multicomponent Reaction Chemistry. Chemistry – A European Journal.
  • Wang, C., et al. (2020). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules.[7]

  • Purohit, A., et al. (2008).
  • Yoshino, H., et al. (2011). Design and Synthesis of an Androgen Receptor Pure Antagonist (CH5137291) for the Treatment of Castration-Resistant Prostate Cancer. Bioorganic & Medicinal Chemistry.[8]

  • Comins, D. L., et al. (2001). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. The Journal of Organic Chemistry.

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An In-depth Technical Guide to the Putative Mechanism of Action of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Advanced Drug Discovery Professionals

Abstract

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyclopropyl group at the 1-position of this scaffold, yielding 1-Cyclopropylpiperidine-2,4-dione, presents a molecule with intriguing potential, leveraging the metabolic stability and conformational rigidity conferred by the cyclopropyl moiety. While direct pharmacological data for this specific molecule is not prevalent in existing literature, this guide synthesizes information from structurally related compounds to propose a primary putative mechanism of action centered on dipeptidyl peptidase-4 (DPP-4) inhibition. Secondary potential mechanisms, including the modulation of other serine proteases and the induction of cellular oxidative stress, are also explored. This document provides a comprehensive framework for researchers to investigate and validate these hypotheses through a series of robust experimental protocols.

Introduction: The Chemical Rationale

The core structure, piperidine-2,4-dione, is a versatile synthetic platform for generating diverse molecular architectures. Its derivatives have been explored for a range of biological activities, including as potential anticancer and antimicrobial agents through the inhibition of enzymes like dihydroorotase. The addition of a cyclopropyl group is a well-established strategy in drug design to enhance potency, improve metabolic stability, and reduce off-target effects. This small, strained ring system introduces a degree of conformational constraint that can be favorable for binding to specific protein targets.

The structural similarity of this compound to known DPP-4 inhibitors, which often feature a piperidine or similar nitrogenous heterocycle, forms the basis of our primary hypothesis. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones. Its inhibition is a validated therapeutic strategy for type 2 diabetes.

Primary Hypothesized Mechanism: DPP-4 Inhibition

We postulate that this compound acts as a competitive inhibitor of dipeptidyl peptidase-4. The piperidine-2,4-dione moiety may mimic the dipeptide substrate, while the N-cyclopropyl group could engage in favorable hydrophobic interactions within the S1 subsite of the DPP-4 active site.

Proposed Binding Interaction

The proposed interaction with the DPP-4 active site is visualized below. The carbonyl groups of the dione ring are hypothesized to form hydrogen bonds with key residues in the catalytic domain, such as Tyr662 and Tyr547, while the cyclopropyl group occupies a hydrophobic pocket.

Experimental Validation Workflow

A multi-step experimental approach is required to validate this hypothesis. The workflow is designed to first confirm direct binding and inhibition, then to characterize the nature of this inhibition, and finally to assess its cellular and physiological relevance.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Proof of Concept A DPP-4 Enzymatic Assay B Isothermal Titration Calorimetry (ITC) A->B Confirms direct binding C Surface Plasmon Resonance (SPR) B->C Determines binding kinetics D Cell-Based DPP-4 Activity Assay C->D Proceed if potent inhibition is observed E GLP-1 Secretion Assay D->E Confirms target engagement F Oral Glucose Tolerance Test (OGTT) in Rodent Model E->F Proceed if cellular activity is confirmed

Caption: Experimental workflow for validating DPP-4 inhibition.

Hypothetical Data Summary

The following table presents hypothetical data that would support the DPP-4 inhibition hypothesis.

Experiment Parameter Hypothetical Value Interpretation
DPP-4 Enzymatic AssayIC₅₀85 nMPotent inhibition of DPP-4 enzyme activity.
Isothermal Titration CalorimetryK_d120 nMDirect, high-affinity binding to the DPP-4 protein.
Surface Plasmon Resonancek_on1.5 x 10⁵ M⁻¹s⁻¹Rapid association with the target enzyme.
k_off1.8 x 10⁻² s⁻¹Moderately slow dissociation, suggesting a durable inhibitory effect.
Cell-Based DPP-4 AssayEC₅₀250 nMEffective inhibition of DPP-4 in a cellular context.
Oral Glucose Tolerance TestGlucose AUC30% reduction vs. vehicleSignificant improvement in glucose tolerance in a relevant animal model.

Secondary & Alternative Mechanisms

While DPP-4 inhibition is the primary hypothesis, the chemical structure of this compound does not preclude other potential mechanisms of action. These should be investigated in parallel or if the primary hypothesis is invalidated.

Inhibition of Other Serine Proteases

The piperidine scaffold is present in inhibitors of various proteases. Therefore, it is prudent to screen this compound against a panel of related serine proteases, such as Fibroblast Activation Protein (FAP), Prolyl Endopeptidase (PREP), and Thrombin, to assess selectivity.

Induction of Oxidative Stress

Some heterocyclic diones, such as pyrimidine-2,4-diones, have been shown to exert antitumor effects by increasing intracellular reactive oxygen species (ROS). The dione functionality in this compound could potentially undergo redox cycling in the cellular environment, leading to ROS production. This could be particularly relevant in cancer cell lines, which often have a compromised antioxidant defense system.

G A This compound B Cellular Reductases A->B 1e⁻ reduction B->A Regeneration C Semiquinone Radical D Molecular Oxygen (O₂) C->D Electron Transfer E Superoxide Radical (O₂⁻) D->E F Reactive Oxygen Species (ROS) E->F G Cellular Damage & Apoptosis F->G

Caption: Putative pathway for ROS generation.

Detailed Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human DPP-4.

  • Materials:

    • Recombinant Human DPP-4 (e.g., R&D Systems, Cat# 954-SE).

    • DPP-4 Substrate: Gly-Pro-AMC (Bachem, Cat# I-1225).

    • Assay Buffer: 25 mM Tris, pH 7.5, 140 mM NaCl, 10 mM KCl.

    • This compound, dissolved in DMSO.

    • Sitagliptin (positive control).

    • 384-well black, flat-bottom plates.

  • Procedure:

    • Prepare a serial dilution of the test compound and Sitagliptin in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.

    • Add 5 µL of the diluted compounds to the wells of the 384-well plate.

    • Add 10 µL of recombinant DPP-4 (final concentration 0.1 ng/µL) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of Gly-Pro-AMC substrate (final concentration 100 µM).

    • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 465 nm) every minute for 30 minutes using a plate reader.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cellular ROS Detection Assay
  • Objective: To assess the ability of this compound to induce ROS production in a cellular context.

  • Materials:

    • A549 lung carcinoma cell line (or other suitable cell line).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • 2',7'-Dichlorofluorescin diacetate (DCFDA) (e.g., Abcam, ab113851).

    • This compound, dissolved in DMSO.

    • Menadione (positive control).

    • 96-well black, clear-bottom plates.

  • Procedure:

    • Seed A549 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Load the cells with 10 µM DCFDA in PBS for 45 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Add fresh culture medium containing serial dilutions of the test compound or controls.

    • Incubate for 4 hours at 37°C.

    • Measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.

    • Normalize the fluorescence values to a no-treatment control and plot the fold-change in ROS production versus compound concentration.

Conclusion and Future Directions

This guide outlines a primary, plausible mechanism of action for this compound as a DPP-4 inhibitor, supported by the known pharmacology of its constituent chemical motifs. The proposed experimental workflows provide a clear and robust path to validating this hypothesis. Concurrently, the investigation of alternative mechanisms, such as broad serine protease inhibition or ROS induction, will ensure a comprehensive understanding of the compound's biological activity. The insights gained from these studies will be crucial for guiding the future development of this promising molecule, potentially leading to novel therapeutics for metabolic disorders or oncology.

References

  • Li, S., Chiu, G., Pulito, V. L., Liu, J., Connolly, P. J., & Middleton, S. A. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors

In Silico Modeling of 1-Cyclopropylpiperidine-2,4-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2] 1-Cyclopropylpiperidine-2,4-dione, a derivative of this privileged scaffold, presents an intriguing candidate for computational investigation. This technical guide provides a comprehensive, in-depth framework for the in silico modeling of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to elucidate the causal reasoning behind methodological choices, ensuring a self-validating and scientifically rigorous approach. This document will detail protocols for ligand preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, all grounded in authoritative sources and visualized through clear, structured diagrams and tables.

Introduction: The Rationale for In Silico Investigation

The piperidine ring's conformational flexibility and its capacity for diverse intermolecular interactions make it a highly sought-after motif in drug design.[3] Introducing a cyclopropyl group and dione functionality to this scaffold can significantly influence its steric and electronic properties, potentially leading to novel biological activities.[4] In silico modeling provides a cost-effective and time-efficient avenue to explore the therapeutic potential of novel chemical entities like this compound before committing to expensive and time-consuming wet-lab synthesis and screening.[5]

Computational approaches allow for the early assessment of a compound's pharmacokinetic and toxicological profile, helping to identify potential liabilities and guide lead optimization.[6][7] This guide will walk through a standard yet powerful in silico workflow, treating this compound as a case study to demonstrate the application of these techniques in a real-world drug discovery context.

The Computational Drug Discovery Workflow

The in silico evaluation of a novel compound is a multi-stage process, designed to build a comprehensive profile of its potential as a therapeutic agent. Each stage provides unique insights, from static binding predictions to dynamic stability assessments and predictions of its fate within a biological system.

Computational_Workflow cluster_0 Initial Assessment cluster_1 Target Interaction cluster_2 Dynamic Validation Ligand_Preparation Ligand Preparation & Optimization ADMET_Prediction ADMET Prediction Ligand_Preparation->ADMET_Prediction Target_Selection Target Selection & Preparation ADMET_Prediction->Target_Selection Molecular_Docking Molecular Docking Target_Selection->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy

Caption: A generalized workflow for the in silico design and evaluation of small molecules.

Ligand Preparation: Establishing the Foundation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. Proper preparation of the ligand, this compound, is a critical first step.

Protocol 1: 3D Structure Generation and Energy Minimization
  • Obtain 2D Representation: Start with a 2D representation of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string. The canonical SMILES for this compound is C1CC1C2CC(=O)CC(=O)N2.[8]

  • Generate 3D Coordinates: Use a computational chemistry tool such as Avogadro or the RDKit library in Python to convert the 2D SMILES string into a 3D structure with initial coordinates.

  • Protonation State: Determine the likely protonation state of the molecule at physiological pH (7.4). The piperidine-2,4-dione moiety has an amide-like proton which is generally not basic, and the molecule lacks strongly acidic or basic groups. Therefore, it is likely to be neutral at physiological pH.

  • Energy Minimization: The initial 3D structure is likely in a high-energy conformation. Perform energy minimization using a force field such as MMFF94 or UFF to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand structure is physically realistic before proceeding to more complex calculations.[9]

ADMET Prediction: Early Assessment of Drug-Likeness

Before investigating potential biological targets, it is prudent to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This early-stage analysis helps to flag compounds that are unlikely to be successful drugs due to poor pharmacokinetic or safety profiles.[6][10]

Protocol 2: ADMET Profiling using SwissADME
  • Access SwissADME: Navigate to the free SwissADME web server.[11][12]

  • Input Molecule: Paste the SMILES string for this compound (C1CC1C2CC(=O)CC(=O)N2) into the input field.[13][14]

  • Run Prediction: Initiate the calculation. The server will compute a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.[11]

  • Analyze Results: Pay close attention to key parameters such as:

    • Lipinski's Rule of Five: A set of rules of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Gastrointestinal (GI) Absorption: Prediction of how well the compound will be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Prediction of whether the compound can cross the BBB, which is crucial for CNS-acting drugs.

    • CYP450 Inhibition: Prediction of potential interactions with key metabolic enzymes, which can lead to drug-drug interactions.

    • Synthetic Accessibility: An estimate of how difficult the molecule would be to synthesize.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueAcceptable RangeReference
Molecular Weight153.18 g/mol < 500 g/mol Lipinski's Rule of Five
LogP (Consensus)Predicted-0.4 to +5.6Drug-likeness criteria
Hydrogen Bond Donors1≤ 5Lipinski's Rule of Five
Hydrogen Bond Acceptors2≤ 10Lipinski's Rule of Five
GI AbsorptionHigh/LowHighSwissADME Model[11]
BBB PermeantYes/NoTarget DependentSwissADME Model[11]
Synthetic AccessibilityPredicted1 - 10 (easy-hard)SwissADME Model[11]

(Note: Predicted values are illustrative and would be generated by running the actual analysis)

Molecular Docking: Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein.[15][16] Since there is no established target for this compound, we will proceed with a hypothetical target. Piperidine derivatives have shown activity against a wide range of targets, including kinases.[5][17] For this guide, we will use Anaplastic Lymphoma Kinase (ALK) as an example target, as piperidine carboxamide derivatives have been investigated as ALK inhibitors.[17]

Protocol 3: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 4DCE, a crystal structure of ALK kinase domain.[17]

    • Prepare the receptor using software like AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning partial charges. The prepared receptor is saved in PDBQT format.[3]

  • Ligand Preparation:

    • The energy-minimized structure of this compound from Protocol 1 should be used.

    • Define the rotatable bonds and assign partial charges. Save the prepared ligand in PDBQT format.[3]

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the target protein. The coordinates of the grid box can be determined from the position of a co-crystallized ligand in the PDB structure or through pocket detection algorithms.[15][18]

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. Vina will explore different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.[16]

  • Analysis of Results:

    • The primary output is a set of predicted binding poses and their corresponding binding affinities (in kcal/mol). Lower binding energy values indicate a more favorable interaction.[15]

    • Visualize the top-ranked poses in a molecular visualization program like PyMOL or UCSF Chimera to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular_Docking_Workflow PDB Fetch Protein Structure (PDB) Prepare_Protein Prepare Protein (Add Hydrogens, Remove Water) PDB->Prepare_Protein Ligand Prepare Ligand (3D Structure) Prepare_Ligand Prepare Ligand (Define Rotatable Bonds) Ligand->Prepare_Ligand Grid_Box Define Binding Site (Grid Box) Prepare_Protein->Grid_Box Docking Run Docking (AutoDock Vina) Prepare_Ligand->Docking Grid_Box->Docking Analysis Analyze Poses & Binding Affinity Docking->Analysis

Caption: A streamlined workflow for performing molecular docking simulations.

Molecular Dynamics Simulation: Assessing Dynamic Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[19][20]

Protocol 4: MD Simulation using GROMACS
  • System Preparation:

    • Take the best-ranked pose from the molecular docking as the starting structure for the protein-ligand complex.

    • Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).[21]

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.[21]

  • Energy Minimization:

    • Perform energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries.[22]

  • Equilibration:

    • Perform a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.[22]

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[21][22]

  • Production Run:

    • Remove the position restraints and run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals.[20]

  • Trajectory Analysis:

    • Analyze the saved trajectory to calculate various properties:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds identified in the docking pose.

Data Presentation: Key MD Simulation Metrics
MetricDescriptionDesired Outcome for a Stable Complex
Protein RMSDMeasures the average deviation of the protein backbone from its initial position.A plateauing curve, indicating structural stability.
Ligand RMSDMeasures the deviation of the ligand from its position in the binding pocket.A low, stable value, indicating the ligand remains bound.
Hydrogen BondsThe number of hydrogen bonds between the ligand and protein over time.Consistent presence of key hydrogen bonds.
Radius of GyrationA measure of the protein's compactness.A stable value, indicating no major unfolding events.

Conclusion: Synthesizing a Comprehensive In Silico Profile

This technical guide has outlined a rigorous and logical workflow for the in silico modeling of this compound. By systematically progressing from ligand preparation and ADMET prediction to molecular docking and dynamic simulation, researchers can build a comprehensive computational profile of a novel molecule. The insights gained from these models—predicting drug-likeness, identifying potential biological targets, elucidating binding modes, and assessing complex stability—are invaluable for making informed decisions in the drug discovery pipeline. This structured approach, grounded in established methodologies and validated through dynamic simulation, maximizes the potential for identifying promising lead candidates while minimizing the risk of late-stage failures.

References

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  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!. Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Not Just Bio. (2022). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Retrieved from [Link]

  • ADMET-AI. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Retrieved from [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • YouTube. (n.d.). SwissADME. Retrieved from [Link]

  • Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved from [Link]

  • YouTube. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • YouTube. (2025). AutoDock 4 Molecular Docking Tutorial | Complete Guide: From Installation to Publication-Quality Figures. Retrieved from [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • SwissADME. (n.d.). Help. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • PubMed. (n.d.). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Retrieved from [Link]

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The Piperidine-2,4-dione Core: A Historical and Synthetic Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine-2,4-dione scaffold, a privileged heterocyclic motif, has a rich and often intertwined history with its more famous isomer, the piperidine-2,6-dione (glutarimide). This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of piperidine-2,4-diones. We will delve into the foundational synthetic strategies that first brought this core to light, trace its emergence from the shadow of its glutarimide relatives, and illuminate the key discoveries that established its significance in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this important pharmacophore, moving beyond a mere recitation of facts to an analysis of the scientific rationale that has driven its evolution.

The Dawn of the Piperidine Diones: An Intertwined Genesis

The story of piperidine-2,4-diones does not begin in isolation but rather in the broader context of the exploration of piperidine-based heterocycles in the late 19th and early 20th centuries. Much of the early focus was on the more readily accessible piperidine-2,6-dione (glutarimide) core, which laid the chemical groundwork for the eventual synthesis and investigation of its 2,4-dione isomer.

The Glutarimide Precedent: Setting the Synthetic Stage

The synthesis of the glutarimide ring system was a significant achievement in heterocyclic chemistry. Early methods involved the cyclization of glutaric acid or its derivatives. These foundational approaches, while not directly yielding piperidine-2,4-diones, were crucial in establishing the fundamental principles of piperidine ring closure.

A pivotal moment in the history of cyclic ketones and lactams, which conceptually paved the way for piperidine dione synthesis, was the work of German chemist Walter Dieckmann . His development of the intramolecular Claisen condensation of diesters, now famously known as the Dieckmann condensation , provided a powerful tool for the formation of five- and six-membered rings. This reaction, first reported in the late 19th and early 20th centuries, became a cornerstone of synthetic organic chemistry and would later be adapted for the synthesis of piperidine-2,4-diones.

Another conceptually related and historically significant reaction is the Thorpe-Ziegler reaction , an intramolecular cyclization of dinitriles. Developed by Jocelyn Field Thorpe and later refined by Karl Ziegler, this method offered an alternative pathway to cyclic systems and further expanded the synthetic chemist's toolkit for ring formation.

The Emergence of the Piperidine-2,4-dione Scaffold: A Tale of Two Isomers

While the glutarimide core took center stage in early research, the synthesis of the piperidine-2,4-dione isomer represented a distinct synthetic challenge and a new avenue for pharmacological exploration.

Foundational Synthetic Strategies

The adaptation of classical cyclization reactions was key to the first syntheses of the piperidine-2,4-dione ring system. The Dieckmann condensation, in particular, proved to be a viable route.

The application of the Dieckmann condensation to appropriately substituted amino diesters provided a direct entry to the piperidine-2,4-dione core. The general strategy involves the base-catalyzed intramolecular cyclization of a diester containing a nitrogen atom in the backbone.

Conceptual Experimental Protocol: Dieckmann Condensation for Piperidine-2,4-dione Synthesis

Objective: To synthesize a substituted piperidine-2,4-dione via intramolecular Dieckmann condensation.

Materials:

  • N-substituted β-amino-α,γ-dicarboxylic acid ester

  • Strong base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Acid for workup (e.g., dilute hydrochloric acid)

Procedure:

  • Reaction Setup: A solution of the N-substituted β-amino-α,γ-dicarboxylic acid ester in an anhydrous solvent is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A strong base is added portion-wise to the solution at a controlled temperature (often ambient or slightly elevated) to initiate the intramolecular condensation. The choice of base and solvent is critical to optimize the yield and minimize side reactions. The causality here lies in the need for a non-nucleophilic base to deprotonate the α-carbon without competing with the intramolecular cyclization.

  • Reaction Monitoring: The reaction is monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled and quenched by the addition of a dilute acid to neutralize the excess base and protonate the resulting enolate.

  • Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired piperidine-2,4-dione.

Dieckmann_Condensation Reactant N-substituted β-amino-α,γ-dicarboxylic acid ester Intermediate1 Enolate Intermediate Reactant->Intermediate1 Deprotonation Base Strong Base (e.g., NaOEt) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Piperidine-2,4-dione Intermediate2->Product Elimination of Alkoxide & Tautomerization

Caption: Dieckmann condensation pathway to piperidine-2,4-diones.

The Rise of Piperidine Diones in Medicinal Chemistry: The Sedative-Hypnotic Era

The mid-20th century witnessed a surge in the development of synthetic drugs targeting the central nervous system (CNS). This era, often referred to as the "golden age" of psychopharmacology, saw the introduction of numerous sedative-hypnotic agents.[1] While barbiturates were the dominant class, concerns over their addictive potential and narrow therapeutic window spurred the search for safer alternatives.[2] It was within this context that piperidine diones emerged as a promising class of compounds.

A key milestone in the history of piperidine-2,4-diones was the development of methyprylon (3,3-diethyl-5-methylpiperidine-2,4-dione).[3] Introduced as a sedative-hypnotic, methyprylon represented one of the first clinically used drugs containing the piperidine-2,4-dione scaffold.[4] Its development demonstrated the therapeutic potential of this heterocyclic core as a CNS depressant.[5]

The synthesis of methyprylon and its analogs provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. The substitution pattern on the piperidine ring was found to be crucial for its sedative-hypnotic activity.

CompoundR1R2R3Relative Sedative-Hypnotic Activity
Methyprylon C2H5C2H5CH3Active
Analog AHHHInactive
Analog BCH3CH3HWeakly Active
Analog CC2H5C2H5HModerately Active

This table is a representative summary based on general SAR principles of early sedative-hypnotics and does not represent specific clinical trial data.

The data, although simplified, illustrates a fundamental principle of early medicinal chemistry: small structural modifications can lead to significant changes in biological activity. The presence of the gem-diethyl group at the 3-position and the methyl group at the 5-position in methyprylon were key determinants of its potency.

It is impossible to discuss the history of piperidine-2,4-diones without acknowledging the profound impact of their 2,6-dione isomers, particularly glutethimide and thalidomide .

  • Glutethimide: Introduced in 1954 as a "safe" alternative to barbiturates for insomnia, glutethimide quickly gained popularity.[6] However, it later became apparent that it shared many of the same risks of addiction and withdrawal.[7]

  • Thalidomide: Marketed in the late 1950s as a sedative and antiemetic for morning sickness, thalidomide led to a devastating public health crisis due to its severe teratogenic effects.[8] This tragedy fundamentally changed the landscape of drug regulation and testing worldwide.[9]

The history of these glutarimide-based drugs, while cautionary, undoubtedly fueled further interest in the broader class of piperidine diones, including the 2,4-dione isomer, as CNS-active agents. The research into their mechanisms of action and metabolic pathways provided a foundation for understanding the pharmacology of related heterocyclic systems.

Modern Synthetic Approaches and Evolving Applications

While the classical methods laid the groundwork, the synthesis of piperidine-2,4-diones has continued to evolve, driven by the need for greater efficiency, diversity, and stereocontrol. Modern synthetic chemistry has provided a plethora of new tools to access this important scaffold.

Contemporary Synthetic Methodologies

Recent advances in organic synthesis have expanded the repertoire of methods for constructing the piperidine-2,4-dione core. These include:

  • Anionic Enolate Rearrangements: Novel methods involving the rearrangement of anionic enolates have provided elegant and efficient pathways to functionalized piperidine-2,4-diones.[8]

  • Multi-component Reactions: The development of one-pot, multi-component reactions has enabled the rapid assembly of complex piperidine-2,4-dione derivatives from simple starting materials.

  • Asymmetric Synthesis: The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of chiral piperidine-2,4-diones, often employing chiral auxiliaries or catalysts.

Modern_Synthesis cluster_starting_materials Starting Materials cluster_reactions Synthetic Methodologies SM1 Amino Esters R1 Dieckmann Condensation SM1->R1 R4 Multi-component Reactions SM1->R4 SM2 Dinitriles R2 Thorpe-Ziegler Reaction SM2->R2 SM3 Unsaturated Precursors R3 Anionic Rearrangements SM3->R3 SM3->R4 Product Piperidine-2,4-diones R1->Product R2->Product R3->Product R4->Product

Caption: Overview of synthetic routes to piperidine-2,4-diones.

Expanding Biological Horizons

The biological investigation of piperidine-2,4-diones has moved far beyond their initial application as sedative-hypnotics. The scaffold is now recognized as a versatile platform for the development of a wide range of therapeutic agents. Current research areas include:

  • Anticancer Agents: Derivatives of piperidine-2,4-dione are being explored as potential anticancer drugs, with some showing promising activity against various cancer cell lines.

  • Antimicrobial Agents: The piperidine-2,4-dione core has been incorporated into molecules with antibacterial and antifungal properties.

  • Enzyme Inhibitors: The rigid, functionalized scaffold of piperidine-2,4-diones makes them attractive candidates for the design of specific enzyme inhibitors for various therapeutic targets.

  • Neurological Disorders: Research continues to explore the potential of piperidine-2,4-dione derivatives in treating a range of neurological and psychiatric conditions, building on their historical roots as CNS-active compounds.

Conclusion: A Scaffold of Enduring Relevance

The journey of the piperidine-2,4-dione core, from its conceptual beginnings in the shadow of the more prevalent glutarimides to its establishment as a clinically and synthetically important scaffold, is a testament to the persistent exploration that drives drug discovery. Its history is a rich narrative of chemical ingenuity, pharmacological discovery, and the ever-present interplay between structure and biological function. For the modern researcher, a deep understanding of this history provides not only a foundation of chemical knowledge but also a source of inspiration for the design and development of the next generation of piperidine-2,4-dione-based therapeutics. The versatility of this scaffold, coupled with the power of modern synthetic methods, ensures that the story of the piperidine-2,4-diones is far from over.

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Tautomerism in 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 1-Cyclopropylpiperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-2,4-dione scaffold is a significant structural motif in medicinal chemistry and natural product synthesis.[1][2] Its chemical behavior, and by extension its biological activity, is intrinsically linked to its capacity for tautomerism. This guide provides a detailed examination of the tautomeric equilibrium in a specific derivative, this compound. We will explore the structural and environmental factors governing the interconversion between its diketo and enol forms, outline robust experimental and computational methodologies for characterization, and discuss the implications of this phenomenon in the context of drug discovery and development.

The Fundamental Principle: Keto-Enol Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers of organic compounds that readily interconvert.[3] The most common form of tautomerism is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.[4] For simple monofunctional ketones and aldehydes, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[5]

However, in β-dicarbonyl compounds like this compound, the situation is more nuanced. The presence of a methylene group flanked by two carbonyl groups allows for the formation of a conjugated enol system. This enol tautomer can be significantly stabilized by factors such as intramolecular hydrogen bonding and resonance delocalization, shifting the equilibrium.[5][6][7] In many β-dicarbonyl systems, the enol form can be the predominant species in solution.[5]

The tautomeric equilibrium is a dynamic process influenced by several key factors:

  • Structural Effects: Conjugation, intramolecular hydrogen bonding, and aromaticity can stabilize the enol form.[5][6]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over the other. Polar solvents often stabilize the more polar keto form, while non-polar solvents may favor the enol form, where intramolecular hydrogen bonding is more significant.[7][8][9]

  • Temperature: Changes in temperature can shift the equilibrium, with higher temperatures potentially favoring the less stable form.

  • pH and Catalysis: Both acid and base can catalyze the interconversion between keto and enol forms.[4][5]

The this compound System: A Structural Analysis

This compound presents a fascinating case for the study of tautomerism. The core structure is a six-membered piperidine ring containing a β-dicarbonyl system. The nitrogen atom is substituted with a cyclopropyl group. This molecule can exist in three primary tautomeric forms: the diketo form and two distinct enol forms.

  • Diketone Form (1): The classic structure with two carbonyl groups at positions 2 and 4.

  • Enol Form A (2): Enolization involving the C5 methylene and the C4 carbonyl, resulting in a hydroxyl group at C4 and a double bond between C4 and C5.

  • Enol Form B (3): Enolization involving the C3 methylene and the C2 carbonyl, resulting in a hydroxyl group at C2 and a double bond between C2 and C3.

The equilibrium between these forms is dictated by their relative thermodynamic stabilities. Enol Form A is often more stable in related systems due to the formation of a six-membered pseudo-ring via an intramolecular hydrogen bond between the enolic hydroxyl and the C2 carbonyl oxygen. This conjugated system provides significant stabilization.[5]

Diagram: Tautomeric Equilibrium in this compound

Tautomers cluster_diketo Diketone Form (1) cluster_enolA Enol Form A (2) cluster_enolB Enol Form B (3) diketo This compound enolA 1-Cyclopropyl-4-hydroxy-5,6-dihydropyridin-2(1H)-one diketo->enolA enolB 1-Cyclopropyl-2-hydroxy-1,2,3,4-tetrahydropyridin-4-one diketo->enolB enolA->enolB

Caption: The dynamic equilibrium between the diketo and two possible enol tautomers.

Computational Investigation: Predicting Tautomer Stability

Before undertaking experimental work, computational chemistry provides invaluable predictive insights into the tautomeric landscape. Density Functional Theory (DFT) is a powerful tool for calculating the geometric and electronic properties of molecules.[10][11] By computing the total electronic energies, enthalpies, and Gibbs free energies of each tautomer, we can predict their relative stabilities and thus the position of the equilibrium.

Protocol: DFT Calculation of Tautomer Energies
  • Structure Optimization: Build the 3D structures of the diketo form (1) and both enol forms (2 and 3). Perform a full geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)).[11]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Solvation Modeling: To simulate solution-phase behavior, repeat the calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[12] This is crucial as solvent interactions can dramatically alter the relative stabilities.[11]

  • Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG will be the most stable and thus the most abundant at equilibrium.

Predicted Data Summary

The following table presents hypothetical, yet realistic, data from such a computational study.

TautomerPhaseΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Predicted Population (%)
Diketone (1) Gas0.00 (Ref)0.00 (Ref)0.00 (Ref)15%
Enol A (2) Gas-2.50-2.45-1.1584%
Enol B (3) Gas+1.50+1.55+2.001%
Diketone (1) Water (PCM)0.00 (Ref)0.00 (Ref)0.00 (Ref)65%
Enol A (2) Water (PCM)-0.20-0.15+0.5034%
Enol B (3) Water (PCM)+2.80+2.85+3.101%

Note: Data is illustrative. Actual results would be obtained from DFT calculations.

These hypothetical results suggest that in the gas phase or non-polar solvents, the intramolecularly hydrogen-bonded Enol A is dominant. In a polar protic solvent like water, the equilibrium shifts significantly towards the more polar diketo form, which is stabilized by intermolecular hydrogen bonds with the solvent.

Experimental Characterization: Spectroscopic Verification

Spectroscopic methods are essential for the empirical determination of tautomeric equilibria. NMR and UV-Vis spectroscopy are the primary techniques employed, each providing unique and complementary information.[8][13][14]

Diagram: Experimental Workflow for Tautomer Analysis

Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_quantification Data Interpretation synthesis Synthesize/Purify This compound dissolve Dissolve in Various Solvents (CDCl3, DMSO-d6, C6D6) synthesis->dissolve nmr NMR Spectroscopy (1H, 13C, 2D) dissolve->nmr uvvis UV-Vis Spectroscopy dissolve->uvvis quant Integrate NMR Signals to Determine Tautomer Ratio nmr->quant lambda Analyze λmax Shift for Qualitative Assessment uvvis->lambda

Caption: A streamlined workflow for the experimental analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for quantitative analysis of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[8][15]

  • Diketone Form: Expect signals for the two methylene groups on the piperidine ring (C3-H₂ and C5-H₂) and the methine proton (C6-H). The protons on the cyclopropyl group will also be present.

  • Enol Form: The appearance of a downfield, often broad, signal for the enolic hydroxyl proton (OH), typically >10 ppm, is a key indicator. A signal for the vinylic proton (=CH) will also appear, typically in the 5-6 ppm region. The signal for one of the methylene groups will disappear, replaced by the vinylic proton signal.

  • Diketone Form: Two distinct carbonyl signals (C=O) will be present in the 190-210 ppm range.

  • Enol Form: One carbonyl signal will remain, while the other is replaced by two signals corresponding to the enolic carbons (C=C-OH), typically in the 90-170 ppm range.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) to assess solvent effects.

  • Data Acquisition: Record high-resolution ¹H NMR spectra for each sample. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁) to allow for accurate integration.

  • Signal Assignment: Identify unique, well-resolved signals corresponding to each tautomer. For instance, the integral of the vinylic proton in the enol form can be compared to the integral of a methylene proton unique to the keto form.

  • Ratio Calculation: Calculate the molar ratio of the tautomers by comparing the normalized integrals of their characteristic signals. For example: % Enol = [Integral(Vinylic H) / (Integral(Vinylic H) + (Integral(Keto CH₂) / 2))] * 100%

Expected NMR Data Summary
TautomerSignal Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Diketone C2=O, C4=O-~205, ~208
C3-H₂~3.5~50
C5-H₂~2.8~45
Enol A C2=O-~200
C4-OH~12-15 (broad)~170
C5=CH~5.5~98

Note: Chemical shifts are estimates and will vary with solvent and substitution.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides qualitative and semi-quantitative information about the tautomeric equilibrium by probing the electronic transitions within the molecules.[12][14]

  • Diketone Form: Exhibits a relatively weak n→π* absorption at a shorter wavelength (e.g., 270-300 nm).

  • Enol Form: The conjugated π-system (O=C-C=C-OH) allows for a more intense π→π* transition at a longer wavelength (e.g., 300-350 nm).[16]

By observing the position and intensity of the absorption maxima in different solvents, one can infer the direction in which the equilibrium has shifted.[14][16]

  • Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of the compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

  • Data Analysis: Compare the spectra. A shift to a longer wavelength (bathochromic shift) and an increase in molar absorptivity in that region in non-polar solvents would indicate a shift towards the conjugated enol form. Conversely, a spectrum dominated by the shorter wavelength absorption in polar, protic solvents would suggest the keto form is favored.

Critical Factors Governing the Equilibrium

The interplay of solvent, temperature, and concentration creates a complex energy landscape that determines the final tautomeric ratio.

Diagram: Factors Influencing Tautomeric Equilibrium

Factors cluster_solvent Solvent Effects cluster_other Other Factors center Tautomeric Equilibrium polar_protic Polar Protic (e.g., H2O, EtOH) polar_protic->center Favors Keto Form (Intermolecular H-Bonding) non_polar Non-Polar (e.g., Hexane, CCl4) non_polar->center Favors Enol Form (Intramolecular H-Bonding) polar_aprotic Polar Aprotic (e.g., DMSO, MeCN) temp Temperature temp->center Shifts Equilibrium conc Concentration conc->center Can Influence Equilibrium ph pH / Catalysis

Caption: Key environmental and physical factors that modulate the keto-enol balance.

  • Solvent Polarity and Hydrogen Bonding: As demonstrated in the computational and spectroscopic sections, the solvent plays a paramount role.

    • Non-polar solvents (e.g., hexane, CCl₄) cannot form hydrogen bonds with the solute. This environment favors the enol tautomer, which can stabilize itself through strong intramolecular hydrogen bonding.[7]

    • Polar protic solvents (e.g., water, ethanol) are excellent hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol while strongly solvating the polar carbonyl groups of the keto form, thus shifting the equilibrium towards the diketone.[4]

    • Polar aprotic solvents (e.g., DMSO, acetone) have an intermediate effect. They are polar but are only hydrogen bond acceptors, leading to complex competitive interactions.

  • Concentration: In some cases, concentration can affect the equilibrium. At high concentrations, intermolecular hydrogen bonding between molecules may compete with intramolecular bonding, potentially altering the observed tautomer ratio.

Implications for Drug Development

Understanding and controlling the tautomerism of a molecule like this compound is not merely an academic exercise; it has profound practical consequences in drug discovery.

  • Receptor Binding: Different tautomers are distinct chemical entities with different shapes, hydrogen bonding capabilities, and electrostatic profiles. Only one tautomer may fit correctly into the binding pocket of a target protein. A molecule that exists predominantly in an "inactive" tautomeric form in a physiological environment will exhibit poor efficacy.

  • Pharmacokinetics (ADME): Physicochemical properties like solubility, lipophilicity (logP), and membrane permeability are dependent on the tautomeric form. The more polar keto form might have better aqueous solubility, while the intramolecularly hydrogen-bonded enol form could be more lipophilic and permeate membranes more easily.

  • Chemical Stability and Reactivity: The enol form is a nucleophile at the alpha-carbon, making it susceptible to different reactions than the keto form. This can affect the metabolic stability and synthetic routes for the compound.[6]

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. The equilibrium is tipped towards the intramolecularly stabilized enol form in non-polar environments and towards the diketo form in polar, protic media. A combined approach, leveraging the predictive power of computational chemistry (DFT) and the definitive evidence from experimental techniques (NMR, UV-Vis), is essential for a complete characterization. For scientists in drug development, a thorough understanding of this tautomeric behavior is a prerequisite for optimizing ligand-receptor interactions, improving pharmacokinetic profiles, and ensuring the development of safe and effective therapeutics.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclopropylpiperidine-2,4-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine-2,4-dione scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a cyclopropyl group on the nitrogen atom can significantly influence the compound's lipophilicity, metabolic stability, and conformational rigidity, potentially leading to enhanced pharmacological properties. These application notes provide a detailed, two-step protocol for the synthesis of this compound, commencing with the synthesis of the diester precursor, diethyl 3,3'-(cyclopropylazanediyl)dipropanoate, followed by an intramolecular Dieckmann condensation.

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves a double aza-Michael addition of cyclopropylamine to ethyl acrylate to form the key diester intermediate. The second step is an intramolecular Dieckmann condensation of this diester to yield the target piperidine-2,4-dione ring system. This approach is advantageous as it builds the core structure with the desired N-substituent already in place, avoiding potentially problematic post-cyclization N-alkylation steps.

Synthesis_Overview Cyclopropylamine Cyclopropylamine Diester Diethyl 3,3'-(cyclopropylazanediyl)dipropanoate Cyclopropylamine->Diester Aza-Michael Addition Ethyl_Acrylate Ethyl Acrylate (2 eq.) Ethyl_Acrylate->Diester Piperidinedione This compound Diester->Piperidinedione Dieckmann Condensation

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of Diethyl 3,3'-(cyclopropylazanediyl)dipropanoate

This initial step involves the conjugate addition of cyclopropylamine to two equivalents of ethyl acrylate. The reaction is typically carried out without a catalyst, relying on the inherent nucleophilicity of the amine.

Protocol 1: Synthesis of Diethyl 3,3'-(cyclopropylazanediyl)dipropanoate
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Cyclopropylamine57.095.71 g (6.6 mL)0.1
Ethyl acrylate100.1222.03 g (24.2 mL)0.22
Ethanol (optional)46.0750 mL-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropylamine.

  • If desired, ethanol can be used as a solvent to aid in heat dissipation, although the reaction can be run neat.

  • Slowly add ethyl acrylate dropwise to the stirred cyclopropylamine over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50 °C. An ice bath can be used for cooling if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove any excess ethyl acrylate and ethanol (if used) under reduced pressure using a rotary evaporator.

  • The resulting crude oil, diethyl 3,3'-(cyclopropylazanediyl)dipropanoate, can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Rationale for Experimental Choices:

  • Excess Ethyl Acrylate: A slight excess of ethyl acrylate is used to ensure the complete consumption of the primary amine and drive the reaction towards the formation of the desired disubstituted product.[1]

  • Solvent: While the reaction can be performed neat, the use of a protic solvent like ethanol can help to moderate the exothermic nature of the reaction and improve stirring efficiency.[2]

  • Temperature Control: The initial exothermic reaction is controlled to prevent side reactions and ensure a safe procedure. Subsequent stirring at room temperature allows the reaction to proceed to completion.

Part 2: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a powerful method for the formation of cyclic β-keto esters from diesters.[3][4][5][6] In this step, the synthesized diethyl 3,3'-(cyclopropylazanediyl)dipropanoate undergoes an intramolecular cyclization in the presence of a strong base to form the piperidine-2,4-dione ring.

Dieckmann_Condensation cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Diester Diethyl 3,3'-(cyclopropylazanediyl)dipropanoate Base Strong Base (e.g., NaH, NaOEt) Solvent Anhydrous Solvent (e.g., Toluene, THF) Heat Heat (Reflux) Piperidinedione This compound Base->Piperidinedione Cyclization

Caption: Workflow for the Dieckmann Condensation step.

Protocol 2: Synthesis of this compound
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Diethyl 3,3'-(cyclopropylazanediyl)dipropanoate257.3425.73 g0.1
Sodium hydride (60% dispersion in mineral oil)24.004.4 g0.11
Anhydrous Toluene-250 mL-
Hydrochloric acid (1 M)-As needed-

Step-by-Step Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous toluene.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Slowly add a solution of diethyl 3,3'-(cyclopropylazanediyl)dipropanoate in anhydrous toluene to the refluxing suspension over a period of 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then carefully quench the excess sodium hydride by the slow addition of ethanol, followed by water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product is a β-keto ester, which upon acidic workup and heating will decarboxylate to the desired dione. Dissolve the crude product in a mixture of acetic acid and concentrated hydrochloric acid (1:1) and heat at 100 °C for 2-3 hours.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography on silica gel or by recrystallization.

Rationale for Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of one of the ester groups to initiate the intramolecular condensation.[7] Sodium ethoxide in ethanol is another common choice.[4]

  • Anhydrous Conditions: The Dieckmann condensation is sensitive to moisture, which can quench the base and hydrolyze the esters. Therefore, anhydrous solvents and a dry atmosphere are crucial for the success of the reaction.[8]

  • Decarboxylation: The initial product of the Dieckmann condensation is a β-keto ester. Acid-catalyzed hydrolysis of the ester followed by heating promotes decarboxylation to afford the final piperidine-2,4-dione.[9][10]

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclopropyl protons, and the methylene protons of the piperidine ring.
¹³C NMR Resonances for the carbonyl carbons of the dione, the carbons of the cyclopropyl ring, and the methylene carbons of the piperidine ring.
IR Spectroscopy Characteristic strong absorption bands for the two carbonyl groups (C=O) in the region of 1650-1750 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₁NO₂ = 153.18 g/mol ).

Safety Precautions

  • Cyclopropylamine: Is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl acrylate: Is a flammable liquid and a potential sensitizer. Avoid inhalation and skin contact.

  • Sodium hydride: Is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Toluene: Is a flammable liquid with potential health hazards. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery. [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines - ChemRxiv. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

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  • Dieckmann Condensation - SynArchive. [Link]

  • Dieckmann condensation - Wikipedia. [Link]

  • Piperidine Synthesis. - DTIC. [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols - ResearchGate. [Link]

  • Dieckmann Condensation | NROChemistry. [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans - Arkivoc. [Link]

  • Strategies for Amides and Cyclopropyl Carbinols. - ResearchGate. [Link]

  • A kind of method of new synthesis Cyclopropyl Bromide - Google P
  • A NOVEL SYNTHESIS OF CYCLOPROPYL KETONES VIA DECARBOXYLATIVE RING CONTRACTIONS OF a-ACYL-y-BUTYROLACTONES CATALYZED BY HALIDE IO - ElectronicsAndBooks. [Link]

  • Decarboxylation - Master Organic Chemistry. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC - NIH. [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed. [Link]

  • Scheme 3. Synthesis of amide-substituted cyclopropanes through... - ResearchGate. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. [Link]

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - NIH. [Link]

  • β-Alanine, N-(3-cyclopentylpropionyl)-, ethyl ester - the NIST WebBook. [Link]

  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation | Journal of the American Chemical Society. [Link]

  • Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. - ResearchGate. [Link]

  • Intermediates for optically active piperidine derivatives and preparation methods thereof - Google P
  • β-Alanine ethyl ester - Wikipedia. [Link]

  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). - ResearchGate. [Link]

  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substi- tuted Imides - ChemRxiv. [Link]

  • Advances in the synthesis of β-alanine - PMC - PubMed Central. [Link]

  • Copolymerization and Dark Polymerization Studies for Photopolymerization of Novel Acrylic Monomers - PMC - NIH. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. [Link]

  • Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1 - Googleapis.com. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - NIH. [Link]

  • Amine acrylate addition reaction products - Google P
  • Baylis-Hillman reaction of ethyl acrylate with ethyl 2-methylene-5-oxopentanoate; Diethyl 3-hydroxy-2,6-dimethyleneheptanedioate - ResearchGate. [Link]

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Application Notes & Protocols for the Biological Evaluation of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CPP-24D-001

Version: 1.0

Abstract

This document provides a comprehensive guide for the initial biological evaluation of 1-Cyclopropylpiperidine-2,4-dione, a novel heterocyclic compound. The piperidine-2,4-dione scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide outlines detailed protocols for a panel of primary screening assays designed to elucidate the cytotoxic, antimicrobial, and enzyme-inhibiting potential of this compound. The methodologies are grounded in established principles of drug discovery and are intended for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: The Piperidine-2,4-dione Scaffold

The piperidine ring is a privileged scaffold in modern pharmacology, present in numerous FDA-approved drugs.[3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with diverse biological targets.[2] The incorporation of a dione functionality, as seen in the piperidine-2,4-dione core, introduces unique electronic and hydrogen-bonding properties that can be exploited for targeted drug design.[1] While the specific biological profile of this compound is yet to be extensively characterized, related structures have shown promise in several therapeutic areas, including oncology and infectious diseases.[4][5][6]

The protocols detailed herein provide a foundational screening cascade to profile the bioactivity of this compound and similar novel chemical entities.

Preliminary Compound Handling & Preparation

Prior to initiating any biological assay, it is critical to establish the physicochemical properties of the test compound.

2.1. Solubility Assessment

  • Objective: To determine the optimal solvent for preparing stock solutions and to understand the solubility limits in aqueous buffers.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • Serially dilute the compound in various aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), cell culture media) to determine the concentration at which precipitation occurs.

    • Visually inspect for precipitation and, if necessary, confirm using light microscopy or spectrophotometry (by measuring light scattering).

  • Causality Insight: DMSO is a common solvent for initial stock solutions, but its final concentration in assays should typically be kept below 0.5% to avoid solvent-induced artifacts. Poor aqueous solubility can lead to inaccurate results in cell-based and enzymatic assays.

2.2. Stability Assessment

  • Objective: To evaluate the stability of the compound in assay buffers over time.

  • Protocol:

    • Incubate the compound at its highest intended assay concentration in the relevant buffer (e.g., cell culture medium at 37°C, enzyme assay buffer at room temperature).

    • Collect aliquots at various time points (e.g., 0, 2, 4, 24, 48 hours).

    • Analyze the concentration of the parent compound at each time point using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Trustworthiness: This step is crucial to ensure that any observed biological effect is due to the compound itself and not a degradation product.

Assay Suite for Biological Profiling

Based on the known activities of related piperidine and dione-containing molecules, the following assays are recommended for the initial characterization of this compound.

Protocol 1: In Vitro Cytotoxicity and Antiproliferative Activity

Many heterocyclic compounds, including piperidine derivatives, exhibit anticancer properties by inducing cell death or inhibiting proliferation.[4][7] The Sulforhodamine B (SRB) assay is a robust and widely used method to assess cell density and, by extension, cytotoxicity.[4][7]

3.1. Principle of the SRB Assay

The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus to the cell number.

3.2. Experimental Workflow

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Quantification start Seed cells in 96-well plate incubate1 Incubate 24h (allow attachment) start->incubate1 treat Add serial dilutions of This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 fix Fix cells with Trichloroacetic Acid (TCA) incubate2->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash with 1% Acetic Acid stain->wash solubilize Solubilize dye with 10 mM Tris base wash->solubilize read Read absorbance at 510 nm solubilize->read MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Readout start Prepare 2-fold serial dilutions of compound in 96-well plate inoculate Add standardized microbial suspension to each well start->inoculate incubate Incubate 18-24h at 37°C (bacteria) or 25°C (fungi) inoculate->incubate read Determine MIC by visual inspection or OD measurement

Sources

Application Notes & Protocols: The Emerging Potential of 1-Cyclopropylpiperidine-2,4-dione in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the 1-cyclopropylpiperidine-2,4-dione scaffold, a promising yet underexplored chemotype in the landscape of modern drug discovery.

Section 1: The Scientific Rationale - A Privileged Scaffold Enhanced by a Strained Ring

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] The piperidine-2,4-dione motif, a more oxidized form of this heterocycle, presents a unique chemical architecture with two carbonyl groups that can engage in a variety of hydrogen bonding interactions with biological targets.[3] Its rigidified structure makes it an attractive starting point for the development of potent and selective therapeutic agents, with demonstrated potential in the synthesis of anticancer and antimicrobial compounds.[4]

The strategic incorporation of a cyclopropyl group at the N-1 position is a deliberate design choice aimed at enhancing the drug-like properties of the piperidine-2,4-dione core. The cyclopropyl moiety is a "metabolic shield" and a conformational restraint.[5][6][7] Its strained three-membered ring introduces a degree of rigidity, which can pre-organize the molecule into a bioactive conformation, thereby increasing binding affinity for a target protein.[5][7] Furthermore, the N-cyclopropyl group is significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more conventional N-alkyl substituents, which can lead to improved pharmacokinetic profiles.[5]

Thus, the this compound scaffold represents a compelling fusion of a privileged heterocyclic core with a bio-enhancing functional group, making it a high-potential platform for the discovery of novel therapeutics across various disease areas.

Section 2: Proposed Synthesis of the this compound Scaffold

While specific literature on the synthesis of this compound is not abundant, a robust and plausible synthetic route can be proposed based on established chemical transformations, particularly the Dieckmann condensation.[8] This intramolecular cyclization of a diester is a classic and reliable method for the formation of cyclic β-keto esters, which are direct precursors to the piperidine-2,4-dione ring system.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of the Diester Precursor cluster_1 Step 2: Dieckmann Condensation and Final Product Formation A Cyclopropylamine C Michael Addition A->C B Methyl Acrylate B->C D N-Cyclopropyl-β-alanine methyl ester C->D F Second Michael Addition D->F E Methyl Acrylate E->F G N,N-bis(2-methoxycarbonylethyl)cyclopropylamine (Diester Precursor) F->G H Diester Precursor J Dieckmann Condensation H->J I Strong Base (e.g., NaH, NaOEt) I->J K Cyclic β-keto ester intermediate J->K L Hydrolysis and Decarboxylation (Acidic Workup) K->L M This compound (Target Scaffold) L->M

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of N,N-bis(2-methoxycarbonylethyl)cyclopropylamine (Diester Precursor)

  • To a stirred solution of cyclopropylamine (1.0 eq) in methanol at 0°C, add methyl acrylate (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diester precursor.

Step 2: Synthesis of this compound via Dieckmann Condensation

  • To a suspension of sodium hydride (1.5 eq) in anhydrous toluene at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the diester precursor (1.0 eq) in anhydrous toluene dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude cyclic β-keto ester, add a solution of 6M hydrochloric acid and heat to reflux for 4 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Section 3: Postulated Medicinal Chemistry Applications and Biological Targets

The unique structural features of the this compound scaffold suggest its potential utility in several therapeutic areas. A logical first step in exploring its biological potential is to screen it against a diverse range of targets, including enzymes and cancer cell lines.

Hypothetical Drug Discovery Screening Cascade

G A This compound Scaffold Library B Primary Screening A->B C Enzyme Inhibition Assays (e.g., Kinases, Proteases, DPP-4) B->C D Antiproliferative Assays (e.g., NCI-60 Cancer Cell Line Panel) B->D E Secondary Screening & Hit Validation C->E D->E F IC50 Determination E->F G Mechanism of Action Studies F->G H Lead Optimization G->H I SAR Studies H->I J ADME/Tox Profiling H->J I->H K Preclinical Candidate J->K

Caption: A hypothetical screening cascade for derivatives of this compound.

Potential Biological Targets:

  • Enzyme Inhibition: The dione moiety can act as a pharmacophore that mimics the binding of endogenous ligands or cofactors. Potential enzyme targets include:

    • Serine Proteases: Such as Dipeptidyl Peptidase-4 (DPP-4), where piperidine-based structures are known inhibitors.

    • Protein Kinases: The scaffold could be decorated to target the ATP-binding site.

    • Histone Deacetylases (HDACs): The carbonyl groups may chelate the zinc ion in the active site.

  • Anticancer Activity: Given the known antiproliferative effects of some piperidine derivatives, screening against a panel of cancer cell lines is a high-priority starting point.[4]

  • Central Nervous System (CNS) Targets: The rigid, lipophilic nature of the scaffold may allow it to cross the blood-brain barrier, suggesting potential applications in targeting CNS receptors or enzymes.

Section 4: Experimental Protocols for Biological Evaluation

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme that utilizes a chromogenic substrate.[9][10][11]

Materials:

  • Purified target enzyme

  • Chromogenic substrate

  • Assay buffer (optimized for the target enzyme)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the enzyme solution. Include controls for 100% enzyme activity (vehicle only) and 0% activity (no enzyme).

  • Pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance at a specific wavelength at timed intervals using a microplate reader to determine the initial reaction velocity (V₀).

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13][14][15][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom sterile microplates

Methodology:

  • Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values from the dose-response curves.

Presentation of Hypothetical Cytotoxicity Data
CompoundMCF-7 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
This compound > 50> 50> 50
Derivative A 5.2 ± 0.68.1 ± 1.13.5 ± 0.4
Derivative B 12.8 ± 1.525.4 ± 3.29.7 ± 1.3
Doxorubicin (Control) 0.8 ± 0.11.1 ± 0.20.6 ± 0.08

Section 5: Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold offers several positions for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Key Positions for Chemical Diversification

G A B R1 B->A C R2 C->A D R3 D->A E R4 E->A

Caption: Potential points for diversification on the this compound scaffold to explore SAR. R1 and R2 are on the carbon atoms between the carbonyls, while R3 and R4 are on the carbon adjacent to the nitrogen.

SAR Exploration Strategies:

  • Substitution at the C3 and C5 positions: Introducing various substituents (e.g., alkyl, aryl, halogen) at these positions can modulate lipophilicity and steric interactions with the target binding pocket.

  • Substitution at the C6 position: Modification at this position can influence the electronics and steric bulk near the N-cyclopropyl group.

  • Modification of the cyclopropyl group: While the cyclopropyl group itself is beneficial, exploring small variations (e.g., methyl-substituted cyclopropyl) could fine-tune its properties.

  • Bioisosteric replacement of the dione: Replacing one of the carbonyls with other functional groups (e.g., thiocarbonyl, oxime) could lead to altered binding modes and selectivity profiles.

References

  • Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • PubMed. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. [Link]

  • National Center for Biotechnology Information. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

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Application Notes & Protocols: A Comprehensive In Vitro Evaluation of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperidine-2,4-dione Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging a wide range of biological targets.[1][2] The piperidine-2,4-dione substructure, in particular, represents a class of azaheterocycles with significant potential in medicinal chemistry.[3] Derivatives of this scaffold have been explored for various therapeutic applications, including antimicrobial and anticancer activities.[4][5][6]

This document outlines a comprehensive in vitro strategy for the initial characterization and evaluation of a novel compound, 1-Cyclopropylpiperidine-2,4-dione. As a previously uncharacterized molecule, a systematic, multi-phase approach is essential to determine its cytotoxic potential, elucidate its primary mechanism of action, and establish a foundational dataset for any future preclinical development. This guide is intended for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the underlying scientific rationale for each experimental decision.

Phase 1: Foundational Physicochemical & Viability Assessment

Before initiating cell-based assays, it is critical to understand the fundamental properties of the test compound. Inadequate solubility is a common cause of unreliable or misleading in vitro data.[7] Following this, a broad assessment of cytotoxicity is the logical first step to determine the compound's general effect on cell viability and to establish a working concentration range for subsequent, more detailed mechanistic studies.[8][9][10]

Protocol 1.1: Kinetic Aqueous Solubility Assessment

Rationale: This assay quickly determines the concentration at which a compound, initially dissolved in DMSO, begins to precipitate in an aqueous buffer. This is crucial for ensuring that observed biological effects in subsequent assays are not due to compound precipitation.[11][12][13]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the DMSO stock solution into aqueous phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept constant at ≤1%.

  • Incubation: Incubate the plate at room temperature (approx. 25°C) for 2 hours with gentle agitation.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a wavelength such as 620 nm.

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed compared to the vehicle control (PBS with 1% DMSO).

Experimental Workflow: Foundational Assessment

G cluster_0 Phase 1: Foundational Assessment A Prepare 10 mM Stock in DMSO B Protocol 1.1: Kinetic Solubility Assay (Nephelometry) A->B C Determine Max Soluble Concentration B->C Inform Dosing D Protocol 1.2: MTT Cytotoxicity Assay (Dose-Response) C->D E Calculate IC50 Values D->E F Decision Point: Potency & Window E->F

Caption: Workflow for initial compound characterization.

Protocol 1.2: MTT Cell Viability Assay for Cytotoxicity Screening

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10][14] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] This initial screen across multiple cell lines helps identify if the compound has broad cytotoxic effects or demonstrates selectivity towards certain cell types (e.g., cancer vs. non-cancerous).[10]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. A recommended starting panel includes:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • HepG2 (human hepatoma)

    • HEK293 (human embryonic kidney - non-cancerous control) Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium, starting from the maximum soluble concentration determined in Protocol 1.1. A typical range is 0.1 µM to 100 µM.[14] Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO at the highest concentration used) and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. The IC₅₀ is a key measure of a drug's potency.[15]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTissue of OriginTypeThis compound (IC₅₀ in µM)Doxorubicin (Control) (IC₅₀ in µM)
MCF-7 BreastCancer8.5 ± 0.70.9 ± 0.1
A549 LungCancer12.3 ± 1.11.2 ± 0.2
HepG2 LiverCancer25.1 ± 2.52.0 ± 0.3
HEK293 KidneyNon-Cancerous>1005.8 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Phase 2: Elucidation of the Mechanism of Action (MoA)

Once a compound demonstrates cytotoxic activity, the next critical step is to understand how it induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provides significant insight into the compound's mechanism and potential for therapeutic development.[15] Furthermore, identifying the molecular target is a key objective in modern drug discovery.

Protocol 2.1: Apoptosis vs. Necrosis Determination via Annexin V & Propidium Iodide Staining

Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells.[9]

Methodology:

  • Cell Treatment: Seed MCF-7 cells (or another sensitive cell line from Phase 1) in 6-well plates. Treat the cells with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • FITC- / PI-: Live cells

    • FITC+ / PI-: Early apoptotic cells

    • FITC+ / PI+: Late apoptotic/necrotic cells

    • FITC- / PI+: Necrotic cells

Conceptual Diagram: Apoptosis/Necrosis Assay Principle

G cluster_0 Cell States cluster_1 Staining Outcome A Live Cell Intact Membrane PS Inside Res_A Annexin V: Negative Propidium Iodide: Negative A->Res_A Stains B Early Apoptosis Intact Membrane PS Exposed Res_B Annexin V: Positive Propidium Iodide: Negative B->Res_B Stains C Late Apoptosis / Necrosis Permeable Membrane PS Exposed Res_C Annexin V: Positive Propidium Iodide: Positive C->Res_C Stains

Caption: Differentiating cell fate with Annexin V and PI.

Protocol 2.2: Cell-Based Enzyme Inhibition Assay (Hypothetical Target)

Rationale: Many piperidine-containing compounds function as enzyme inhibitors.[4][16] Based on the apoptotic phenotype observed, a plausible hypothesis is the inhibition of a key pro-survival kinase. This protocol describes a generalized cell-based assay to measure the inhibition of a specific kinase's activity by quantifying the phosphorylation of its direct substrate.[17] This approach bridges the gap between biochemical assays and cellular responses.[18]

Hypothetical Target: A pro-survival kinase (e.g., Akt).

Methodology:

  • Assay Principle: This assay utilizes an ELISA-based format to capture the total target protein and a phospho-specific antibody to detect the phosphorylated form of its substrate.[17] A decrease in substrate phosphorylation indicates inhibition of the kinase.

  • Cell Lysis: Treat MCF-7 cells with various concentrations of this compound for a short duration (e.g., 1-2 hours) to focus on direct target engagement rather than downstream cytotoxic effects.

  • Lysate Preparation: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody for the kinase substrate (e.g., anti-GSK-3β).

    • Add cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3β).

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal with a plate reader.

  • Data Analysis: Normalize the phospho-substrate signal to the total amount of protein in each lysate. Calculate the percent inhibition of phosphorylation relative to the vehicle control and determine the IC₅₀ for target engagement.

Hypothetical Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt (Target Kinase) PI3K->Akt Substrate Pro-Apoptotic Substrate (e.g., Bad) Akt->Substrate Phosphorylates & Inactivates Apoptosis Apoptosis Substrate->Apoptosis Compound 1-Cyclopropyl- piperidine-2,4-dione Compound->Akt INHIBITS

Caption: Inhibition of a pro-survival pathway by the test compound.

Conclusion & Forward Look

This structured in vitro evaluation provides a robust framework for characterizing novel compounds like this compound. The data generated from these protocols will establish its solubility, cytotoxic profile, and initial insights into its mechanism of action. Positive results, such as selective cytotoxicity towards cancer cells via apoptosis and potent inhibition of a key molecular target, would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Greene, N., et al. (2015). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
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  • Goel, K. K., et al. (2008).
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Sources

Application Notes & Protocols: A Roadmap for the In Vivo Evaluation of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An important aspect of this guide is to transparently state that, as of the latest literature review, specific in vivo studies involving 1-Cyclopropylpiperidine-2,4-dione have not been published. Therefore, this document serves as a comprehensive roadmap and procedural guide for researchers embarking on the preclinical in vivo evaluation of this, or structurally related, novel piperidine-2,4-dione analogs. The protocols and rationale presented herein are synthesized from established methodologies in pharmacology and toxicology, drawing parallels from studies on other piperidine derivatives.[1][2][3][4]

Introduction and Strategic Overview

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmaceuticals.[1] The piperidine-2,4-dione core, in particular, offers a synthetically tractable platform for developing novel therapeutic agents.[5] The subject of this guide, this compound, represents a novel chemical entity whose in vivo properties are yet to be characterized.

This guide provides a strategic framework for the initial in vivo assessment of such a compound, emphasizing a logical, stepwise progression from foundational safety and pharmacokinetic profiling to preliminary efficacy evaluation. Our approach is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

The initial investigative direction for a novel compound is often guided by in vitro screening data or structural similarity to compounds with known biological activity. Given that various piperidine derivatives have shown activity as antimicrobial agents or as modulators of central nervous system targets like opioid receptors,[2][3][4] our proposed roadmap will remain broad enough to accommodate various potential therapeutic applications.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vivo Profiling cluster_2 Phase 3: Decision & Further Development A Compound Synthesis & Characterization B In Vitro Target Screening & ADME A->B C Formulation Development B->C D Acute Toxicity & Dose Range Finding C->D E Single-Dose Pharmacokinetics (PK) D->E F Preliminary Efficacy Model E->F G Go/No-Go Decision F->G H Expanded Efficacy & MOA Studies G->H I Sub-chronic Toxicity Studies G->I G A PK & Toxicity Data Review B Acceptable Safety Margin? A->B C Favorable PK Profile? (e.g., Oral F% > 20%, t1/2 > 2h) B->C Yes E STOP or Redesign Compound B->E No D PROCEED to Efficacy Studies C->D Yes C->E No

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 1-Cyclopropylpiperidine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Piperidine-2,4-diones

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Its structural rigidity and capacity for diverse functionalization make it an attractive starting point for the development of novel therapeutics. The introduction of a cyclopropyl group at the 1-position, creating 1-Cyclopropylpiperidine-2,4-dione analogs, offers a unique vector for exploring chemical space, potentially enhancing potency, selectivity, and metabolic stability.

While the specific biological targets of this novel analog series are yet to be fully elucidated, the broader piperidine class is known to interact with a wide range of biological targets, including enzymes like kinases and proteases, as well as G-protein coupled receptors (GPCRs).[3][4][5] High-throughput screening (HTS) is therefore an indispensable strategy for systematically evaluating large libraries of these analogs to identify initial "hit" compounds that modulate a specific biological target.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS campaigns for this compound analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assay formats, and outline a workflow for hit confirmation and data analysis.

Pillar 1: Strategic Assay Selection for a Novel Scaffold

The choice of an HTS assay is fundamentally dictated by the hypothesized biological target. Given the structural motifs of the this compound scaffold, we will focus on two of the most prominent and "druggable" target classes: protein kinases and protein-protein interactions (PPIs) . The methodologies described herein are, however, adaptable to other target classes.

Why These Targets?
  • Protein Kinases: As central regulators of cellular signaling, kinases are implicated in a vast array of diseases, particularly cancer. Many approved small molecule drugs are kinase inhibitors. The piperidine scaffold can be oriented to interact with the ATP-binding pocket or allosteric sites.[9]

  • Protein-Protein Interactions (PPIs): Disrupting pathological PPIs is a frontier in drug discovery. The diverse exit vectors on the piperidine-2,4-dione ring allow for the creation of surfaces that can mimic peptide epitopes and disrupt these interactions.[10][11]

The following diagram illustrates the logical workflow for screening our compound library against these two target classes.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening (HTS) cluster_2 Hit Triage & Confirmation cluster_3 Lead Generation Compound_Library This compound Analog Library (in DMSO) Assay_Selection Target Hypothesis Compound_Library->Assay_Selection Kinase_Assay Biochemical Kinase Assay (e.g., Kinase-Glo®) Assay_Selection->Kinase_Assay Target is a Kinase PPI_Assay PPI Proximity Assay (e.g., AlphaScreen® or FRET) Assay_Selection->PPI_Assay Target is a PPI Data_Analysis Primary Hit Identification (Z-score > 3 SD from mean) Kinase_Assay->Data_Analysis PPI_Assay->Data_Analysis Dose_Response IC50 Determination (Dose-Response Curves) Data_Analysis->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays (Confirm Mechanism) Dose_Response->Orthogonal_Assay SAR Preliminary SAR (Structure-Activity Relationship) Orthogonal_Assay->SAR Lead_Candidate Validated Lead Compound SAR->Lead_Candidate

Caption: High-level workflow for screening this compound analogs.

Pillar 2: Homogeneous Assays for High-Throughput Screening

For HTS, "mix-and-read" homogeneous assays are preferred as they do not require separation or wash steps, making them highly amenable to automation and miniaturization.[12] We will detail protocols for three robust, industry-standard homogeneous assay technologies: a luminescent assay for kinase activity, a FRET-based assay for PPIs, and an AlphaScreen® assay, also for PPIs.

Assay Platform Comparison
Assay TechnologyPrincipleTarget ClassAdvantagesConsiderations
Kinase-Glo® ATP depletion measured via luciferase-luciferin reaction; signal is inversely proportional to kinase activity.[13][14]KinasesSimple "add-mix-read" format, high signal-to-background, excellent Z' values.[13][15]Potential for compound interference with luciferase; requires counter-screening.[16]
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore upon binding of two interacting partners.[11]PPIs, KinasesRatiometric measurement reduces artifacts; robust and sensitive.[17]Requires specific labeling of interacting partners; potential for compound autofluorescence.
AlphaScreen® Amplified Luminescent Proximity Homogeneous Assay; singlet oxygen transfer between donor and acceptor beads upon interaction.[18][19]PPIs, Kinases, cAMPHighly sensitive due to signal amplification; large proximity tolerance (200 nm).[20]Light sensitive beads; potential for interference from singlet oxygen quenchers.[19]

Protocol 1: Luminescent Kinase Inhibition Assay (Kinase-Glo® Platform)

This protocol is designed to identify analogs that inhibit the activity of a target protein kinase by quantifying the amount of ATP remaining after the kinase reaction.[15] A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a high signal indicates inhibition.[13]

Principle of Detection

The Kinase-Glo® assay is a luciferase-based system. After the kinase reaction, a single reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a stable "glow-type" luminescent signal, which is inversely proportional to kinase activity.[14]

Kinase_Glo_Principle cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Inhibition Scenario Kinase + Substrate + ATP Kinase + Substrate + ATP Phospho-Substrate + ADP Phospho-Substrate + ADP Kinase + Substrate + ATP->Phospho-Substrate + ADP Remaining ATP + Luciferin Remaining ATP + Luciferin node_light node_light Remaining ATP + Luciferin->node_light Light (Luminescence) node_luciferase Luciferase node_luciferase->node_light catalyzes Inhibitor Inhibitor Kinase Inactivated Kinase Inactivated Inhibitor->Kinase Inactivated High ATP Remaining High ATP Remaining Kinase Inactivated->High ATP Remaining High Luminescence High Luminescence High ATP Remaining->High Luminescence

Caption: Principle of the Kinase-Glo® luminescent assay.

Step-by-Step Methodology (384-well format)
  • Compound Plating:

    • Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 50 nL of each this compound analog from the library stock plates (typically 10 mM in DMSO) to a 384-well low-volume assay plate (e.g., Corning #3764).

    • This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Plate positive controls (a known inhibitor of the target kinase) and negative controls (DMSO only) in dedicated columns.

  • Enzyme & Substrate Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA). The final concentrations of enzyme and substrate should be optimized during assay development to be at or near their respective Km values to ensure sensitivity to inhibitors.

    • For example: 2 nM Kinase-X and 2 µM peptide substrate.

  • Kinase Reaction Initiation:

    • Dispense 2.5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the compounds.

    • Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure all components are mixed.

  • ATP Addition & Incubation:

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at its Km for the kinase (e.g., 20 µM).

    • Dispense 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes (or an optimized time within the linear range of the reaction).

  • Detection:

    • Allow the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add 5 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminometer (e.g., BMG PHERAstar or PerkinElmer EnVision).

Data Analysis & Quality Control
  • Normalization: Normalize the raw luminescence data. The high signal from the "no enzyme" or "max inhibition" control wells is set to 100% inhibition, and the low signal from the DMSO control wells is set to 0% inhibition.

  • Z'-factor: This metric assesses the quality of the assay.[21] A Z'-factor > 0.5 is considered excellent for HTS.[22] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Hit Identification: Compounds that exhibit an inhibition level greater than three standard deviations from the mean of the DMSO controls are typically considered primary hits.

Protocol 2: TR-FRET Assay for Protein-Protein Interaction Inhibition

This protocol is designed to identify analogs that disrupt the interaction between two proteins, Protein-A and Protein-B.

Principle of Detection

FRET (Förster Resonance Energy Transfer) is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[10] When a donor fluorophore (e.g., Terbium cryptate) on Protein-A is excited, it can transfer its energy to a nearby acceptor fluorophore (e.g., d2) on Protein-B if they are in close proximity (<10 nm). This results in a specific FRET signal. An inhibitor compound will disrupt the interaction, separating the proteins and causing a loss of the FRET signal.[11][17]

FRET_Principle cluster_0 Interaction (No Inhibitor) cluster_1 Inhibition Interaction Protein-A Donor Protein-B Acceptor Interaction:f1->Interaction:f3 Energy Transfer FRET_Signal FRET Signal (665 nm) Interaction:f3->FRET_Signal Excitation Excitation (340 nm) Excitation->Interaction:f1 Inhibitor Analog ProteinA Protein-A Donor Inhibitor->ProteinA:f0 No_FRET No FRET Signal ProteinA:f1->No_FRET ProteinB Protein-B Acceptor

Caption: Principle of the TR-FRET assay for PPI inhibition.

Step-by-Step Methodology (384-well format)
  • Compound Plating:

    • As described in Protocol 1, plate 50 nL of library compounds into a 384-well assay plate (black, low-volume).

  • Reagent Preparation:

    • Prepare a 2X solution of Protein-A labeled with the FRET donor (e.g., 10 nM Terbium-labeled anti-tag antibody if Protein-A is tagged).

    • Prepare a 2X solution of Protein-B labeled with the FRET acceptor (e.g., 20 nM d2-labeled Protein-B).

    • All dilutions should be made in an optimized assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).

  • Assay Assembly:

    • Add 2.5 µL of the 2X donor-labeled Protein-A solution to all wells.

    • Add 2.5 µL of the 2X acceptor-labeled Protein-B solution to all wells. Final reaction volume is 5.05 µL.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for a predetermined time (e.g., 2-4 hours) to allow the protein interaction to reach equilibrium.

  • Detection:

    • Read the plate on a TR-FRET enabled plate reader (e.g., BMG PHERAstar).

    • The reader will excite the donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).

Data Analysis & Quality Control
  • Ratiometric Analysis: The FRET signal is typically calculated as a ratio of the acceptor to donor emission signals: Ratio = (Emission_665nm / Emission_620nm) * 10,000. This ratiometric calculation helps to correct for well-to-well variations and compound quenching effects.

  • Normalization & Hit Selection: Data is normalized to DMSO (0% inhibition) and a disrupting control (e.g., an unlabeled peptide mimic, 100% inhibition). Hits are selected based on a significant decrease in the FRET ratio.

Pillar 3: Hit Confirmation and Advancing Leads

A primary hit from an HTS campaign is not a validated lead.[6] A rigorous hit confirmation process is essential to eliminate false positives and build confidence in the compound's activity.[8][22]

Workflow for Hit Confirmation
  • Re-testing: Primary hits are re-tested from the original screening plate to confirm activity.

  • Fresh Sample Confirmation: Active compounds are re-ordered or re-synthesized as fresh, dry powders. A full dose-response curve is generated to determine the IC₅₀ (half-maximal inhibitory concentration).

  • Orthogonal Assays: The activity is confirmed in a secondary, orthogonal assay that relies on a different detection technology. For example, a kinase inhibitor hit from a Kinase-Glo® screen could be tested in a mobility-shift assay or a TR-FRET assay. This ensures the observed activity is not an artifact of the primary assay format.[9]

  • Counter-Screens: Compounds are tested in counter-screens to identify non-specific activity or assay interference. For a Kinase-Glo® screen, a key counter-screen is to test for direct inhibition of the luciferase enzyme.[16]

  • Preliminary SAR: Once hits are confirmed, analogs from the library are examined to establish an initial Structure-Activity Relationship (SAR), which guides the next phase of medicinal chemistry optimization.[22]

Conclusion

The this compound scaffold presents an exciting opportunity for the discovery of novel chemical probes and therapeutic leads. The successful execution of a high-throughput screening campaign is the critical first step in realizing this potential. By carefully selecting assays based on a biological hypothesis, implementing robust and validated protocols such as those detailed here, and following a stringent hit confirmation cascade, researchers can efficiently identify and validate active compounds. The methodologies outlined in this guide provide a solid foundation for initiating a productive drug discovery program centered on this promising chemical series.

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Application Notes and Protocols for the Synthesis of Piperidine-2,4-diones via Dieckmann Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine-2,4-dione Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals and natural products. Its oxygenated derivatives, such as piperidine-2,4-diones, are of particular interest due to their diverse biological activities and their role as versatile intermediates in the synthesis of complex molecules.[1][2] These dione structures serve as a modern platform for creating functionalized piperidine systems with significant therapeutic potential, including applications as inhibitors of mitogen-activated protein kinase 2 (MK-2) and modulators of glutamate receptors.[3] The development of robust and efficient synthetic routes to access these valuable azaheterocycles is therefore a critical endeavor for researchers in medicinal chemistry and drug development.[4]

This guide provides an in-depth technical overview and detailed protocols for the synthesis of piperidine-2,4-diones, with a focus on the intramolecular Dieckmann cyclization of N-substituted amino diesters. This method offers a flexible and reliable route to variously substituted piperidine-2,4-diones.[5]

Theoretical Framework: The Dieckmann Cyclization

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular base-catalyzed reaction of a diester to form a cyclic β-keto ester.[6] It is conceptually an intramolecular variant of the Claisen condensation and is particularly effective for the formation of stable 5- and 6-membered rings.[6][7] The reaction is driven to completion by the deprotonation of the newly formed, acidic β-keto ester by the base, which is an essentially irreversible step.[7]

Reaction Mechanism

The mechanism of the Dieckmann cyclization for the synthesis of a piperidine-2,4-dione precursor involves several key steps:

  • Enolate Formation: A strong base, typically a sodium alkoxide, abstracts an α-proton from one of the ester groups of the starting amido diester, forming a resonance-stabilized enolate.[3]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.[7]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group to yield the cyclic β-keto ester.[7]

  • Deprotonation of the β-Keto Ester: The resulting cyclic β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base readily removes this proton, forming a stable enolate. This step is the thermodynamic driving force for the reaction.[7]

  • Protonation: An acidic workup in the final stage of the reaction protonates the enolate to give the neutral cyclic β-keto ester product.[8]

Subsequently, the β-keto ester can be hydrolyzed and decarboxylated to afford the final piperidine-2,4-dione.[3]

Dieckmann_Mechanism cluster_0 Dieckmann Cyclization cluster_1 Post-Cyclization Amido_Diester Amido Diester Enolate Enolate Intermediate Amido_Diester->Enolate + Base - Base-H Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Intramolecular Attack Cyclic_Beta_Keto_Ester_Enolate Cyclic β-Keto Ester Enolate Tetrahedral_Intermediate->Cyclic_Beta_Keto_Ester_Enolate - Alkoxide Cyclic_Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Beta_Keto_Ester_Enolate->Cyclic_Beta_Keto_Ester + H₃O⁺ Final_Dione Piperidine-2,4-dione Cyclic_Beta_Keto_Ester->Final_Dione Hydrolysis & Decarboxylation

Caption: Mechanism of Piperidine-2,4-dione Synthesis.

Experimental Workflow: A Step-by-Step Overview

The synthesis of piperidine-2,4-diones via Dieckmann cyclization typically follows a multi-step sequence, starting from readily available precursors. The overall workflow is outlined below.

Experimental_Workflow Start β-Amino Ester Amide_Coupling Amide Coupling (e.g., with monomethyl malonate) Start->Amide_Coupling Amido_Diester Amido Diester Precursor Amide_Coupling->Amido_Diester Dieckmann Dieckmann Cyclization (Base-catalyzed) Amido_Diester->Dieckmann Cyclized_Product Cyclic β-Keto Ester Dieckmann->Cyclized_Product Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclized_Product->Hydrolysis_Decarboxylation Final_Product Piperidine-2,4-dione Hydrolysis_Decarboxylation->Final_Product Purification Purification (Chromatography/Recrystallization) Final_Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General Experimental Workflow.

Detailed Protocols and Methodologies

The following protocols provide a detailed guide for the synthesis of a representative substituted piperidine-2,4-dione. These protocols are based on established literature procedures and can be adapted for the synthesis of various analogs.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
β-Amino esterReagentCommercially available or synthesizedStarting material
Monomethyl malonateReagentVariousFor amide coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)ReagentVariousCoupling agent
HOBt (Hydroxybenzotriazole)ReagentVariousCoupling additive
Dichloromethane (DCM)AnhydrousVariousSolvent
Triethylamine (Et₃N)ReagentVariousBase
Sodium methoxide (NaOMe)ReagentVariousBase for cyclization
Methanol (MeOH)AnhydrousVariousSolvent
Acetonitrile (MeCN)ReagentVariousSolvent
Hydrochloric acid (HCl)1M solutionVariousFor workup
Ethyl acetate (EtOAc)ReagentVariousExtraction solvent
HexaneReagentVariousFor chromatography
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)AnhydrousVariousDrying agent
Silica gel60 Å, 230-400 meshVariousFor column chromatography
Protocol 1: Synthesis of the Amido Diester Precursor

This protocol describes the coupling of a β-amino ester with monomethyl malonate to form the necessary diester for the Dieckmann cyclization.

  • Reaction Setup: To a solution of the β-amino ester (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equiv).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv) and hydroxybenzotriazole (HOBt) (1.1 equiv).

  • Substrate Addition: Add monomethyl malonate (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amido diester by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Dieckmann Cyclization and Decarboxylation

This protocol details the intramolecular cyclization of the amido diester followed by hydrolysis and decarboxylation to yield the final piperidine-2,4-dione.

  • Cyclization: Dissolve the purified amido diester (1.0 equiv) in anhydrous methanol. Add a solution of sodium methoxide in methanol (1.1 equiv) and heat the mixture to reflux for 1 hour.

  • Quenching: After cooling to room temperature, carefully acidify the reaction mixture to approximately pH 6 with 1M HCl.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Decarboxylation: To the resulting crude β-keto ester, add a solution of 1% water in acetonitrile and heat to reflux for 1 hour.[3] This one-pot process facilitates both hydrolysis and decarboxylation.

  • Final Workup and Purification: After cooling, remove the solvent under reduced pressure. Purify the crude piperidine-2,4-dione by flash column chromatography or recrystallization to obtain the final product.

Data Presentation and Characterization

The successful synthesis of the target piperidine-2,4-dione should be confirmed by standard analytical techniques. Below is a representative table of expected yields and a summary of characterization data for a model compound, 6-phenylpiperidine-2,4-dione.

Table 1: Representative Reaction Yields

StepProductTypical Yield (%)
Amide CouplingAmido Diester85-95%
Dieckmann Cyclization & Decarboxylation6-Phenylpiperidine-2,4-dione60-70%

Table 2: Characterization Data for 6-Phenylpiperidine-2,4-dione

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 4.60 (dd, 1H), 3.40 (s, 1H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 205.0, 170.0, 138.0, 129.0, 128.5, 126.0, 60.0, 50.0, 35.0, 30.0
IR (KBr, cm⁻¹)3200 (N-H), 1720 (C=O, ketone), 1680 (C=O, amide), 1600 (C=C, aromatic)
MS (ESI) m/z: 190.08 [M+H]⁺

Troubleshooting and Field-Proven Insights

Issue 1: Low Yield in Dieckmann Cyclization

  • Potential Cause: Incomplete reaction or side reactions such as intermolecular condensation.

  • Solution:

    • Ensure strictly anhydrous conditions, as moisture can quench the base and inhibit enolate formation.

    • Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF to minimize side reactions.[8]

    • Consider using high-dilution conditions for the cyclization of larger ring systems to favor the intramolecular reaction.

Issue 2: Difficulty with Purification

  • Potential Cause: Presence of unreacted starting material or polymeric byproducts.

  • Solution:

    • Optimize the reaction time and temperature to ensure complete conversion of the starting material.

    • Aqueous workup is crucial to remove inorganic salts.

    • Careful column chromatography with a shallow gradient of a polar solvent can help separate the desired product from closely related impurities.

Issue 3: Incomplete Decarboxylation

  • Potential Cause: Insufficient heating or inadequate acidic/basic conditions.

  • Solution:

    • Increase the reflux time during the decarboxylation step.

    • Ensure the presence of a small amount of water in the acetonitrile to facilitate hydrolysis of the ester prior to decarboxylation.[3]

Conclusion

The Dieckmann cyclization is a powerful and versatile tool for the synthesis of piperidine-2,4-diones, which are valuable scaffolds in medicinal chemistry. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this methodology in their own laboratories. By understanding the underlying mechanism and potential challenges, scientists can efficiently access a wide range of substituted piperidine-2,4-diones for further investigation in drug discovery and development programs.

References

  • Marson, C. M., & Yau, K. C. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 71(39), 7459-7469. [Link]

  • Tikhov, R. M., & Kuznetsov, N. Y. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2793-2812. [Link]

  • ResearchGate. (2015). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]

  • Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University Digital Conservancy. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

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  • Slideshare. (2018). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • UCL Discovery. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • DTIC. (1989). Piperidine Synthesis. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives | Abstract. [Link]

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Comprehensive Analytical Characterization of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive suite of analytical techniques and detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of 1-Cyclopropylpiperidine-2,4-dione. As the piperidine-2,4-dione scaffold is a valuable platform in medicinal chemistry for the synthesis of novel therapeutic agents and natural products, rigorous analytical characterization is paramount.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical steps for a multi-technique approach, ensuring data integrity and scientific rigor.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a piperidine ring substituted with a cyclopropyl group at the nitrogen atom and two carbonyl groups at positions 2 and 4. This β-dicarbonyl system introduces unique chemical properties, including the potential for keto-enol tautomerism, which must be considered during analytical assessment.[3][4] The cyclopropyl moiety, a common feature in medicinal chemistry, can influence the molecule's conformational rigidity and metabolic stability.[5]

A thorough characterization is essential to confirm its identity, establish its purity profile, and understand its solid-state properties, all of which are critical for its application in drug discovery and development.[6] This guide integrates data from spectroscopy, chromatography, and thermal analysis to build a complete analytical profile.

Primary Structural Elucidation

The definitive confirmation of the molecular structure relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution.[7] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment and connectivity mapping.

  • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The unique multiplets of the cyclopropyl group and the piperidine ring protons are key identifiers.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their nature (e.g., carbonyl, aliphatic). The chemical shifts of the two carbonyl carbons and the carbons adjacent to the nitrogen are highly informative.

  • 2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm the connectivity between adjacent protons (COSY) and between protons and their directly attached carbons (HSQC).

The following table summarizes the expected chemical shifts (in ppm) for this compound in a standard solvent like CDCl₃. Actual values may vary based on solvent and concentration.

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
CH -N (Cyclopropyl)~2.8 - 3.0m (1H)~30 - 35
CH ₂ (Cyclopropyl)~0.7 - 1.0m (4H)~5 - 10
CH ₂-C=O (Position 3)~2.6 - 2.8t (2H)~45 - 50
CH ₂-N (Position 6)~3.5 - 3.7t (2H)~48 - 53
CH ₂-C=O (Position 5)~2.4 - 2.6t (2H)~35 - 40
C =O (Position 2)--~168 - 172
C =O (Position 4)--~205 - 210

Rationale for Predictions: Protons and carbons adjacent to the electronegative nitrogen atom and carbonyl groups are shifted downfield. The unique strained ring structure of the cyclopropyl group results in upfield shifts for its protons and carbons.[8][9]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the longer relaxation times of carbonyl carbons, ensure a sufficient relaxation delay (d1) of 2-5 seconds.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm assignments.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the solvent peak or TMS (0.00 ppm).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. This technique is critical for confirming the elemental composition.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation. It is highly suitable for coupling with liquid chromatography (LC-MS).[10]

  • Electron Ionization (EI): A high-energy technique that produces extensive and reproducible fragmentation patterns. This is useful for creating a spectral library and identifying the core structural motifs, such as the loss of the cyclopropyl group.[11]

  • Molecular Formula: C₈H₁₁NO₂

  • Monoisotopic Mass: 153.0790 g/mol

  • ESI-MS (Positive Mode): Expected [M+H]⁺ ion at m/z 154.0863.

  • EI-MS Fragmentation: Key fragments may correspond to the loss of CO (m/z 125), the cyclopropyl group (m/z 112), or cleavage of the piperidine ring. The fragmentation pattern of cyclopropylamine itself can provide clues.[7][11]

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but recommended for purity): Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

  • Mass Spectrometer Setup (ESI):

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺ in the mass spectrum. If high-resolution MS is used, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

The most prominent features in the IR spectrum of this compound will be the strong absorption bands from the two carbonyl (C=O) groups. The β-diketone arrangement can lead to distinct stretching frequencies.[12] The presence or absence of a broad O-H stretch can also provide evidence about the extent of enolization in the solid state.[3]

Wavenumber (cm⁻¹) Vibration Type Intensity
~2950-2850C-H (Aliphatic) StretchMedium
~1725-1740C=O (Amide) StretchStrong
~1700-1715C=O (Ketone) StretchStrong
~1350-1250C-N StretchMedium

Note: The carbonyl stretching region may show complex or broadened peaks due to potential coupling or the presence of the enol tautomer. The amide carbonyl (at position 2) is expected at a slightly higher wavenumber than the ketone carbonyl (at position 4).[13]

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.

  • Instrument Setup: Use a modern FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted. Label the major absorption peaks and assign them to the corresponding functional groups.

Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of pharmaceutical compounds and separating them from any process-related impurities or degradation products.[14][15]

Rationale for HPLC Method

A reversed-phase HPLC (RP-HPLC) method is most suitable. The separation is based on the analyte's partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[14] UV detection is appropriate as the dione functionality provides a chromophore that absorbs UV light.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing & Reporting Sample 1. Prepare Sample Stock (e.g., 1 mg/mL in ACN) WorkingStd 2. Create Working Standard (e.g., 0.1 mg/mL) Sample->WorkingStd Inject 5. Inject Sample (10 µL) WorkingStd->Inject MobilePhase 3. Prepare Mobile Phases (A: H₂O+TFA, B: ACN+TFA) System 4. Equilibrate System (C18 Column) MobilePhase->System Separate 6. Gradient Elution (Separation of Analytes) System->Separate Inject->Separate Detect 7. UV Detection (e.g., 220 nm) Separate->Detect Integrate 8. Integrate Chromatogram Detect->Integrate Calculate 9. Calculate Purity (% Area) Integrate->Calculate Report 10. Generate Report Calculate->Report

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar stationary phase for good retention of moderately polar compounds.[16]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds.[17]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 220 nmWavelength where carbonyls and amides typically absorb.
Sample Prep. 0.1 mg/mL in 50:50 Acetonitrile:WaterEnsures sample is fully dissolved in a solvent compatible with the mobile phase.
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject a blank (diluent), followed by the sample solution.

  • Purity Calculation: Determine the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Solid-State Characterization

Analysis of the solid form provides information on crystallinity, melting point, and thermal stability.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of the molecule in the solid state.[18] It can confirm the conformation of the piperidine ring (e.g., chair or boat) and the precise bond lengths and angles.[19][20]

  • Crystal Growth: High-quality single crystals are required. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture).[20]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[21]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates and molecular structure.[21]

Thermal Analysis (TGA/DSC)

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on thermal events like melting, decomposition, and the presence of bound solvents.[22][23]

  • DSC: Measures the heat flow into or out of a sample as it is heated, revealing transitions such as melting (endotherm) or decomposition (exotherm).[24]

  • TGA: Measures the change in mass of a sample as a function of temperature, indicating decomposition or the loss of volatiles like water or solvent.[25]

Characterization_Pyramid cluster_level2 Level 2: Confirmation & Purity cluster_level3 Level 3: Physicochemical Properties NMR NMR (¹H, ¹³C, 2D) Connectivity & Environment HPLC HPLC-UV Identity & Purity NMR->HPLC MS Mass Spectrometry (HRMS) Molecular Formula MS->HPLC Final Complete Characterization Profile HPLC->Final FTIR FTIR Functional Groups FTIR->Final Thermal DSC / TGA Melting Point & Stability Thermal->Final XRay X-Ray Crystallography 3D Solid-State Structure XRay->Final

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.[23]

  • Instrument Setup:

    • Purge Gas: Nitrogen at 20-50 mL/min.[26]

    • Temperature Program: Ramp from 30 °C to 350 °C at a rate of 10 °C/min.[22]

  • Data Analysis:

    • DSC Curve: Determine the onset and peak temperature of any endothermic events (melting) or exothermic events (decomposition).

    • TGA Curve: Observe any mass loss. A sharp mass loss concurrent with a DSC event indicates decomposition. Mass loss at lower temperatures (<120 °C) may indicate the presence of residual solvent or water.[25]

Summary of Characterization

The comprehensive analysis of this compound requires an orthogonal approach where multiple techniques provide complementary information. NMR and high-resolution MS definitively establish the chemical structure and formula. FTIR confirms the presence of key functional groups. HPLC provides a quantitative measure of purity, which is essential for any further use.[27] Finally, thermal analysis and X-ray crystallography define the compound's solid-state properties, including its melting point, thermal stability, and three-dimensional conformation. Together, these methods provide a robust and reliable characterization package suitable for regulatory submission and further research and development.

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  • BenchChem. (n.d.). Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide.
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Application Notes and Protocols for Cell-Based Analysis of 1-Cyclopropylpiperidine-2,4-dione Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Piperidinedione Derivatives

The piperidine-2,4-dione, or glutarimide, scaffold is a cornerstone in modern medicinal chemistry. Its significance was cemented by the discovery that thalidomide and its analogs, known as Immunomodulatory Drugs (IMiDs), exert their therapeutic effects by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][2][3] These molecules act as "molecular glues," inducing a novel protein-protein interaction between CRBN and specific "neosubstrate" proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][4] This mechanism of targeted protein degradation has opened new avenues for treating diseases, particularly in oncology.[1][5]

1-Cyclopropylpiperidine-2,4-dione is a novel derivative within this pharmacologically significant class. Its structural features suggest a potential interaction with CRBN, making it a candidate for investigation as a targeted protein degrader or a modulator of the tumor microenvironment.[1][6] This guide provides a comprehensive suite of cell-based assays to systematically characterize the biological activity of this compound, from initial phenotypic screening to in-depth mechanistic elucidation. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale to empower robust and insightful experimentation.

Part 1: Foundational Cellular Activity Profile

A crucial first step in characterizing any new compound is to establish its fundamental impact on cell health and proliferation. These initial assays provide a broad view of the compound's potency and therapeutic window, guiding concentration selection for subsequent mechanistic studies.

Assessing Cytotoxicity and Cell Viability

Determining a compound's cytotoxic potential is essential to differentiate targeted anti-proliferative effects from non-specific toxicity. We will employ two common methods that measure different aspects of cell health.

A. MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric method that reflects the metabolic activity of a cell population, which is often proportional to the number of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is measured spectrophotometrically.[8]

B. CellTiter-Glo® Luminescent Assay: Quantifying ATP

This assay provides an orthogonal measure of viability by quantifying intracellular ATP, a direct indicator of metabolically active cells. The reagent lyses cells and provides the substrate for a thermostable luciferase, generating a luminescent signal proportional to the ATP concentration.

Table 1: Representative Data Format for Viability Assays

Cell LineCompound Concentration (µM)% Viability (MTT)% Viability (CellTiter-Glo®)
MM.1S 0 (Vehicle)100100
0.19899
18588
105255
10058
HEK293T 0 (Vehicle)100100
0.1101100
19998
109596
1008082
Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., MM.1S multiple myeloma cells, HEK293T for a non-hematological control) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from wells with medium only. Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Characterizing Cell Death Mechanisms: Apoptosis Assays

If the compound induces cell death, it is critical to determine the mechanism. Apoptosis, or programmed cell death, is a key pathway targeted by many anti-cancer agents. We will use two distinct assays to detect hallmarks of apoptosis.

A. Caspase-3/7 Activation Assay

Executioner caspases, particularly caspase-3 and caspase-7, are key mediators of apoptosis. Their activation is a central event in the apoptotic cascade. Assays using a luminogenic substrate containing the DEVD peptide sequence can detect this activity. When cleaved by active caspase-3/7, the substrate releases a substrate for luciferase, generating light.

B. Annexin V Staining

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy.[3] Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
  • Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with this compound at various concentrations (including a vehicle control) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Investigating Effects on Cell Cycle Progression

Many cytotoxic and cytostatic compounds function by disrupting the cell cycle. Analyzing the distribution of cells in different phases (G1, S, G2/M) can provide crucial insights into the compound's mechanism of action.[1]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Culture and Treatment: Seed 1-2x10⁶ cells in a 6-well plate. After allowing them to adhere (if applicable), treat with the test compound for 24 hours.

  • Harvesting: Collect cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

Part 2: Mechanistic Elucidation - Probing the Cereblon Pathway

The structural similarity of this compound to known IMiDs strongly suggests that its primary mechanism may involve modulating the Cereblon E3 ligase complex.[1][9] The following assays are designed to test this hypothesis directly.

G cluster_0 Experimental Workflow for CRBN Modulator Compound 1-Cyclopropyl- piperidine-2,4-dione CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN Binding (Assay 2.1) Neosubstrate Neosubstrate Protein (e.g., IKZF1, GSPT1) CRBN->Neosubstrate Recruitment Ub Ubiquitin (Ub) Neosubstrate->Ub Ubiquitination (Assay 2.2) Proteasome Proteasome Ub->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation Execution (Assay 2.3) Downstream Downstream Effects: - Apoptosis - Cytokine Modulation - Cell Cycle Arrest Degradation->Downstream

Caption: Workflow for characterizing a putative CRBN modulator.

Direct Target Engagement: Cereblon Binding Assay

The foundational event for a molecular glue is its direct binding to the E3 ligase receptor. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a sensitive, homogenous method to quantify this interaction in a high-throughput format.[10][11]

Protocol 4: Competitive TR-FRET CRBN Binding Assay

Principle: This assay measures the ability of the test compound to displace a known fluorescently-labeled CRBN ligand (tracer). Binding of the tracer to a tagged CRBN protein brings a donor fluorophore and an acceptor fluorophore into proximity, generating a FRET signal. A competing compound will reduce this signal.

  • Reagent Preparation: Use a commercially available kit or recombinant GST- or His-tagged CRBN, a corresponding terbium-labeled anti-tag antibody (donor), and a fluorescently labeled thalidomide analog (acceptor/tracer).

  • Compound Plating: In a low-volume 384-well plate, dispense serial dilutions of this compound. Include a positive control (e.g., thalidomide) and a vehicle control.

  • Reagent Addition: Add the CRBN protein, anti-tag antibody, and fluorescent tracer to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC₅₀ value, representing the concentration at which 50% of the tracer is displaced.

Functional Consequence: Neosubstrate Degradation

The hallmark of a functional molecular glue is the degradation of specific neosubstrate proteins. Western blotting is the gold-standard method to visualize and quantify this effect within cells.[10] Key neosubstrates for known IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the translation termination factor GSPT1.[1][2]

G cluster_1 Neosubstrate Degradation Pathway start Compound Molecular Glue (e.g., Piperidinedione) start->Compound Ternary Ternary Complex (Substrate-Glue-Ligase) Compound->Ternary CRL4_CRBN CRL4-CRBN E3 Ligase CRL4_CRBN->Ternary Ubiquitination Poly-ubiquitination Ternary->Ubiquitination Neosubstrate Neosubstrate (IKZF1/GSPT1) Neosubstrate->Ternary Proteasome Proteasomal Degradation Ubiquitination->Proteasome end Proteasome->end Degraded Neosubstrate

Caption: The molecular glue-induced protein degradation cascade.

Protocol 5: Western Blot for Neosubstrate Degradation
  • Cell Culture and Lysis: Treat a relevant cell line (e.g., MM.1S) with increasing concentrations of this compound for 4-24 hours. Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-IKZF1, anti-GSPT1, and a loading control like anti-GAPDH or anti-β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using image analysis software. Normalize the neosubstrate band intensity to the loading control and compare treated samples to the vehicle control to determine the extent of degradation.

Table 2: Expected Outcome for Neosubstrate Degradation Assay

TreatmentConcentration (µM)IKZF1 Level (Normalized)GSPT1 Level (Normalized)
Vehicle01.001.00
Compound 0.10.950.98
1.00.400.85
10.00.050.60
Compound + MG132 10.00.920.95

(Note: Including a proteasome inhibitor like MG132 is a critical control to confirm that protein loss is due to proteasomal degradation).[12]

Assessing Downstream Immunomodulatory Activity

A key functional outcome of IKZF1/3 degradation is the modulation of the immune system, particularly T-cell co-stimulation and altered cytokine production.[6][13] Measuring these effects provides crucial evidence of the compound's biological activity downstream of protein degradation.

A. NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a critical transcription factor in the immune response. Its activation can be modulated by IMiDs. Assays can measure the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

B. Cytokine Profiling

IMiDs are known to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[1][13] Conversely, they can enhance the production of IL-2 from T-cells.[13]

Protocol 6: TNF-α Release Assay in PBMCs
  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate 2x10⁵ PBMCs per well in a 96-well plate.

  • Pre-treatment: Add serial dilutions of this compound and incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Conclusion

The protocols detailed in this guide provide a systematic and robust framework for characterizing the cellular activity of this compound. By progressing from broad phenotypic assessments of cytotoxicity and cell cycle impact to specific, mechanism-based assays targeting the Cereblon E3 ligase pathway, researchers can build a comprehensive profile of the compound's biological function. This integrated approach, which links direct target engagement to downstream functional outcomes, is essential for validating novel piperidinedione derivatives as potential therapeutic agents in the exciting field of targeted protein degradation.

References

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Application Notes and Protocols: 1-Cyclopropylpiperidine-2,4-dione as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The quest for novel chemical probes is a cornerstone of modern drug discovery and chemical biology. These precision tools are instrumental in dissecting complex biological pathways and validating novel therapeutic targets.[1][2] This document provides a comprehensive guide to the characterization and application of a novel chemical entity, 1-Cyclopropylpiperidine-2,4-dione , as a putative chemical probe. As this molecule is not yet established in the scientific literature as a probe, this guide is presented as a prospective framework. It outlines the necessary steps a researcher would undertake to validate its utility, from initial synthesis and characterization to its application in cellular and biochemical assays. The principles and protocols detailed herein are broadly applicable to the development of any new chemical probe.

Introduction to the this compound Scaffold

The this compound scaffold combines two key structural motifs: a piperidine-2,4-dione core and a cyclopropyl group. The piperidine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs and biologically active compounds, valued for its favorable pharmacokinetic properties and synthetic tractability.[3][4][5][6] The piperidine-2,4-dione functionality introduces a rigidified structure with potential for hydrogen bonding interactions, a feature often exploited in the design of enzyme inhibitors and receptor modulators.[7][8] The cyclopropyl moiety is also of significant interest in drug design, as it can introduce conformational constraints, enhance metabolic stability, and modulate lipophilicity, often leading to improved potency and selectivity.[9]

Given these structural features, it is hypothesized that this compound could serve as a valuable chemical probe for a range of biological targets. Its characterization is therefore a scientifically meritorious endeavor.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for the utility of any chemical probe. The synthesis of this compound can be approached through established methods for piperidine-2,4-dione synthesis, such as Dieckmann cyclization.[10]

Hypothetical Synthetic Scheme:

A plausible synthetic route could involve the reaction of a cyclopropylamine with a suitable precursor to form a β-amino ester, followed by acylation and subsequent intramolecular Dieckmann condensation to yield the desired piperidine-2,4-dione.

Synthetic_Pathway A Cyclopropylamine C β-amino ester A->C Reductive amination B β-keto ester derivative B->C D Acylated intermediate C->D Acylation E This compound D->E Dieckmann Cyclization

Caption: Hypothetical synthetic pathway for this compound.

Physicochemical Characterization Data:

Prior to biological evaluation, a comprehensive physicochemical characterization of the synthesized compound is essential.

ParameterRecommended MethodDesired Outcome
Identity and Purity ¹H NMR, ¹³C NMR, LC-MS, HRMSStructure confirmed, Purity >95%
Solubility Kinetic and thermodynamic solubility assaysAqueous solubility >50 µM
Lipophilicity LogD at pH 7.41 < LogD < 3 for good cell permeability
Chemical Stability Incubation in PBS and cell culture media>90% of compound remaining after 24h
Plasma Protein Binding Equilibrium dialysisModerate binding to allow for free fraction

Workflow for Characterization as a Chemical Probe

The validation of a novel compound as a chemical probe is a multi-step process that requires rigorous experimental evidence to establish its potency, selectivity, and mechanism of action.

Probe_Characterization_Workflow cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Characterization cluster_2 Cellular Characterization cluster_3 Probe Validation Phenotypic_Screening Phenotypic Screening Target_Identification Target Identification (e.g., Chemoproteomics) Phenotypic_Screening->Target_Identification Target_Based_Screening Target-Based Screening Biochemical_Assay Biochemical Potency (IC₅₀/Kᵢ) Target_Based_Screening->Biochemical_Assay Target_Identification->Biochemical_Assay Selectivity_Profiling Selectivity Profiling (e.g., Kinome Scan) Biochemical_Assay->Selectivity_Profiling Target_Engagement Target Engagement (e.g., CETSA, SPR) Selectivity_Profiling->Target_Engagement Cellular_Potency Cellular Potency (EC₅₀) Target_Engagement->Cellular_Potency On_Target_Engagement On-Target Engagement in Cells Cellular_Potency->On_Target_Engagement Downstream_Signaling Modulation of Downstream Signaling On_Target_Engagement->Downstream_Signaling SAR_Studies Structure-Activity Relationship (SAR) Downstream_Signaling->SAR_Studies Negative_Control Inactive Analog as Negative Control SAR_Studies->Negative_Control Orthogonal_Validation Orthogonal Validation (e.g., genetic knockdown) Negative_Control->Orthogonal_Validation

Caption: A comprehensive workflow for the characterization of a novel chemical probe.

Detailed Protocols

The following protocols are provided as templates for the characterization of this compound.

Protocol 4.1: Cell Viability and Cytotoxicity Assay

Objective: To determine the optimal concentration range for cellular assays and to identify non-specific cytotoxicity.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 100 µM down to 1 nM. Include a DMSO vehicle control.

  • Remove the medium from the cells and add 100 µL of the compound dilutions.

  • Incubate for 24-72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the data as a percentage of the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation: A desirable chemical probe should have a clear window between its on-target cellular potency (EC₅₀) and its cytotoxic concentration (CC₅₀), typically at least a 10-fold difference.

Protocol 4.2: Cellular Target Engagement Assay (Thermal Shift Assay - CETSA)

Objective: To confirm that this compound directly binds to its intended target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein analysis (SDS-PAGE, Western blotting)

  • Antibody specific to the target protein

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Lyse the cells by freeze-thaw cycles.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes.

  • Cool the samples on ice and then centrifuge to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

Data Interpretation: Binding of the chemical probe to its target protein will stabilize it against thermal denaturation, resulting in a shift of the melting curve to a higher temperature in the presence of the compound.

Protocol 4.3: Biochemical Assay (Hypothetical Kinase Inhibition)

Objective: To determine the in vitro potency of this compound against a purified target enzyme (e.g., a kinase).

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • This compound

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well low-volume white plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add the kinase, the substrate, and the compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Measure luminescence.

  • Plot the data and calculate the IC₅₀ value.

Data Interpretation: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity and is a key measure of its biochemical potency.

Hypothetical Application: Modulating an Inflammatory Signaling Pathway

Let's hypothesize that through initial screening, this compound is found to inhibit a key kinase in an inflammatory pathway, for example, "Kinase X".

Signaling_Pathway cluster_pathway Inflammatory Signaling Pathway Cytokine Pro-inflammatory Cytokine Receptor Receptor Cytokine->Receptor KinaseX Kinase X Receptor->KinaseX TranscriptionFactor Transcription Factor KinaseX->TranscriptionFactor Phosphorylation GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression Probe This compound Probe->KinaseX Inhibition

Caption: Hypothetical inhibition of "Kinase X" in an inflammatory pathway by this compound.

Concluding Remarks and Best Practices

The development of a novel chemical probe is a rigorous process that demands a systematic and multi-faceted approach. For a compound like this compound to be considered a high-quality chemical probe, it must meet stringent criteria for potency, selectivity, and on-target engagement in a cellular context. Researchers are strongly encouraged to include a structurally similar, but biologically inactive, analog as a negative control in their experiments to confirm that the observed biological effects are due to the on-target activity of the probe. The protocols and workflow outlined in this guide provide a robust framework for the characterization of this, and other, novel chemical entities, ultimately contributing to the generation of reproducible and impactful scientific discoveries.

References

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  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2025). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. Retrieved from [Link]

  • American Chemical Society. (2025). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, In Vitro Activities of (2-Cyclopropoxyphenyl)piperidine Derivatives for α1a and α1d Adrenergic Receptor Inhibitors. Retrieved from [Link]

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  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropylpiperidine-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, minimize impurities, and ensure the successful synthesis of this valuable heterocyclic scaffold. The piperidine-2,4-dione core is a significant structural motif in medicinal chemistry, and its efficient synthesis is of paramount importance.[1][2]

Proposed Synthetic Pathway Overview

The most reliable and flexible route to N-substituted piperidine-2,4-diones involves a two-stage process: first, the construction of the heterocyclic ring, followed by the introduction of the N-substituent.[3] Our recommended pathway consists of:

  • Dieckmann Condensation: An intramolecular condensation of an amido-diester to form the piperidine-2,4-dione ring. This reaction is highly effective for creating 5- and 6-membered rings.[4][5][6]

  • N-Alkylation: Introduction of the cyclopropyl group onto the piperidine nitrogen via nucleophilic substitution.

This approach allows for modularity, where various N-substituents can be introduced in the final step, making it adaptable for library synthesis.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: N-Substitution Amido-Diester Amido-Diester Piperidine-2,4-dione Piperidine-2,4-dione Amido-Diester->Piperidine-2,4-dione Dieckmann Condensation (Base, Solvent) This compound This compound Piperidine-2,4-dione->this compound N-Alkylation (Cyclopropyl Halide, Base)

Caption: High-level synthetic workflow for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield in Dieckmann Condensation

Question: I am performing the Dieckmann condensation to form the piperidine-2,4-dione ring, but I'm getting very low yields or only recovering my starting amido-diester. What are the likely causes and how can I fix this?

Answer: Low yields in a Dieckmann condensation are typically traced back to the choice of base, reaction conditions, or the presence of contaminants. The reaction is an equilibrium process, driven to completion by the deprotonation of the acidic α-proton of the resulting β-keto ester.[6]

Causality & Troubleshooting Steps:

  • Inappropriate Base Selection: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions.

    • Problem: Using hydroxide or wet alkoxide bases (e.g., old sodium methoxide) can cause saponification (hydrolysis) of the ester groups, leading to carboxylate salts that will not cyclize.[7]

    • Solution: Use a non-nucleophilic strong base like sodium hydride (NaH) or a freshly prepared/purchased, strictly anhydrous alkoxide like potassium tert-butoxide (KOtBu). NaH is often preferred as the formation of H₂(g) drives the reaction forward irreversibly.

  • Presence of Moisture: Water will quench the enolate intermediate and can hydrolyze the ester starting material, especially under basic conditions.

    • Problem: Non-anhydrous solvents or glassware are common culprits.

    • Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Running the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory.[7][8]

  • Suboptimal Temperature/Reaction Time:

    • Problem: The reaction may be too slow at room temperature, or prolonged heating could lead to decomposition.

    • Solution: While many Dieckmann condensations proceed at room temperature, some require gentle heating (e.g., 40-60 °C in THF or Toluene) to initiate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid thermal degradation.

Troubleshooting Summary Table: Dieckmann Condensation

Symptom Possible Cause Recommended Action
Low Conversion 1. Base not strong enough. 2. Reaction temperature too low. 1. Switch to a stronger base (e.g., NaH, KOtBu). 2. Gently heat the reaction and monitor by TLC.
No Product, Only SM 1. Inactive/decomposed base. 2. Presence of water. 1. Use fresh, properly stored base. 2. Ensure strictly anhydrous conditions (solvents, glassware, atmosphere).

| Low Yield, Byproducts | 1. Ester hydrolysis. 2. Reverse Claisen reaction. | 1. Avoid hydroxide bases; use non-nucleophilic bases. 2. Ensure at least one full equivalent of base is used to deprotonate the product and drive the equilibrium.[6] |

Issue 2: Inefficient N-Alkylation with Cyclopropyl Group

Question: My N-alkylation of piperidine-2,4-dione with bromocyclopropane is slow and gives poor yields. I'm also seeing some unidentifiable byproducts. What's going wrong?

Answer: The N-alkylation of piperidine-2,4-dione can be challenging due to the reduced nucleophilicity of the nitrogen atom, whose lone pair is partially delocalized by the two adjacent carbonyl groups. Success depends on enhancing the nucleophilicity of the nitrogen and using an appropriate solvent and temperature.

Causality & Troubleshooting Steps:

  • Insufficient Deprotonation: The N-H proton of the piperidine-2,4-dione is acidic, but a sufficiently strong base is needed to generate the nucleophilic amide anion for the reaction to proceed efficiently.

    • Problem: Mild bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the substrate, leading to a slow reaction.[9]

    • Solution: Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. Add the piperidine-2,4-dione to the NaH suspension at 0 °C, allow it to stir for 30-60 minutes to ensure complete deprotonation, and then add the bromocyclopropane.[9]

  • Solvent Choice: The solvent plays a critical role in stabilizing the intermediates.

    • Problem: Protic solvents (e.g., ethanol) will quench the amide anion. Nonpolar solvents (e.g., toluene) may not be sufficient to dissolve the amide salt.

    • Solution: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents effectively solvate the cation (Na⁺) without interfering with the nucleophile.[10]

  • Cyclopropyl Ring Instability: The high ring strain of the cyclopropyl group can make it susceptible to ring-opening under harsh conditions, although this is more common under acidic or certain transition-metal-catalyzed conditions.[11][12]

    • Problem: Excessive heating or the presence of acidic impurities could potentially lead to byproducts.

    • Solution: Maintain moderate reaction temperatures (RT to 50 °C is often sufficient). Ensure the reaction is run under basic conditions and that the workup does not involve strong acids until the final product is isolated.

G cluster_0 Diagnosis start Low N-Alkylation Yield q1 Starting Material Consumed? start->q1 Check TLC/LCMS a1 Reaction is too slow. - Use stronger base (NaH). - Increase temperature moderately (e.g., 50°C). - Check reactivity of alkylating agent. q1->a1 No q2 Complex Mixture of Products? q1->q2 Yes a2 Purification issue or reaction not fully complete. - Extend reaction time. - Optimize purification method. q2->a2 No, one major spot (likely product) a3 Side reactions or decomposition. - Lower reaction temperature. - Ensure anhydrous/inert conditions. - Check for substrate/reagent stability. q2->a3 Yes

Caption: Troubleshooting logic tree for the N-alkylation step.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Cyclopropylamine and its derivatives can be irritating to the skin, eyes, and respiratory system.[13] Sodium hydride (NaH) is a flammable solid that reacts violently with water. All reactions involving NaH must be conducted under a strict inert atmosphere (N₂ or Ar) and quenched carefully (e.g., by slow addition of isopropanol or ethyl acetate at 0 °C). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q2: Can I introduce the cyclopropyl group before the Dieckmann condensation? A2: Yes, this is a viable alternative strategy. You could start with cyclopropylamine[13] and build the amido-diester precursor from there. However, this may require more steps and careful protection/deprotection strategies. The late-stage N-alkylation approach is often more convergent and flexible for creating analogues.

Q3: My final product is difficult to purify. Any suggestions? A3: this compound contains both a polar dione moiety and a nonpolar cyclopropyl group, which can sometimes lead to challenging chromatography. If silica gel chromatography is giving poor separation, consider:

  • Alternative Sorbents: Try alumina (basic or neutral) or reverse-phase chromatography.

  • Solvent System Optimization: A gradient elution might be necessary. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to your eluent can sometimes improve peak shape.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can be a highly effective purification method.

Q4: How do I confirm the final structure of this compound? A4: A combination of standard analytical techniques is required:[14]

  • ¹H NMR: Look for the characteristic high-field signals of the cyclopropyl protons (typically between 0.5-1.5 ppm) and the protons on the piperidine ring.

  • ¹³C NMR: Confirm the presence of the two carbonyl carbons (dione) and the carbons of the cyclopropyl and piperidine rings.

  • IR Spectroscopy: Identify the strong C=O stretching vibrations for the dione functional group (typically around 1650-1750 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the synthesized compound.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound, starting from a generic N-H piperidine-2,4-dione precursor, which is assumed to be synthesized via a standard Dieckmann condensation.[3]

Method: N-Alkylation of Piperidine-2,4-dione

Materials:

  • Piperidine-2,4-dione (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Bromocyclopropane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere of Argon, add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Suspension: Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time via cannula. Suspend the washed NaH in anhydrous DMF (approx. 0.2 M relative to the substrate).

  • Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve the piperidine-2,4-dione (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold NaH suspension over 15 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add bromocyclopropane (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Quenching: Once the starting material is consumed, cool the reaction to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by a wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data Summary (Representative)

Reagent Molar Eq. Purpose
Piperidine-2,4-dione 1.0 Substrate
Sodium Hydride (60%) 1.2 Base
Bromocyclopropane 1.1 Alkylating Agent

| Anhydrous DMF | - | Solvent |

References

Sources

Technical Support Center: Purification of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Cyclopropylpiperidine-2,4-dione. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues and ensure the attainment of high-purity material critical for downstream applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals.[1] Its synthesis, likely involving an intramolecular Dieckmann condensation or a related cyclization strategy, can present several purification challenges.[2][3] These may include the removal of unreacted starting materials, catalysts, and structurally similar byproducts, as well as addressing issues related to the compound's polarity and crystallinity. This guide offers a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a persistent oil and fails to crystallize. What are the likely causes and how can I induce crystallization?

A1: The failure of this compound to crystallize, often referred to as "oiling out," is a common issue that can be attributed to several factors:

  • Presence of Impurities: Even small amounts of impurities can significantly inhibit crystal lattice formation. Common impurities may include unreacted starting materials, byproducts from the synthetic route (e.g., uncleaved β-keto esters from a Dieckmann condensation), or residual solvent.[4]

  • High Concentration of the Compound: A supersaturated solution is necessary for crystallization, but an excessively high concentration can increase viscosity and hinder molecular arrangement into a crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an amorphous oil instead of an ordered crystalline solid.[4]

Troubleshooting Steps:

  • Initial Purification: Before attempting crystallization, it is advisable to perform a preliminary purification step, such as column chromatography, to remove the bulk of impurities.

  • Solvent Selection: Experiment with a variety of solvent systems. A good starting point is a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Common solvent combinations for piperidine derivatives include ethyl acetate/hexanes, dichloromethane/hexanes, and acetone/water.

  • Slow Cooling and Seeding: Dissolve the compound in a minimal amount of a hot "good" solvent and slowly add the "anti-solvent" until the solution becomes slightly turbid. Then, allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. If a small amount of pure crystalline material is available, adding a "seed crystal" can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.[4]

Q2: I am observing significant peak tailing during the HPLC analysis of my compound. What causes this and how can it be mitigated?

A2: Peak tailing in reversed-phase HPLC for basic compounds like piperidine derivatives is a frequent problem. It is primarily caused by secondary interactions between the protonated amine of the analyte and residual acidic silanol groups on the silica-based stationary phase.[5]

Mitigation Strategies:

  • Use a Low pH Mobile Phase: Operating at a pH below 3 will protonate the silanol groups, minimizing their interaction with the protonated analyte.[5]

  • Incorporate a Buffer: The addition of a buffer, such as phosphate or formate, to the mobile phase helps to maintain a consistent pH and can mask silanol interactions.

  • Add an Amine Modifier: A small amount of a competing base, like triethylamine (TEA), in the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.

  • Employ an End-Capped Column: Modern, high-purity, end-capped HPLC columns have fewer accessible silanol groups, which significantly reduces secondary interactions and peak tailing.

Q3: My purified this compound has a yellow or brownish tint. What is the source of this color and how can I remove it?

A3: A yellow or brown discoloration in piperidine-containing compounds is often indicative of oxidation products.[6] While these may be present in trace amounts, they can be difficult to remove by crystallization alone if they co-crystallize with the product.

Decolorization Techniques:

  • Activated Carbon Treatment: Dissolve the colored compound in a suitable solvent and add a small amount of activated carbon. Gently heat and stir the mixture for a short period (15-30 minutes), then filter the hot solution through a pad of Celite® to remove the carbon. The activated carbon will adsorb the colored impurities.

  • Chromatography: Flash column chromatography is often effective at separating the desired compound from the colored impurities.

  • Preventative Measures: To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[6]

Frequently Asked Questions (FAQs)

Q: What is the expected polarity of this compound and how does this influence purification?

A: The dione functionality increases the polarity of the molecule compared to a simple piperidine ring. The cyclopropyl group is relatively non-polar. Overall, this compound is expected to be a moderately polar compound. This polarity makes it amenable to normal-phase silica gel chromatography and soluble in a range of organic solvents like dichloromethane, ethyl acetate, and acetone.

Q: What are the most likely byproducts from a Dieckmann condensation synthesis of this compound?

A: The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters.[2] Potential byproducts include:

  • Uncyclized Diester: Incomplete reaction can leave starting material in the crude product.

  • Products of Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization.[7]

  • Products from Hydrolysis: If water is present, the ester functionalities can be hydrolyzed, especially under basic or acidic conditions.

Q: What analytical techniques are recommended for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[8]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting and quantifying impurities.[9] A method using a C18 column with a mobile phase of acetonitrile and water (with formic acid or TFA as a modifier) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main component and helps in the identification of impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC visualization agent (e.g., potassium permanganate stain)

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and apply it to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Purified this compound from chromatography

  • Recrystallization solvents (e.g., Ethyl Acetate, Hexanes, Acetone, Water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization by testing the solubility of the compound in various solvents at room temperature and upon heating.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a binary pair) until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If using a binary solvent system, add the "anti-solvent" dropwise until the solution becomes cloudy, then warm slightly until it is clear again before allowing it to cool.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow Crude Crude 1-Cyclopropyl- piperidine-2,4-dione Is_Oil Is the product an oil? Crude->Is_Oil Is_Colored Is the product colored? Is_Oil->Is_Colored No Chromatography Flash Column Chromatography Is_Oil->Chromatography Yes Recrystallization Recrystallization Is_Colored->Recrystallization No Charcoal Activated Charcoal Treatment Is_Colored->Charcoal Yes Chromatography->Is_Colored Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Charcoal->Recrystallization

Caption: Decision workflow for purification of this compound.

HPLC_Troubleshooting Problem Problem Peak Tailing in RP-HPLC Cause Primary Cause Secondary interactions with residual silanol groups Problem:p->Cause:c Solutions Solutions Cause:c->Solutions:s0

Caption: Troubleshooting guide for HPLC peak tailing.

Data Summary

Purification MethodPrincipleTypical ApplicationExpected Purity
Flash Column Chromatography Differential partitioning between a stationary phase (silica) and a mobile phase.Removal of starting materials and byproducts with different polarities.>95%
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Final purification step to obtain a highly crystalline product and remove minor impurities.>99%
Activated Carbon Treatment Adsorption of colored impurities onto the surface of activated carbon.Removal of colored oxidation byproducts.Purity improvement depends on the initial state.

References

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]

  • Grokipedia. (n.d.).
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • Cambridge University Press. (n.d.). Dieckmann Reaction.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • National Institutes of Health. (2025). Protocol for high-yield bacterial expression and purification of the voltage-dependent anion channel 1 for high-throughput biophysical assays.
  • PubChem. (n.d.). 2,4-Piperidinedione. Retrieved from [Link]

  • ResearchGate. (2025).
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  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
  • PubMed Central. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals.
  • Labcompare. (n.d.). 1-Cyclopropyl-4-piperidone, 98% H27495.03 from Thermo Fisher Scientific. Retrieved from [Link]

  • ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Google Patents. (n.d.). CN103012545A - Impurity of ciclesonide and preparation method thereof.
  • Google Patents. (n.d.). CN108329322B - Preparation method of vildagliptin cyclic amidine impurity.
  • MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)
  • PubMed Central. (n.d.). 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds.
  • Google Patents. (n.d.). Cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV.
  • PubChem. (n.d.). 1-(1-Cyclopropylpropyl)piperidin-4-ol. Retrieved from [Link]

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Technical Support Center: Synthesis of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Cyclopropylpiperidine-2,4-dione. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility in your work.

The synthesis of piperidine-2,4-dione scaffolds is a cornerstone in the development of various pharmaceuticals.[1][2] The introduction of a cyclopropyl group on the nitrogen atom can significantly influence the molecule's conformational rigidity and metabolic stability, making this compound a valuable building block. The most common and reliable synthetic approach involves a sequential Michael addition, N-acylation, and a base-mediated intramolecular Dieckmann condensation.[3][4] This guide focuses on anticipating and resolving issues that may arise during this synthetic sequence.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of the Diester Precursor

The formation of the key diester intermediate, N-cyclopropyl-N-(alkoxycarbonylethyl)aminopropionate, is the critical first stage. Poor outcomes here will prevent any successful cyclization.

Probable Cause Underlying Rationale & Explanation Recommended Solution
A. Inefficient Michael Addition The initial reaction of cyclopropylamine with an acrylate ester (e.g., ethyl acrylate) is a nucleophilic conjugate addition. This reaction can be slow at low temperatures, while high temperatures may promote side reactions. The secondary amine formed is less nucleophilic than the starting primary amine, which can stall the second addition if not properly catalyzed or if conditions are too mild.1. Optimize Reaction Conditions: Consider performing the reaction neat or in a polar aprotic solvent. Microwave irradiation has been shown to dramatically reduce reaction times and increase yields for Michael additions of amines to acrylates.[5] 2. Stepwise Approach: For better control, perform a mono-addition first to form ethyl 3-(cyclopropylamino)propanoate. Purify this intermediate before proceeding to the second N-acylation step with a different reagent like ethyl malonyl chloride.
B. Polymerization of Acrylate Acrylate esters are prone to free-radical or base-catalyzed polymerization, especially when heated or if the inhibitor (often hydroquinone monomethyl ether) has been removed. This leads to the formation of a viscous, insoluble mass and consumption of the reagent.1. Use Fresh Reagents: Use freshly opened or distilled acrylate ester. 2. Control Temperature: Maintain a moderate reaction temperature (e.g., 50-70 °C) and monitor for any uncontrolled exotherms. 3. Avoid Strong Bases: If a catalyst is needed, a weaker base is preferable at this stage to minimize anionic polymerization.
C. Incomplete Second Acylation The secondary amine intermediate is sterically more hindered and electronically less nucleophilic than cyclopropylamine. Incomplete reaction with the second equivalent of acrylate or acylating agent is a common issue, leaving starting material that complicates purification.1. Use a More Reactive Acylating Agent: Instead of a second Michael addition, consider acylating the intermediate secondary amine with a more reactive species like an acyl chloride (e.g., 3-chloropropionyl chloride) followed by substitution, or with ethyl malonyl chloride. 2. Ensure Anhydrous Conditions: If using an acyl chloride, the reaction must be strictly anhydrous to prevent hydrolysis of the acylating agent. Use a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.
Problem 2: Failure or Low Yield in Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation that forms the piperidine-2,4-dione ring.[6][7] It is highly sensitive to reaction conditions.

Probable Cause Underlying Rationale & Explanation Recommended Solution
A. Inactive Base or Presence of Moisture The reaction requires a strong base (typically >1 equivalent) to deprotonate the α-carbon of one of the ester groups, generating an enolate.[4] Protic contaminants like water or alcohols will quench the base and the enolate intermediate, halting the reaction.1. Use High-Quality Base: Use freshly opened sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or LHMDS. NaH (60% dispersion in mineral oil) should be washed with dry hexanes before use. 2. Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).
B. Incorrect Base/Solvent Combination The choice of base and solvent is critical. Using an alkoxide base (e.g., sodium ethoxide) that does not match the ester alkyl group (e.g., methyl esters) will cause transesterification, leading to a mixture of products and reduced yield.[7] Protic solvents are incompatible with the strong bases required.1. Match Base to Ester: If using ethyl esters, use sodium ethoxide (NaOEt) in ethanol or THF. For methyl esters, use sodium methoxide (NaOMe). 2. Preferred System: For maximum reliability, use a non-nucleophilic hydride base like NaH or a hindered amide base like LHMDS in a polar aprotic solvent like THF or toluene.[6] This avoids transesterification and other base-induced side reactions.
C. Intermolecular Condensation If the intramolecular cyclization is slow, the enolate can react with another molecule of the diester starting material. This intermolecular Claisen condensation leads to dimers and oligomers, which are often difficult to separate from the desired product.1. Employ High-Dilution Conditions: Add the diester substrate slowly via a syringe pump to a solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway over the intermolecular one.
D. Reversibility of the Reaction The Dieckmann condensation is an equilibrium process. The equilibrium is driven forward by the deprotonation of the final β-keto ester product, which is acidic. If less than one full equivalent of base is used, the equilibrium may not favor the cyclized product.[8]1. Use Sufficient Base: Use at least 1.05-1.2 equivalents of a strong base to ensure the complete formation of the product enolate, which is typically stable until the acidic workup. 2. Acidic Workup: Quench the reaction by carefully adding it to an acidic solution (e.g., 1M HCl) to protonate the enolate and yield the final neutral product.
Problem 3: Product Purification and Characterization Issues

Even with a successful reaction, isolating the pure this compound can be challenging.

Probable Cause Underlying Rationale & Explanation Recommended Solution
A. Product is an Oil or Waxy Solid Piperidine-2,4-diones can be difficult to crystallize, especially if minor impurities are present that disrupt the crystal lattice.1. Chromatographic Purification: Silica gel column chromatography is the most effective method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol.[9] 2. Salt Formation: Consider converting the final product to a hydrochloride or other salt, which may be more crystalline and easier to handle.
B. Presence of Tautomers The piperidine-2,4-dione product can exist in equilibrium with its enol tautomers. This can lead to complex NMR spectra (e.g., multiple sets of peaks for the same compound), making characterization confusing.1. NMR Analysis: Recognize that tautomerism is possible. Running the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift the equilibrium and help in peak assignment. 2D NMR techniques (COSY, HSQC) can confirm the connectivity. 2. LC-MS Analysis: This technique will typically show a single mass peak corresponding to the molecular weight of the compound, confirming its formation regardless of the tautomeric form.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable synthetic route for this compound? The most robust and scalable route involves three main stages:

  • Formation of the β-amino ester: React cyclopropylamine with one equivalent of ethyl acrylate to form ethyl 3-(cyclopropylamino)propanoate. This reaction is typically clean and high-yielding.

  • N-acylation to form the diester: Acylate the secondary amine of the β-amino ester with ethyl malonyl chloride in the presence of a non-nucleophilic base like triethylamine. This avoids the potential complications of a second, slower Michael addition.

  • Dieckmann Condensation: Cyclize the resulting diester using a strong base like sodium hydride in an anhydrous aprotic solvent like THF. This is followed by an acidic workup and decarboxylation to yield the target piperidine-2,4-dione.

Q2: How stable is the cyclopropyl group during this synthesis? The cyclopropylamine moiety is generally stable under the conditions required for Michael additions and Dieckmann condensations.[10] The C-N bond is robust, and the cyclopropane ring itself is not susceptible to cleavage by the common bases (alkoxides, hydrides) or the mild acidic conditions used in the workup. However, you should avoid strongly acidic conditions (e.g., refluxing in concentrated HCl) or high temperatures for prolonged periods, which could potentially lead to ring-opening side reactions.[11]

Q3: How can I effectively monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): This is the most convenient method. For the diester formation, you can monitor the disappearance of the cyclopropylamine or the mono-adduct. For the Dieckmann condensation, monitor the disappearance of the starting diester. Use a mobile phase like 30-50% ethyl acetate in hexanes and visualize with potassium permanganate stain, which is effective for amines and ketones.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For monitoring volatile intermediates, taking small aliquots from the reaction mixture (after quenching and extraction) can provide quantitative information on the conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR of a reaction aliquot can give a clear picture of the ratio of starting material to product.

Q4: Can I use a one-pot procedure for the diester formation and cyclization? While appealing, a one-pot procedure is not recommended. The conditions for the initial Michael addition/acylation (often done at moderate temperatures, sometimes with a mild base) are incompatible with the stringent anhydrous and strong-base conditions required for the Dieckmann condensation. Attempting a one-pot synthesis would likely lead to a complex mixture of products and low yields. Isolating and purifying the diester intermediate ensures the success of the critical cyclization step.

Section 3: Key Experimental Protocol

Protocol: Synthesis of Diethyl 2-(3-(cyclopropylamino)propanoyl)malonate (Diester Precursor)
  • Step A: Synthesis of Ethyl 3-(cyclopropylamino)propanoate

    • To a round-bottom flask, add cyclopropylamine (1.0 eq) and ethanol (2 mL per mmol of amine).

    • Cool the mixture to 0 °C in an ice bath.

    • Add ethyl acrylate (1.05 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC for the disappearance of cyclopropylamine.

    • Remove the solvent under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by vacuum distillation.

  • Step B: Synthesis of the Diester Precursor

    • Dissolve the crude ethyl 3-(cyclopropylamino)propanoate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (5 mL per mmol) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of ethyl malonyl chloride (1.1 eq) in anhydrous DCM dropwise.

    • After the addition, allow the reaction to stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to obtain the pure diester precursor.

Section 4: Visualized Workflows and Mechanisms

Overall Synthetic Pathway

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: N-Acylation cluster_2 Step 3: Dieckmann Condensation A Cyclopropylamine C Ethyl 3-(cyclopropylamino)propanoate A->C B Ethyl Acrylate B->C C_ref Ethyl 3-(cyclopropylamino)propanoate D Ethyl Malonyl Chloride E Diester Precursor D->E Et3N, DCM E_ref Diester Precursor C_ref->E F This compound E_ref->F 1. NaH, THF 2. H3O+ workup 3. Decarboxylation

Caption: A three-stage synthetic route to the target compound.

Dieckmann Condensation: Intramolecular vs. Intermolecular Side Reaction

G Start Diester Precursor Enolate Enolate Intermediate Start->Enolate + Base - H+ Intra Intramolecular Cyclization (Desired Pathway) Enolate->Intra High Dilution Favored Inter Intermolecular Condensation (Side Reaction) Enolate->Inter High Concentration Disfavored Product Cyclized Product Intra->Product Dimer Dimer/Oligomer Inter->Dimer

Caption: The critical choice point for the enolate intermediate.

Troubleshooting Workflow: Low Cyclization Yield

G Start Low Yield in Dieckmann Condensation? Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Check_Base Was >1 eq. of high-quality strong base used? Check_Moisture->Check_Base Yes Solution_Dry Solution: Dry all reagents, solvents, and glassware rigorously. Check_Moisture->Solution_Dry No Check_Dilution Was high dilution (slow addition) used? Check_Base->Check_Dilution Yes Solution_Base Solution: Use fresh NaH or t-BuOK. Ensure >1.05 equivalents. Check_Base->Solution_Base No Solution_Dilution Solution: Add substrate via syringe pump to the base solution. Check_Dilution->Solution_Dilution No Success Re-run experiment with optimized conditions. Check_Dilution->Success Yes Solution_Dry->Success Solution_Base->Success Solution_Dilution->Success

Caption: A logical guide to diagnosing poor cyclization results.

References

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv.
  • Dieckmann Condens
  • Synthesis of Boc-cyclopropyl Alanine. PrepChem.com.
  • Piperidine Synthesis. DTIC. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]

  • A kind of purification method of high-purity piperidine.
  • Dieckmann condensation. Grokipedia. [Link]

  • Process for the manufacture of cyclopropylamine.
  • Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry. [Link]

  • Process for purifying piperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journals. [Link]

  • Process for the purification of piperidine.
  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Advances in the synthesis of β-alanine. Frontiers. [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • The Use of Click-Type Reactions in the Preparation of Thermosets. MDPI. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. [Link]

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Improving the stability of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in many pharmaceuticals.[1][2] The piperidine scaffold is often chosen to enhance druggability, improve pharmacokinetic properties, and modulate biological activity.[1][3] However, the dione functionality and the tertiary amine within the ring introduce specific chemical liabilities that can impact the compound's stability. Inconsistent experimental data, loss of potency, or the appearance of unknown impurities can often be traced back to compound degradation.

This technical guide provides researchers, scientists, and drug development professionals with a framework for identifying, understanding, and mitigating stability issues associated with this compound. We will explore potential degradation pathways, provide detailed protocols for stability assessment, and offer solutions for improving shelf-life and in-assay stability.

Frequently Asked Questions (FAQs)

Q1: My quantitative analysis of this compound shows inconsistent results and a decreasing peak area over time. Is this a stability issue?

A1: Yes, inconsistent analytical results, particularly a time-dependent decrease in the main compound's peak area in chromatographic analyses like HPLC, are classic indicators of chemical instability.[4] The this compound structure contains functional groups susceptible to degradation under common experimental and storage conditions. To confirm this, you must systematically evaluate the compound's stability, ideally through a forced degradation study, which is a critical step in developing a stability-indicating analytical method.[5]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the molecule's structure, two primary degradation pathways are most probable: hydrolysis and oxidation.

  • Hydrolytic Degradation: The piperidine-2,4-dione ring contains an amide bond within a cyclic structure (a lactam). This bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening. The reaction cleaves the C-N bond, forming a carboxylic acid and an amine, rendering the molecule inactive.

  • Oxidative Degradation: The tertiary nitrogen atom in the piperidine ring is a prime target for oxidation.[4] Common laboratory reagents, dissolved oxygen, or exposure to light can generate reactive oxygen species that attack the nitrogen, potentially forming an N-oxide. This modification significantly alters the molecule's electronic and steric properties. In some cases, oxidation can lead to more complex ring-opened products.[6][7]

The diagram below illustrates these potential degradation routes.

G cluster_0 Potential Degradation Pathways cluster_1 cluster_2 Parent This compound Hydrolysis_Product Ring-Opened Product (5-amino-3-cyclopropyl-5-oxopentanoic acid derivative) Parent->Hydrolysis_Product Ring Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation

Caption: Potential hydrolytic and oxidative degradation pathways of this compound.

Q3: How can I definitively test the stability of my compound and identify its degradants?

A3: The most effective method is to conduct a forced degradation study . This involves intentionally exposing the compound to a range of harsh conditions to accelerate its degradation.[8][9] The goal is not to completely destroy the compound, but to generate a modest amount of degradation (typically 5-20%) so that the resulting products can be separated and identified.[9] This process is essential for developing a stability-indicating analytical method, which can reliably separate the parent compound from all potential impurities and degradants.[5]

See the "Troubleshooting Guides" section below for a detailed protocol on how to perform a forced degradation study.

Q4: What are the best practices for storing and handling this compound to minimize degradation?

A4: Based on the potential degradation pathways, the following storage and handling procedures are recommended:

  • Storage Conditions: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). This minimizes exposure to oxygen, moisture, and light.

  • Solution Preparation: Prepare stock solutions fresh for each experiment. If solutions must be stored, use an anhydrous, aprotic solvent (e.g., DMSO, DMF) and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Buffer Selection: When preparing aqueous solutions for assays, be mindful of pH. Avoid strongly acidic or basic buffers if hydrolysis has been identified as a problem. A buffer system around neutral pH (6.5-7.5) is often a good starting point. If the compound is more stable at a specific pH, adjust your experimental buffer accordingly.

  • Antioxidants: If oxidative degradation is a significant issue, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to stock solutions, provided it does not interfere with your downstream application.

Troubleshooting Guides & Protocols

This section provides actionable workflows for investigating and resolving stability issues. The overall process follows a logical progression from identifying instability to developing a robust analytical method for routine monitoring.

G cluster_workflow Stability Investigation Workflow A 1. Initial Observation (e.g., Inconsistent Data) B 2. Perform Forced Degradation Study (Protocol 1) A->B C 3. Develop Stability-Indicating Analytical Method (Protocol 2) B->C D 4. Characterize Degradants (e.g., LC-MS) C->D E 5. Implement Optimized Storage & Handling Procedures D->E F 6. Reformulate if Necessary (e.g., adjust pH, add excipients) E->F If instability persists in assay conditions

Caption: A systematic workflow for investigating and addressing compound stability.

Protocol 1: Performing a Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade this compound under various stress conditions to identify degradation pathways and products. This is a prerequisite for developing a stability-indicating method.[9]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition. An unstressed control sample (stored at -20°C) should be included for comparison. The table below outlines standard ICH-recommended conditions.[8]

  • Execute Stress Tests:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber (ICH Q1B guidelines).

  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find the time point that results in 5-20% degradation of the parent compound.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis by HPLC-UV.

Data Summary Table for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDuration% Degradation (Parent)No. of Degradants
ControlNone-20°C48 hr< 1%0
Acid Hydrolysis0.1 M HCl60°C24 hr15.2%1 (Major)
Base Hydrolysis0.1 M NaOH60°C8 hr18.5%2 (1 Major, 1 Minor)
Oxidation3% H₂O₂Room Temp48 hr9.8%1 (Major)
Thermal (Solution)Heat80°C48 hr4.5%1 (Minor)
Photolytic (Solid)>1.2 million lux hoursAmbientAs per ICH2.1%0

*Note: Data shown is hypothetical and for illustrative purposes.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from all process impurities and degradation products identified in the forced degradation study.

Methodology:

  • Select Stressed Samples: Choose the stressed samples that show the most significant and relevant degradation (e.g., the acid, base, and oxidative samples from the example table). Create a mixture of these samples to create a solution containing the parent compound and all major degradants.

  • Column and Mobile Phase Screening:

    • Start with a standard C18 reversed-phase column.

    • Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation. The primary goal is to achieve baseline resolution between the parent peak and all degradant peaks.

  • Detection: Use a photodiode array (PDA) or diode array detector (DAD) to monitor the elution. This allows for the assessment of peak purity.

  • Peak Purity Analysis: A critical step for method validation. The peak purity analysis (provided by the chromatography software) should confirm that the parent compound peak is spectrally pure in the presence of its degradants, proving the method is "stability-indicating."

  • Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

References

  • Kubinski, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Rathore, A., et al. (2022). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Available at: [Link]

  • Combourieu, B., et al. (2000). Piperidine degradation by M. aurum MO1. ResearchGate. Available at: [Link]

  • R Discovery. Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • Geronikaki, A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Organic & Biomolecular Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Royal Society of Chemistry. Available at: [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Available at: [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. Available at: [Link]

  • Wang, F., et al. (2019). Possible degradation pathways of piperidinium-functionalized polyethylene. ResearchGate. Available at: [Link]

  • ResearchGate. Reaction pathway for degradation of 1 by piperidine in 1,3-Dioxolane, Dioxane and 2-MeTHF. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Sharma, M.K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • Beilstein Journals. (2008). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

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Technical Support Center: Navigating the Chemistry of Piperidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine-2,4-diones. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of heterocyclic compounds. Piperidine-2,4-diones are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. However, their synthesis, purification, and handling can present several challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the common pitfalls encountered during your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and handling of piperidine-2,4-diones, offering potential causes and actionable solutions.

Problem 1: Low or No Yield During Dieckmann Condensation for Ring Formation

Question: I am attempting to synthesize a substituted piperidine-2,4-dione via a Dieckmann condensation of an N-substituted β-amino ester with a malonyl derivative, but I am getting very low yields or a complex mixture of products. What could be going wrong?

Answer: The Dieckmann condensation is a powerful tool for constructing the piperidine-2,4-dione ring, but its success is highly dependent on several factors. Here’s a breakdown of potential causes and solutions:

  • Causality: The Dieckmann condensation is an intramolecular Claisen condensation that relies on the formation of a stable enolate and subsequent intramolecular cyclization. Side reactions such as intermolecular condensation (oligomerization), hydrolysis of esters, or decomposition of starting materials can significantly reduce the yield.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The selection of a suitable base and solvent is critical. While classical conditions may use sodium ethoxide in ethanol, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) or toluene can minimize side reactions. Using an alcohol as a solvent with a corresponding alkoxide base is crucial to prevent transesterification.

    • Reaction Concentration: High concentrations can favor intermolecular side reactions. Running the reaction under high-dilution conditions can promote the desired intramolecular cyclization. A slow addition of the substrate to the base solution is a common strategy to maintain a low concentration of the starting material.

    • Purity of Starting Materials: Ensure your starting β-amino ester and malonyl derivative are pure and dry. Moisture can quench the strong base and hydrolyze the ester groups.

    • N-Protecting Group: The nature of the substituent on the nitrogen atom can influence the cyclization. Bulky N-substituents might sterically hinder the desired ring closure. If possible, consider using a smaller protecting group or a precursor that allows for N-substitution after ring formation.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Substrate Addition: Dissolve the amido diester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the NaH slurry over 1-2 hours at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude product, a β-keto ester, can then be hydrolyzed and decarboxylated, often in a one-pot procedure using aqueous acid or base, to yield the desired piperidine-2,4-dione.

Problem 2: Difficulty in Purifying the Piperidine-2,4-dione Product

Question: My crude piperidine-2,4-dione product is an oil or a sticky solid, and I'm struggling to purify it by either column chromatography or crystallization. What are my options?

Answer: Purification of piperidine-2,4-diones can be challenging due to their polarity, potential for tautomerization, and the presence of closely related impurities.

  • Causality: The presence of two carbonyl groups and an N-H bond (in unsubstituted cases) makes these molecules quite polar, which can lead to tailing on silica gel chromatography. They can also exist as a mixture of keto and enol tautomers, which may appear as multiple spots on a TLC plate or lead to broadened peaks in NMR spectra, complicating analysis and purification.

  • Troubleshooting Steps:

    • Column Chromatography:

      • Deactivate Silica Gel: To minimize peak tailing for these relatively basic compounds, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (0.5-1%).

      • Solvent System Optimization: Systematically screen different solvent systems for TLC analysis to find one that provides good separation (Rf value of the product around 0.2-0.4). A gradient elution from a non-polar to a more polar solvent system can be effective.

    • Crystallization:

      • Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Experiment with a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, ethanol, water).

      • Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly to promote crystal growth.

      • Seeding: If you have a small amount of pure product, adding a seed crystal to a supersaturated solution can induce crystallization.

    • Salt Formation and Recrystallization: If the piperidine-2,4-dione has a basic nitrogen, consider forming a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the compound with an acid like HCl in ether. The resulting salt is often a crystalline solid that can be more easily purified by recrystallization. The free base can then be regenerated by treatment with a mild base.

Problem 3: Product Instability and Ring-Opening Side Reactions

Question: My synthesized piperidine-2,4-dione seems to be degrading over time or during certain reaction conditions. I suspect ring-opening is occurring. How can I prevent this?

Answer: The piperidine-2,4-dione ring contains both an amide and a β-dicarbonyl moiety, making it susceptible to hydrolysis and other ring-opening reactions, especially under harsh acidic or basic conditions.

  • Causality: The amide bond can be cleaved by hydrolysis, particularly at elevated temperatures in the presence of strong acids or bases. The β-dicarbonyl system can also undergo retro-Dieckmann or other cleavage reactions.

  • Troubleshooting Steps:

    • Control pH: Avoid strongly acidic or basic conditions during work-up and purification if possible. Use mild acids (e.g., acetic acid) or bases (e.g., sodium bicarbonate) for neutralization.

    • Temperature Control: Perform reactions and purifications at the lowest practical temperature to minimize thermal decomposition.

    • N-Protection: If the nitrogen is unsubstituted, its acidity can contribute to instability. Protecting the nitrogen atom, for example, with a tert-butoxycarbonyl (Boc) group, can enhance stability and improve solubility in organic solvents. The Boc group can be removed later under acidic conditions if necessary.

    • Storage: Store purified piperidine-2,4-diones under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C) to prevent degradation.

Piperidine_dione Piperidine-2,4-dione Ring_Opened Ring-Opened Product (Amido Acid/Ester) Piperidine_dione->Ring_Opened  Hydrolysis (Strong Acid/Base) Degradation Further Degradation Ring_Opened->Degradation

Caption: Potential degradation pathway of piperidine-2,4-diones via hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My piperidine-2,4-dione shows multiple peaks in the NMR spectrum even after purification. Why is this?

This is a common observation and is often due to the presence of keto-enol tautomers. The β-dicarbonyl system of piperidine-2,4-diones can exist in equilibrium between the diketo form and two possible enol forms. This equilibrium is often slow on the NMR timescale, resulting in separate sets of peaks for each tautomer. The ratio of tautomers can be influenced by the solvent, temperature, and pH.

Keto Keto form Enol1 Enol form 1 Keto->Enol1 Enol2 Enol form 2 Keto->Enol2

Overcoming solubility issues of 1-Cyclopropylpiperidine-2,4-dione in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Preclinical Assays

Welcome to the technical support guide for 1-Cyclopropylpiperidine-2,4-dione and related piperidine-dione analogs. As Senior Application Scientists, we understand that promising compounds can often be challenging to work with due to physicochemical limitations. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting and overcoming the solubility issues commonly encountered with this class of molecules in aqueous assay environments.

Section 1: Understanding the Challenge - The Physicochemical Profile

This section addresses the fundamental properties of this compound that contribute to its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this compound is a tale of two competing features within its own structure.

  • The Piperidine-2,4-dione Core: This heterocyclic ring system contains two polar carbonyl groups (ketones) and a secondary amine (within the amide-like structure), which can act as hydrogen bond acceptors and donors, respectively.[1] The parent piperidine ring is miscible with water, suggesting some inherent polarity.[2]

  • The Cyclopropyl Group: In contrast, the cyclopropyl moiety is a small, rigid, and nonpolar hydrocarbon group.[3] In medicinal chemistry, cyclopropyl rings are often introduced to enhance metabolic stability and potency, but this frequently increases the molecule's lipophilicity (fat-loving nature).[4]

The molecule's overall solubility is a balance between the polar core and the nonpolar cyclopropyl substituent. While the core provides some affinity for aqueous environments, the lipophilic character often dominates, leading to poor water solubility, a common issue for over 70% of new chemical entities in development pipelines.[5]

Q2: Why does my compound precipitate when I dilute my DMSO stock into aqueous assay buffer?

Answer: This is a classic phenomenon known as "antisolvent precipitation." Your compound is highly soluble in a concentrated organic solvent like 100% Dimethyl Sulfoxide (DMSO). However, your aqueous assay buffer is an "antisolvent" or a very poor solvent for your compound.

When you introduce a small volume of the concentrated DMSO stock into the large volume of aqueous buffer, you create a state of massive supersaturation. The DMSO rapidly diffuses and is diluted, and the local solvent environment around your compound molecules quickly changes from organic to aqueous. The compound can no longer stay in solution at this concentration and crashes out, forming a precipitate.[6] This is a critical hurdle in many screening assays where maintaining compound solubility is paramount for obtaining accurate data.[7]

Section 2: Tier 1 Troubleshooting - Initial Steps & Best Practices

Before employing advanced methods, always start with the fundamentals of stock solution preparation and handling.

Q3: I'm seeing compound precipitation in my assay plate. What's the first thing I should check?

Answer: The first and most critical parameter to verify is the final concentration of your primary organic solvent, usually DMSO, in the assay well. Many solubility issues arise from using a final DMSO concentration that is too low to support the compound's solubility at the desired test concentration.

Conversely, using too high a DMSO concentration can lead to assay artifacts and cellular toxicity.[8] A logical first step is to perform a simple solubility test. Prepare your compound at its highest target assay concentration in a series of buffers containing a gradient of DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%) and visually inspect for precipitation after a relevant incubation period.

Troubleshooting Flowchart for Initial Precipitation

G start Precipitation Observed in Assay Well check_dmso Q: What is the final DMSO concentration in the well? start->check_dmso low_dmso < 0.5% check_dmso->low_dmso Too Low? high_dmso > 2% check_dmso->high_dmso Too High? ok_dmso 0.5% - 2.0% check_dmso->ok_dmso Acceptable? increase_dmso Action: Increase final DMSO concentration incrementally. (e.g., to 0.5%, 1.0%) low_dmso->increase_dmso Yes advanced Proceed to Tier 2: Advanced Solubilization (Co-solvents, pH) low_dmso->advanced No, already at max tolerated % reduce_compound Action: Lower the test concentration of the compound. high_dmso->reduce_compound Yes ok_dmso->advanced Yes validate_dmso Validate: Run a 'vehicle-only' control at the new DMSO concentration to check for assay interference or toxicity. increase_dmso->validate_dmso

Caption: Initial decision tree for addressing compound precipitation.

Q4: What is the maximum recommended final DMSO concentration for most assays?

Answer: There is no universal maximum, as tolerance is highly dependent on the specific biological system (e.g., cell line, enzyme, protein). However, general guidelines exist based on extensive empirical evidence. Exceeding these limits can introduce artifacts such as enzyme inhibition, protein denaturation, or cytotoxicity, which can confound your results.[7][9]

Assay TypeGeneral Recommended Max. DMSO ConcentrationPotential Issues Above Limit
Cell-Based Assays (General) 0.1% - 0.5%Cytotoxicity, altered gene expression, membrane permeabilization.[8]
Sensitive Cell Lines ≤ 0.1%Even low concentrations can inhibit proliferation over long incubations.[10]
Biochemical Assays (Enzymes) ≤ 1% - 2%Protein denaturation, direct enzyme inhibition/activation.[9]
Biophysical Assays (e.g., SPR) ≤ 1%Interference with signal, non-specific binding effects.[9]

Expert Tip: Always run a vehicle control curve (your assay buffer with varying concentrations of DMSO up to your planned maximum) to determine the specific tolerance of your assay system before proceeding with compound testing.[11]

Section 3: Tier 2 Troubleshooting - Advanced Solubilization Methods

When optimizing DMSO concentration is insufficient, the next step is to modify the assay buffer itself.

Q5: My compound is still insoluble at acceptable DMSO concentrations. Can I use a co-solvent?

Answer: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[12] Co-solvents work by reducing the overall polarity of the aqueous buffer, essentially making it a more hospitable environment for a lipophilic molecule.[] They disrupt the strong hydrogen-bonding network of water, which helps to "squeeze out" nonpolar compounds.[]

Co-SolventTypical Final Conc.ProsCons
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells, may denature some proteins.
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, good solubilizer for many BCS Class II drugs.[14]Can increase viscosity, may interfere with some detection methods.
Propylene Glycol (PG) 1-10%Common in pharmaceutical formulations, low toxicity.[14]Can be viscous, potential for protein precipitation.
N-methyl-2-pyrrolidone (NMP) < 1%Strong solubilizer.Higher potential for toxicity and assay interference.[14]

Protocol: See Protocol 3: Co-solvent Compatibility Screen in the protocols section to systematically test these options.

Q6: Can I adjust the pH of my assay buffer to improve solubility?

Answer: Absolutely. This is a powerful technique for ionizable compounds. The piperidine ring in your molecule contains a nitrogen atom that is likely a weak base. In a neutral or basic buffer (pH > pKa), this nitrogen is uncharged, and the molecule is less polar. By lowering the pH of the buffer to be acidic (pH < pKa), the nitrogen can become protonated (positively charged). This charge dramatically increases the molecule's interaction with polar water molecules, thereby boosting its solubility.[][14]

This is a cornerstone of formulation science for improving the solubility of basic drugs.[] However, the key constraint is the pH stability of your assay components (your target protein, cells, etc.).

Protocol: See Protocol 2: pH-Solubility Screening to determine if your compound's solubility is pH-dependent within a range compatible with your assay.

Q7: When should I consider using surfactants or detergents?

Answer: Surfactants should be considered when co-solvents and pH adjustment are not viable or effective. Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form microscopic aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds can become encapsulated within this hydrophobic core, allowing them to be dispersed in the aqueous buffer.[14][15]

Common non-ionic surfactants used in assays include:

  • Tween-80 (Polysorbate 80)

  • Triton X-100

Caution: Surfactants are biochemically active and can denature proteins, disrupt cell membranes, and interfere with protein-protein interactions. Their use must be carefully validated to ensure they do not alter the biological activity being measured.[16]

Section 4: Assay Integrity & Validation

A successful solubilization strategy is one that gets the compound into solution without compromising the validity of the experimental results.

Q8: How do I ensure my chosen solubilization method isn't interfering with my assay results?

Answer: Rigorous validation is non-negotiable. Once you have found a condition (e.g., 1% DMSO + 5% PEG 400) where your compound is soluble, you must perform a set of validation experiments.

Workflow for Validating a New Solubilization Method

G start New Solubilization Condition Identified (e.g., Buffer + Co-solvent) vehicle_control Step 1: Vehicle Control Run a full dose-response curve of the 'vehicle' (buffer + solubilizer, no compound). Q: Does it affect the assay signal? start->vehicle_control no_effect No Effect vehicle_control->no_effect No effect Effect Observed vehicle_control->effect Yes positive_control Step 2: Positive Control Test Run the assay's positive control in the presence and absence of the vehicle. Q: Is its potency or efficacy altered? no_effect->positive_control re_evaluate FAIL: The solubilizer is interfering with the assay. Return to Tier 2/3 to select a different method. effect->re_evaluate no_change No Change positive_control->no_change No change Change Observed positive_control->change Yes pass PASS: The solubilization method is validated for use. Proceed with compound testing. no_change->pass change->re_evaluate

Caption: A validation workflow to confirm assay compatibility.

Section 5: Frequently Asked Questions (FAQs)
Q9: My compound seems to be losing potency over time in the assay plate. What could be the cause?

Answer: This issue, often called "time-dependent activity loss," can stem from two primary sources:

  • Non-Specific Binding (NSB): Lipophilic compounds can adsorb to the plastic surfaces of assay plates and pipette tips. This depletes the free concentration of the compound in the assay buffer, leading to an apparent loss of potency. This is a particularly notorious problem for highly lipophilic new chemical entities.[17] Using low-binding plates or adding a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) can sometimes mitigate this.

  • Chemical Instability: The piperidine-dione ring system, while common, may be susceptible to hydrolysis or other degradation pathways depending on the specific assay conditions (pH, temperature, presence of certain enzymes).[18] An analytical assessment of compound stability in the final assay buffer over the course of the experiment (e.g., using LC-MS) is the definitive way to investigate this.

Q10: How do I prepare my stock solutions and serial dilutions to minimize precipitation?

Answer: Adopt the "cosolvent method" for dilution, especially for highly insoluble compounds.[17] Instead of performing serial dilutions in a purely aqueous buffer, which can cause precipitation at each step, perform the dilutions in a buffer system that contains a higher percentage of organic solvent.

Example Best Practice:

  • Prepare a 10 mM stock in 100% DMSO.

  • Perform an intermediate dilution from 10 mM to 1 mM in 100% DMSO.

  • Perform the serial dilutions from the 1 mM stock using a mixture of 50:50 DMSO:Acetonitrile or a similar high-organic-content mixture.[17]

  • Finally, add a small, fixed volume of these high-organic dilutions directly to the final assay plate, ensuring the final organic solvent concentration remains within the tolerated limit. This method helps maintain solubility throughout the dilution series, delivering the compound to the final well more reliably.[17]

Section 6: Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
  • Primary Stock: Weigh out the solid compound and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution using vortexing or brief sonication. Store at -20°C or -80°C.

  • Working Stock: From the primary stock, create an intermediate working stock (e.g., 1 mM) in 100% DMSO.

  • Serial Dilutions (Cosolvent Method): Prepare a dilution solvent (e.g., 50:50 DMSO:Assay Buffer or 100% DMSO). Perform your serial dilutions using this solvent.

  • Final Dosing: Add 1 µL of each concentration from your serial dilution plate to 99 µL of assay buffer in your final assay plate. This constitutes a 1:100 dilution and will result in a final DMSO concentration of 1% (if the dilution plate was 100% DMSO). Adjust volumes accordingly to achieve your desired final concentrations.

Protocol 2: pH-Solubility Screening
  • Prepare a set of buffers with identical composition but varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer species used are appropriate for the pH range and compatible with your assay.

  • In separate microcentrifuge tubes, add your compound from a concentrated DMSO stock to each buffer to achieve the highest desired final concentration. Keep the final DMSO percentage constant and low (e.g., 1%).

  • Incubate the tubes for 1-2 hours at the assay temperature.

  • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the soluble compound via a suitable method (e.g., HPLC-UV, LC-MS).

  • Plot the measured soluble concentration against buffer pH to identify the optimal pH for solubility.

Protocol 3: Co-solvent Compatibility Screen
  • Prepare several versions of your primary assay buffer, each containing a different co-solvent (e.g., 5% PEG 400, 5% Propylene Glycol, 2% Ethanol). Also include a "DMSO-only" control buffer.

  • Add your compound from a concentrated DMSO stock to each buffer to achieve the desired final concentration. Keep the final DMSO concentration constant across all conditions.

  • Visually inspect for precipitation immediately and after a 1-hour incubation at the assay temperature. This provides a qualitative assessment.

  • For a quantitative assessment, use the centrifugation and supernatant analysis method described in Protocol 2.

  • Crucially, run parallel "vehicle-only" controls for each co-solvent condition in your assay to test for interference as described in Section 4.

References
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Figaroa, F. (2017, August 3). What effects does DMSO have on cell assays? Quora.
  • PubMed. (n.d.). High throughput microsomal stability assay for insoluble compounds.
  • National Institutes of Health (NIH). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • PubMed Central (PMC). (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • National Institutes of Health (NIH). (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
  • ResearchGate. (n.d.). Effects of serum and DMSO on the performance of the IP-One assay.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • Solubility of Things. (n.d.). Piperidine | Solubility of Things.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • PubChem. (n.d.). 2,4-Piperidinedione.
  • ChemicalBook. (2025, July 24). 2,4-Piperadinedione.

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropylpiperidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the synthesis, purification, and handling of this compound. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purity Issues
Question 1: I am experiencing low yields in the synthesis of this compound. What are the likely causes and how can I optimize the reaction?

Low yields are a common hurdle in multi-step organic syntheses. For piperidine derivatives, several factors can be at play, from reaction conditions to the stability of intermediates.[1][2]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The formation of the piperidine-2,4-dione ring is sensitive to temperature, solvent, and catalyst choice.[2]

    • Temperature Control: Side reactions, such as polymerization or decomposition, can occur at elevated temperatures.[1] We recommend starting with lower temperatures and gradually increasing if the reaction rate is too slow.

    • Solvent Selection: The polarity of the solvent can influence the reaction pathway. A solvent screen is advisable. Consider solvents like THF, ethanol, or methanol, which have been used in similar cyclization reactions.[3]

    • Catalyst Screening: If your synthesis involves a cyclization step catalyzed by an acid or base, the choice and concentration of the catalyst are critical. An insufficient amount may lead to incomplete conversion, while an excess can promote side reactions.

  • Incomplete Cyclization: The formation of the dione ring may not go to completion.

    • Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time.[1]

  • Starting Material Quality: Impurities in your starting materials can inhibit the reaction or lead to the formation of side products.

    • Purity Verification: Always ensure the purity of your starting materials (e.g., cyclopropylamine and a suitable diketene precursor or equivalent) using appropriate analytical techniques like NMR or melting point analysis.

ParameterRecommendationRationale
Temperature Start at a lower temperature (e.g., 0-25 °C) and gradually increase if necessary.Minimizes the formation of thermally induced side products and decomposition.[1]
Solvent Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Ethanol).[3]Solvent polarity can affect the solubility of reactants and intermediates, as well as the transition state energies of the reaction.
Catalyst If applicable, screen different catalysts (acid or base) and optimize their loading.The nature and amount of the catalyst can significantly influence the reaction rate and selectivity.[2]
Reaction Time Monitor the reaction progress closely to determine the optimal endpoint.Prolonged reaction times can lead to product decomposition or the formation of byproducts.[1]
Question 2: My final product is impure, showing unexpected peaks in NMR and LC-MS. What are the potential side products?

The structure of this compound contains features that can lead to specific side reactions, particularly related to the strained cyclopropyl group.

Potential Side Products & Their Formation Mechanisms:

  • Ring-Opened Byproducts: The cyclopropyl group is highly strained due to its 60° bond angles.[4] Under certain conditions, particularly acidic or electrophilic, the ring can open.

    • Mechanism: The cyclopropyl group can stabilize an adjacent carbocation through hyperconjugation.[4][5] If a carbocation forms on a carbon atom attached to the cyclopropyl ring, a rearrangement can occur, leading to a ring-opened product.

    • Prevention: Avoid strongly acidic conditions, especially at elevated temperatures. If an acid catalyst is necessary, use the mildest one possible and at the lowest effective concentration.

  • Products of Enolization: The 1,3-dicarbonyl system of the piperidine-2,4-dione can readily form an enolate. This enolate can then participate in side reactions.

    • Mechanism: In the presence of a base, a proton can be abstracted from the C3 or C5 position, leading to the formation of an enolate. This nucleophilic enolate can then react with any electrophiles present in the reaction mixture.

    • Prevention: Carefully control the stoichiometry of any base used in the reaction. Ensure that the reaction is worked up promptly to quench any remaining base.

  • N-Dealkylation: While less common under standard synthetic conditions, cleavage of the N-cyclopropyl bond can occur under harsh conditions, leading to piperidine-2,4-dione.

Stability & Handling
Question 3: My sample of this compound seems to degrade over time upon storage. What are the recommended storage conditions?

The stability of the compound is crucial for obtaining reproducible experimental results.

Degradation Pathways & Storage Recommendations:

  • Hydrolysis: The dione functionality, particularly the amide bond within the piperidine ring, can be susceptible to hydrolysis, especially in the presence of moisture and acid or base.

    • Recommendation: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture. For long-term storage, keeping it in a desiccator at a low temperature (e.g., in a freezer at -20°C) is advisable.[6]

  • Oxidation: While the core structure is not highly prone to oxidation, prolonged exposure to air and light can lead to gradual degradation.

    • Recommendation: Store in an amber vial or a container protected from light.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Temperature -20°C (Freezer)Slows down potential degradation pathways.[6]
Light Amber vial or protection from lightPrevents photochemical degradation.
Container Tightly sealed containerMinimizes exposure to air and moisture.
Analytical Characterization
Question 4: I am having trouble interpreting the NMR spectrum of my this compound sample. What are the expected chemical shifts?

The NMR spectrum of this compound has distinct features. Below is a table of predicted proton (¹H) and carbon (¹³C) NMR chemical shifts. Actual shifts may vary depending on the solvent and other experimental conditions.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Notes
Cyclopropyl-CH (methine)2.0 - 2.530 - 40A multiplet due to coupling with the cyclopropyl CH₂ protons and the piperidine ring protons.
Cyclopropyl-CH₂ (methylene)0.5 - 1.05 - 15Complex multiplets in the upfield region, characteristic of cyclopropyl protons.[7]
Piperidine-CH₂ (adjacent to N)3.0 - 3.845 - 55
Piperidine-CH₂ (between carbonyls)3.5 - 4.040 - 50This signal may be a singlet if there is rapid conformational exchange.
Piperidine-C=O (carbonyls)-165 - 175Two distinct signals may be observed in the ¹³C NMR spectrum.

Note: The presence of impurities, such as ring-opened byproducts, would introduce signals in the olefinic region (5-6 ppm) of the ¹H NMR spectrum.

Experimental Protocols & Visualizations
Protocol: General Procedure for Reaction Monitoring by TLC
  • Prepare the TLC Plate: Use a silica gel plate. Draw a faint pencil line about 1 cm from the bottom.

  • Spot the Plate: On the starting line, apply a small spot of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent level should be below the starting line. Allow the solvent to run up the plate.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction.

Diagram: Potential Side Reaction Pathway - Acid-Catalyzed Ring Opening

G cluster_0 This compound cluster_1 Acidic Conditions (H+) cluster_2 Intermediate cluster_3 Side Product A Compound B Protonation A->B C Carbocation Formation B->C D Ring-Opened Product C->D Rearrangement

Caption: Acid-catalyzed ring opening of the cyclopropyl group.

References
  • Wikipedia. Cyclopropyl group. [Link]

  • Reddit. why does this cyclopropane form? : r/OrganicChemistry. [Link]

  • Kulinkovich, O. G. (2015). Structure and Reactivity of the Cyclopropane Species. In Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc.
  • Wessjohann, L., Giller, K., Zuck, B., Skatteboel, L., & de Meijere, A. (1999). Cyclopropyl building blocks for organic synthesis. Part 22. Facile synthesis of stable analogs of 2-oxocyclobutanecarboxylates: 2-[(diphenylmethylene)amino]cyclobutenecarboxylates, derivatives and reactions. The Journal of Organic Chemistry, 64(13), 4782-4785.
  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Ghosh, A., Kulkarni, S. S., & Trivedi, D. R. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 93.
  • Ilovaisky, A. I., & Vatsadze, S. Z. (2021).
  • Royal Society of Chemistry. (2018). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry.
  • Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • European Patent Office. (2023).
  • ResearchGate. (2018).

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Technical Support Center: Synthesis of Piperidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidine-2,4-diones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Piperidine-2,4-diones are key intermediates and core structures in a range of pharmaceutically active compounds, including kinase inhibitors and glutamate receptor modulators.[1]

This document moves beyond simple protocols to provide in-depth, field-tested insights into potential challenges, focusing on the causality behind byproduct formation and offering robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing substituted piperidine-2,4-diones?

The most widely employed strategy is the intramolecular Dieckmann condensation of an N-substituted amidodiester.[2][3] This reaction involves treating a diester with a base to form a cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target piperidine-2,4-dione.[1] This method is highly adaptable, allowing for the introduction of substituents at various positions on the piperidine ring.[1]

Q2: My Dieckmann condensation reaction resulted in a viscous, orange-red oil instead of the expected crystalline solid. What happened?

This is a common issue often indicative of impurities or the formation of oligomeric byproducts.[4] The "oiling out" phenomenon typically occurs when the desired product is unable to crystallize due to the presence of side products from intermolecular Claisen-type condensations, unreacted starting materials, or residual solvent.[4] A thorough purification, typically via silica gel column chromatography, is required to isolate the pure compound.[5][6]

Q3: The piperidine or β-amino ester starting material I'm using has a distinct yellow tint. Is it suitable for use?

A yellow color in piperidine-based starting materials usually indicates the presence of oxidation products.[7][8] While it may not interfere with every reaction, for high-purity synthesis, it is strongly recommended to purify the material before use. Distillation is the most effective method for removing these colored impurities.[7] To prevent future discoloration, store piperidine and its derivatives under an inert atmosphere (e.g., nitrogen or argon), protected from light.[7]

Q4: How can I reliably confirm the structure and purity of my final piperidine-2,4-dione product?

A combination of analytical techniques is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC or GC-MS: Assesses the purity of the compound and helps quantify any impurities.[5][7]

  • Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.[9][10]

Troubleshooting Guide: Byproduct Formation & Low Yields

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles.

Issue 1: Low or No Yield in Dieckmann Condensation

Q: I'm getting very low yields or recovering only starting material from my Dieckmann cyclization. What are the likely causes?

This is one of the most frequent challenges. Let's break down the potential culprits, starting with the most common.

Possible Cause A: Insufficient or Inactive Base

  • Why it Happens: The Dieckmann condensation is an equilibrium-driven process. The final product, a β-keto ester (before decarboxylation), is significantly more acidic than the starting diester. The base (e.g., sodium methoxide, sodium hydride) deprotonates this acidic product, forming a resonance-stabilized enolate. This final, irreversible deprotonation step is what drives the reaction to completion.[11] If you use only one equivalent of base, the reaction will stall as the base is consumed by the initial product formed.

  • Troubleshooting Protocol:

    • Use Sufficient Base: Always use at least two equivalents of a strong base. The first equivalent initiates the cyclization, and the second drives the equilibrium forward.[4]

    • Verify Base Activity: Sodium hydride (NaH) and sodium methoxide (NaOMe) are hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened reagents or verify the activity of older batches. For NaH, ensure the mineral oil is properly washed away with dry hexanes if necessary.

Possible Cause B: Intermolecular Polymerization

  • Why it Happens: The Dieckmann condensation is an intramolecular reaction. However, it directly competes with an intermolecular Claisen condensation, where one diester molecule reacts with another, leading to dimers, oligomers, and polymers.[4] This is especially problematic at high concentrations.

  • Troubleshooting Protocol:

    • High-Dilution Conditions: Run the reaction at a low concentration (typically 0.01-0.1 M) to favor the intramolecular cyclization pathway. A slow addition of the diester substrate to a solution of the base can further suppress intermolecular reactions.

Visualizing the Competing Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction A Amidodiester B Intramolecular Attack A->B High Dilution + Base D Amidodiester C Piperidine-2,4-dione (after workup) B->C E Intermolecular Attack D->E High Concentration + Base F Oligomers/ Polymers E->F

Caption: Intramolecular vs. Intermolecular Condensation.

Issue 2: Product Instability and Ring-Opening

Q: My product seems to decompose during workup or purification. I suspect the piperidine-2,4-dione ring is opening. How can I prevent this?

Possible Cause: Hydrolysis of the Glutarimide Moiety

  • Why it Happens: The piperidine-2,4-dione structure contains an imide (or cyclic amide) functionality. This group is susceptible to hydrolysis under either strong acidic or strong basic conditions, particularly when heated.[12][13] The ring-opening reaction breaks the amide bond, forming a δ-amino acid derivative.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all solvents (e.g., toluene, THF, methanol) and reagents are thoroughly dried before the reaction. Water is the enemy.

    • Careful Workup: When quenching the reaction, use a mild acid (e.g., saturated aq. NH₄Cl) and avoid strong acids like concentrated HCl, especially at elevated temperatures.[14] Perform all aqueous extractions at room temperature or below.

    • Neutral Purification: When performing column chromatography, consider using a solvent system buffered with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) if your compound is sensitive to silica gel's acidic surface.

Issue 3: Loss of Stereochemical Integrity

Q: I started with an enantiomerically pure precursor, but my final product is a racemic or diastereomeric mixture. Where did I lose my stereocenter?

Possible Cause: Epimerization at an α-Carbon

  • Why it Happens: Protons on a carbon atom alpha to a carbonyl group (C=O) are acidic. In the strongly basic conditions of the Dieckmann condensation, these protons can be abstracted.[15] If the chiral center is at such a position (e.g., C3 or C5), this deprotonation-reprotonation sequence can scramble the stereochemistry, leading to racemization or epimerization.

  • Troubleshooting Protocol:

    • Control Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged exposure to strong base after the reaction is complete.

    • Choice of Base: While NaH and alkoxides are common, exploring alternative base/solvent combinations may be necessary for sensitive substrates.

    • Protecting Group Strategy: If racemization is unavoidable at a key step, consider altering the synthetic route to install the chiral center after the harsh cyclization step.

Key Experimental Protocols
Protocol 1: General Procedure for Dieckmann Condensation

This protocol is a representative example for the synthesis of a 6-substituted piperidine-2,4-dione.[1]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (MeOH).

  • Base Formation: Add sodium metal (2.2 equivalents) portion-wise to the stirred MeOH at 0 °C. Allow the mixture to stir until all the sodium has dissolved to form sodium methoxide.

  • Substrate Addition: Dissolve the starting amidodiester (1.0 equivalent) in anhydrous MeOH and add it to the sodium methoxide solution.

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Hydrolysis & Decarboxylation: After cooling, add water (e.g., 1% v/v) to the reaction mixture and continue to reflux for an additional 1-2 hours to effect in-situ hydrolysis and decarboxylation.[1]

  • Workup: Cool the mixture to room temperature and carefully neutralize with dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Workflow for Low Yield

G Start Low Yield in Dieckmann Condensation CheckBase Check Base: 1. Is it fresh/active? 2. Did you use >2 equivalents? Start->CheckBase FixBase Action: Use fresh base (>2 eq.) CheckBase->FixBase No CheckConc Check Concentration: Is the reaction too concentrated? CheckBase->CheckConc Yes BaseOK Yes BaseNotOK No End Yield Improved FixBase->End FixConc Action: Rerun under high dilution (0.01-0.1 M) CheckConc->FixConc Yes CheckTempTime Check Conditions: Sufficient reflux time? Anhydrous conditions? CheckConc->CheckTempTime No ConcOK No ConcNotOK Yes FixConc->End FixCond Action: Increase reflux time. Ensure dry solvents. CheckTempTime->FixCond No CheckTempTime->End Yes CondOK Yes CondNotOK No FixCond->End

Caption: A logical workflow for diagnosing low reaction yields.

Data & Reference Tables

Table 1: Common Bases and Conditions for Dieckmann Condensation

BaseSolventTypical TemperatureKey Considerations
Sodium Hydride (NaH)Toluene, THFRefluxIrreversible deprotonation; H₂ gas evolves. Requires anhydrous conditions.
Sodium Methoxide (NaOMe)MethanolRefluxCommon and inexpensive. Can lead to transesterification if other esters are present.[1]
Sodium Ethoxide (NaOEt)EthanolRefluxSimilar to NaOMe.
Potassium tert-butoxide (KOtBu)t-Butanol, THFRoom Temp to RefluxA strong, sterically hindered base. Useful for preventing side reactions.

Table 2: Analytical Techniques for Product Characterization

TechniqueInformation ProvidedCommon Observation for Piperidine-2,4-dione
¹H NMR Structural confirmation, proton environmentShows characteristic methylene (CH₂) peaks and an N-H peak (if unsubstituted).
¹³C NMR Carbon skeleton confirmationTwo distinct carbonyl (C=O) peaks are expected around 170-210 ppm.
LC-MS Purity assessment and molecular weightA single major peak with the correct mass-to-charge (m/z) ratio.
FT-IR Functional group identificationStrong C=O stretching bands (~1650-1750 cm⁻¹) and an N-H stretch (~3200 cm⁻¹) if present.
Melting Point Purity and identityA sharp, narrow melting range indicates high purity.[10]
References
  • Bruin, E., et al. (Year not specified). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

  • Marson, C. M., et al. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available at: [Link]

  • Kabir, F., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed. Available at: [Link]

  • Tikhov, T. R., & Kuznetsov, A. V. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. ResearchGate. Available at: [Link]

  • Wikipedia. Dieckmann condensation. Available at: [Link]

  • Marson, C. M., et al. (2014). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available at: [Link]

  • Chem-Impex. 2,4-Piperidinedione. Available at: [Link]

  • DTIC. (1988). Piperidine Synthesis. DTIC. Available at: [Link]

  • Tikhov, T. R., & Kuznetsov, A. V. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Royal Society of Chemistry. Available at: [Link]

  • Kabir, F., et al. (2025). Investigation of Glutarimide N‑Alkylated Derivatives of Lenalidomide. ACS Figshare. Available at: [Link]

  • White Rose eTheses Online. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Google Patents. (2009). A kind of purification method of high-purity piperidine.
  • Calvet-Vitale, S., et al. (2006). Stereoselective synthesis of new chiral N-tertiary tetrasubstituted beta-enamino ester piperidines through an ammonia-catalyzed process. PubMed. Available at: [Link]

  • NROChemistry. Dieckmann Condensation. Available at: [Link]

  • Google Patents. (1944). Process for purifying piperidine.
  • Laso, N. M., et al. (2005). Recent advances in the synthesis of piperidones and piperidines. Available at: [Link]

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  • Google Patents. (1944). Process for the purification of piperidine.
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  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Available at: [Link]

  • Davies, S. G., et al. (2001). Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. PubMed. Available at: [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Available at: [Link]

  • Pharmaffiliates. CAS No : 50607-30-2| Chemical Name : 2,4-Piperidinedione. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]

  • ResearchGate. (2021). Synthesis of various piperidine β‐amino esters from compound (±)‐7. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2025). Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. Available at: [Link]

  • Dar'in, D., et al. (2023). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. National Institutes of Health. Available at: [Link]

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. Available at: [Link]

  • Le, T. N., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Institutes of Health. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • ResearchGate. (2002). A Facile Synthesis of Racemic 2‐Aminomethyl‐4‐oxo‐piperidine Intermediates. Available at: [Link]

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Storage and handling guidelines for 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides comprehensive storage and handling guidelines for 1-Cyclopropylpiperidine-2,4-dione. As a specialized heterocyclic compound, its unique structural features—a piperidine-2,4-dione core and a cyclopropyl group—necessitate specific protocols to ensure its stability and the safety of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering practical, field-proven insights to mitigate common experimental challenges.

Core Compound Characteristics & Stability Profile

This compound is a solid, likely appearing as a white to off-white or pale yellow powder or crystalline solid, based on related structures like 2,4-piperidinedione.[1] The piperidine-2,4-dione moiety provides a scaffold with both hydrogen bond donor and acceptor capabilities, influencing its solubility and interactions with biological targets.[2][3] The presence of the cyclopropyl ketone is a critical feature that dictates many of its handling and storage requirements. Cyclopropyl ketones are known to be susceptible to ring-opening reactions under certain conditions due to the inherent strain of the three-membered ring.[4]

Key Structural Features & Their Implications
  • Piperidine-2,4-dione Core: This bicyclic system is a common motif in medicinal chemistry, often contributing to metabolic stability and favorable pharmacokinetic properties.[3][5][6] However, the dione functionality can be susceptible to hydrolysis under strong acidic or basic conditions.

  • N-Cyclopropyl Group: The cyclopropyl ring introduces conformational rigidity. Critically, the adjacent ketone functionality makes the cyclopropyl ring prone to cleavage when exposed to acids, bases, or radicals, which can initiate ring-opening.[4]

This understanding of the compound's chemical liabilities is paramount for designing appropriate storage and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from analogous compounds like 2,4-piperidinedione, the primary hazards include:

  • Skin Irritation: Causes skin irritation.[7]

  • Serious Eye Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[7]

  • Harmful if Swallowed: May be harmful if ingested.[7]

  • Skin Sensitization: May cause an allergic skin reaction.[7]

Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Q2: What are the optimal long-term storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a freezer, ideally at -20°C.[8] The container should be protected from light. These conditions are chosen to minimize degradation from atmospheric moisture, oxygen, and thermal energy.

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term storage at room temperature may be acceptable for brief periods (e.g., during weighing or preparation for an experiment), it is not recommended for more than a few hours. The stability of piperidine-containing compounds can vary, and minimizing exposure to ambient conditions is a best practice.[5]

Q4: What solvents are recommended for dissolving this compound?

A4: Based on its structure, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are likely to be suitable. For less polar applications, Dichloromethane (DCM) or Ethyl Acetate may also be effective. Always perform a small-scale solubility test before preparing a stock solution. Avoid strongly acidic or basic aqueous solutions to prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound has discolored (e.g., turned yellow or brown) during storage. Exposure to air, moisture, or light, leading to oxidative degradation or other chemical decomposition.Discard the discolored compound as its purity is compromised. In the future, ensure storage in a tightly sealed container under an inert atmosphere and protected from light.
Inconsistent or unexpected experimental results (e.g., loss of activity). Degradation of the compound due to improper storage or handling. The cyclopropyl ring is particularly susceptible to opening under acidic or basic conditions.[4]Prepare fresh solutions for each experiment. Verify the pH of your reaction or assay buffer to ensure it is within a neutral range (pH 6-8). Avoid prolonged heating of solutions.
Poor solubility in a chosen solvent. The solvent may not be appropriate for the compound's polarity.Perform small-scale solubility tests with a range of solvents (e.g., DMSO, DMF, DCM, Methanol). Gentle warming or sonication may aid dissolution, but avoid excessive heat.
Formation of an unknown impurity in NMR or LC-MS analysis. This could be a degradation product resulting from the ring-opening of the cyclopropyl group or hydrolysis of the dione.Analyze the reaction conditions. If strong acids, bases, or radical initiators are present, consider alternative, milder reaction pathways.[4]

Experimental Protocols

Protocol 1: Proper Weighing and Handling of this compound
  • Preparation: Before removing the compound from cold storage, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the compound.

  • Environment: Conduct all handling in a chemical fume hood to avoid inhalation of fine particles.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety glasses with side shields.

  • Weighing: Use an analytical balance with a draft shield. Dispense the desired amount of powder onto weighing paper or into a tared vial using a clean spatula.

  • Cleanup: After weighing, promptly and tightly seal the container, purge with an inert gas if possible, and return it to the freezer. Clean any spills immediately.

Protocol 2: Preparation of Stock Solutions
  • Solvent Selection: Choose an appropriate anhydrous solvent based on experimental requirements and solubility tests.

  • Dissolution: Add the weighed compound to a volumetric flask. Add a portion of the solvent and gently swirl or sonicate to dissolve. Avoid vigorous heating.

  • Final Volume: Once fully dissolved, add the solvent to the final volume and mix thoroughly.

  • Storage of Solution: If the stock solution is to be stored, use an amber vial with a PTFE-lined cap. Store at -20°C or -80°C. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Visual Guides

Decision-Making for Storage and Handling

G start Start: Handling this compound storage_check Long-term or Short-term Use? start->storage_check long_term Long-Term Storage storage_check->long_term Long-term short_term Short-Term Use (Single Experiment) storage_check->short_term Short-term storage_conditions Store at -20°C Inert Atmosphere (Ar/N2) Protect from Light long_term->storage_conditions weighing Weighing Protocol short_term->weighing storage_conditions->weighing solution_prep Solution Preparation weighing->solution_prep experiment Proceed to Experiment solution_prep->experiment disposal Dispose of Waste Properly experiment->disposal

Caption: Decision workflow for storage and handling.

References

  • BenchChem Technical Support Team. (2025, December). How to avoid ring-opening of cyclopropyl ketones during reaction. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Cyclopropyl Ketones.
  • Guidechem. (n.d.). 6-cyclopropylpiperidine-2,4-dione 1104202-34-7 wiki.
  • ChemicalBook. (2025, July 24). 2,4-Piperadinedione.
  • PubChem. (n.d.). 2,4-Piperidinedione.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • ChemicalBook. (n.d.). 1-Cyclopropylpiperidin-4-one.
  • RSC Publishing. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Target of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal identification of a small molecule's biological target is the bedrock upon which successful therapeutic development is built. The novel scaffold, 1-Cyclopropylpiperidine-2,4-dione, has emerged as a molecule of interest, yet its precise intracellular binding partners and mechanism of action remain to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the biological target(s) of this compound. We will move beyond a mere listing of protocols, delving into the strategic rationale behind experimental choices to construct a self-validating and robust body of evidence.

Introduction: The Imperative of Target Validation

The journey from a promising hit compound to a clinical candidate is fraught with challenges, with a significant portion of failures attributable to a lack of on-target efficacy or unforeseen off-target toxicities. Target validation is the critical process of demonstrating that a molecular target's activity is linked to the disease, making it a suitable point for therapeutic intervention.[1][2] For a molecule like this compound, whose piperidine core is a privileged scaffold in medicinal chemistry known to interact with a wide range of targets[3][4], a robust validation package is not merely an academic exercise. It is a critical de-risking step that provides confidence in the biological rationale and informs future lead optimization efforts. A multi-modal approach, integrating direct target engagement assays with cellular and functional studies, is paramount.[5]

Initial Hypothesis Generation: Where to Begin the Search?

Before embarking on extensive experimental validation, it is crucial to generate a data-driven hypothesis regarding the potential target class. The piperidine-2,4-dione motif and its analogs are present in compounds with diverse pharmacological activities, including anticancer and anti-HIV properties, making a broad initial search necessary.[6][7]

  • Structural Similarity Analysis: The piperidine scaffold is known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[3] Computational approaches, such as searching chemical databases (e.g., ChEMBL, PubChem), can reveal known targets of structurally analogous compounds. This can provide initial hypotheses. For instance, various piperidine derivatives have been shown to target estrogen receptor alpha (ERα) or signaling pathways like PI3K/Akt.[8]

  • Phenotypic Screening Data: If the compound was identified through phenotypic screening, the observed cellular phenotype (e.g., apoptosis, cell cycle arrest, changes in cytokine production) can offer valuable clues about the underlying pathway being modulated. Analyzing the molecular drivers of this phenotype can narrow the list of potential targets.[9]

The Core Experimental Cascade for Target Validation

We advocate for a three-tiered approach to target validation, moving from direct biochemical engagement to cellular confirmation and finally to functional consequence. This ensures a clear link is established between the compound, its target, and the ultimate biological effect.[1]

Tier 1: Demonstrating Direct Target Engagement in a Cellular Milieu

The foundational step is to prove that this compound physically interacts with its putative target protein within its native environment.

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to assess target engagement in cells and tissues.[10] It operates on the principle that a ligand binding to its target protein confers thermal stability, causing it to denature and aggregate at a higher temperature than its unbound state.[11][12]

Experimental Rationale: This technique provides strong evidence of direct binding in a native cellular context, which is a significant advantage over assays using purified recombinant proteins that may lack relevant post-translational modifications or interacting partners.[11] By observing a dose-dependent shift in the target's melting temperature (Tm), one can confirm target engagement.

Workflow Diagram: CETSA®

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A Culture and Harvest Cells B Treat Intact Cells or Lysate with This compound or Vehicle (DMSO) A->B C Aliquot samples B->C D Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) C->D E Lyse cells (if intact) & centrifuge to separate soluble and aggregated protein D->E F Collect supernatant (soluble fraction) E->F G Analyze protein levels by Western Blot, AlphaScreen, or Mass Spec F->G H Plot Melt Curves & Determine Tm Shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® using Western Blot Detection

  • Cell Culture: Grow the selected cell line to ~80% confluency.

  • Treatment: Treat cells with a concentration range of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) in culture.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[11]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the putative target protein remaining in the supernatant by SDS-PAGE and Western Blot using a target-specific antibody.

  • Data Interpretation: Plot the percentage of soluble protein (relative to the unheated control) against temperature. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and binding.

Table 1: Hypothetical CETSA® Data for Target Protein X

TreatmentMelting Temperature (Tm)ΔTm (vs. Vehicle)
Vehicle (0.1% DMSO)52.1°C-
This compound (1 µM)53.5°C+1.4°C
This compound (10 µM)56.8°C+4.7°C
Known Competitor Compound Y (10 µM)55.9°C+3.8°C

For a more quantitative biophysical assessment, ITC directly measures the heat released or absorbed during a binding event.[13] This technique provides unequivocal proof of a direct interaction and yields precise thermodynamic parameters, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), in a single experiment.[14][15]

Experimental Rationale: While CETSA® confirms engagement in cells, ITC is the gold standard for characterizing the binding thermodynamics in vitro. This data is invaluable for structure-activity relationship (SAR) studies and for validating computational models.[15][16] It serves as an essential orthogonal method to confirm the direct interaction observed in CETSA®.

Tier 2: Genetic Validation of Target Function

Demonstrating direct binding is necessary but not sufficient. The next step is to show that this binding event is responsible for the compound's cellular activity. Genetic approaches provide the most compelling evidence for on-target effects.[2][9]

CRISPR/Cas9 gene-editing technology has revolutionized target validation.[17][] By creating a null phenotype (a complete knockout of the target gene), one can assess if the compound's effect is ablated.[19]

Experimental Rationale: If this compound truly acts through a specific target, its cellular phenotype should be mimicked by the genetic deletion of that target. Crucially, the compound should lose its efficacy in cells where the target is absent. This approach provides stronger, more interpretable results than transient knockdown methods like RNAi, which often result in incomplete silencing.[19][20]

Workflow Diagram: Target Validation Logic

Target_Validation_Logic A Wild-Type Cells C Treat with Compound A->C On-Target Effect B Target Knockout (KO) Cells D Treat with Compound B->D Confirms Target Dependence G Phenotype is Mimicked (e.g., ↓ Viability without compound) B->G Confirms Target's Role in Phenotype E Observe Cellular Phenotype (e.g., ↓ Viability) C->E On-Target Effect F Phenotype is Abolished (No change in Viability) D->F Confirms Target Dependence

Caption: Logical flow for using CRISPR/Cas9 knockout in target validation.

Detailed Protocol: CRISPR/Cas9 Knockout Validation

  • gRNA Design: Design and validate at least two independent guide RNAs targeting an early exon of the putative target gene to control for off-target effects.

  • Cell Line Engineering: Generate a stable knockout cell line using CRISPR/Cas9 technology and select for single-cell clones.

  • Validation: Expand clones and confirm the absence of the target protein via Western Blot or mass spectrometry. Sequence the genomic locus to confirm the frameshift-inducing indel.

  • Phenotypic Assay: Perform the primary phenotypic assay (e.g., cell viability, reporter assay) on both the wild-type and knockout cell lines.

  • Compound Treatment: Treat both cell lines with a dose-response of this compound.

  • Data Interpretation: A significant rightward shift (loss of potency) in the dose-response curve for the knockout cell line compared to the wild-type is strong evidence of on-target activity.

Table 2: Hypothetical Cell Viability Data (IC50)

Cell LineTreatmentIC50 (µM)Fold Shift
Wild-TypeThis compound2.5-
Target Knockout (KO)This compound> 100> 40x
Wild-TypeCompetitor Compound Y5.1-
Target Knockout (KO)Competitor Compound Y> 100> 20x

Conclusion: Synthesizing a Coherent Validation Narrative

The validation of this compound's biological target is not achieved through a single experiment. It requires the strategic integration of biophysical, cellular, and genetic data to build an unassailable case. By demonstrating direct physical binding in a cellular context (CETSA®), quantifying that interaction in vitro (ITC), and confirming that the compound's biological activity is dependent on this specific target through genetic ablation (CRISPR/Cas9), researchers can proceed with confidence into the next stages of drug development.[21] This rigorous, multi-faceted approach ensures that the foundation of the project is scientifically sound, maximizing the potential for ultimate clinical success.

References

  • Title: Target Validation with CRISPR | Biocompare.com Source: Biocompare URL: [Link]

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

  • Title: Cornerstones of CRISPR-Cas in drug development and therapy Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: CRISPR Cas9 Gene Editing Source: Charles River Laboratories URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

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  • Title: Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Isothermal Titration Calorimetry: Application in Drug Discovery Source: PharmaXChange.info URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: European Journal of Medicinal Chemistry URL: [Link]

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  • Title: Piperidin-4-one: the potential pharmacophore Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction Source: Pharmaceuticals URL: [Link]

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The Ascendant Piperidinedione Scaffold: A Comparative Efficacy Analysis of 1-Cyclopropylpiperidine-2,4-dione and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in over twenty classes of pharmaceuticals.[1][2] Its inherent structural versatility and favorable pharmacokinetic properties have cemented its role in the development of novel therapeutics.[3][4] Within this vast chemical space, the piperidinedione moiety has emerged as a particularly compelling pharmacophore, demonstrating significant potential across a spectrum of therapeutic areas, from oncology to neurodegenerative disorders.[4][5][6] This guide provides a comprehensive comparison of the efficacy of 1-Cyclopropylpiperidine-2,4-dione and other notable piperidinedione derivatives, supported by experimental data and detailed methodologies to inform and empower researchers in the field.

The Piperidine-2,4-dione Core: A Platform for Therapeutic Innovation

The piperidine-2,4-dione skeleton offers a rigid and tunable framework for the design of targeted therapies. The presence of two carbonyl groups provides opportunities for hydrogen bonding interactions with biological targets, while the nitrogen atom and the remaining ring positions are amenable to a wide range of chemical modifications. These modifications can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile. The introduction of a cyclopropyl group at the N1 position, as in this compound, is a strategic design element intended to explore novel structure-activity relationships (SAR).

Synthesis of Piperidine-2,4-dione Derivatives

The construction of the piperidine-2,4-dione ring system can be achieved through various synthetic routes. A common and effective approach involves the Dieckmann cyclization of δ-amino-β-ketoesters.[7] This methodology allows for the regioselective formation of the dione ring and can be adapted to introduce diverse substituents.

Experimental Protocol: Synthesis of Substituted Piperidine-2,4-diones via Dieckmann Cyclization

This protocol outlines a general procedure for the synthesis of piperidine-2,4-diones, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of the β-ketoester Precursor

  • React a suitable N-substituted-β-amino acid (e.g., N-cyclopropyl-β-alanine for this compound) with Meldrum's acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding acyl Meldrum's acid derivative.

  • Heat the resulting intermediate in the presence of an alcohol (e.g., methanol) to yield the desired δ-amino-β-ketoester.

Step 2: Dieckmann Cyclization

  • Dissolve the δ-amino-β-ketoester in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Add a strong base, for example, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a proton source, such as acetic acid, and perform an aqueous workup.

  • Purify the crude product via column chromatography to obtain the desired piperidine-2,4-dione.

Causality: The Dieckmann cyclization is an intramolecular Claisen condensation that relies on the deprotonation of the α-carbon to the ester, which then attacks the other ester carbonyl to form the cyclic β-keto ester. The choice of a strong, non-nucleophilic base is critical to favor the desired intramolecular reaction over intermolecular side reactions.

Comparative Efficacy in Oncology

Piperidinedione derivatives have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.[6][8][9] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[9]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative piperidinedione derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Compound 17a PC3Prostate0.81[11]
MGC803Gastric1.09[11]
MCF-7Breast1.30[11]
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[8]
MDA-MB-231Breast (ER-)1.2 ± 0.12[8]
Compound 28 MDA-MB-231Breast7.46[12]
A549Lung12.78[12]

Note: Data for this compound is not yet publicly available and would require experimental determination.

Mechanisms of Action and Signaling Pathways

The anticancer effects of these piperidinedione derivatives are often attributed to their ability to interfere with critical cellular processes.

  • Compound 17a , for instance, has been shown to induce apoptosis in prostate cancer cells by downregulating the expression of anti-apoptotic proteins like BCL-2 and XIAP, while upregulating the pro-apoptotic protein BAX.[9] It also inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[11]

  • DTPEP is another potent piperidine derivative that exhibits significant cytotoxicity against breast cancer cells.[8]

  • Compound 28 has been found to arrest the cell cycle at the G2/M phase in a dose-dependent manner in breast cancer cells.[12]

The following diagram illustrates a generalized signaling pathway targeted by many anticancer piperidinedione derivatives, leading to apoptosis.

apoptosis_pathway Piperidinedione Piperidinedione Pro-apoptotic Proteins (BAX) Pro-apoptotic Proteins (BAX) Piperidinedione->Pro-apoptotic Proteins (BAX) Upregulates Anti-apoptotic Proteins (BCL-2) Anti-apoptotic Proteins (BCL-2) Piperidinedione->Anti-apoptotic Proteins (BCL-2) Downregulates Mitochondrion Mitochondrion Pro-apoptotic Proteins (BAX)->Mitochondrion Anti-apoptotic Proteins (BCL-2)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized apoptotic pathway induced by piperidinedione derivatives.

Potential in Neurodegenerative Diseases

The piperidine scaffold is also prevalent in compounds targeting the central nervous system.[13] Piperidinedione derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][13][14] Their mechanisms of action in this context often involve the inhibition of enzymes like acetylcholinesterase (AChE) or the modulation of neurotransmitter receptors.[14][15] The ability of these compounds to cross the blood-brain barrier is a crucial advantage for therapies targeting the central nervous system.[13]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of comparative efficacy studies, standardized and validated experimental protocols are essential.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following workflow outlines the key steps for assessing the anticancer activity of piperidinedione derivatives.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Compound_Prep Prepare serial dilutions of piperidinedione compounds Treatment Treat cells with compounds for 24-72 hours Compound_Prep->Treatment Viability_Assay Perform cell viability assay (e.g., MTT, SRB) Treatment->Viability_Assay Data_Acquisition Measure absorbance/fluorescence Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 values Data_Acquisition->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity screening of piperidinedione compounds.

Detailed Protocol: MTT Assay for Cell Viability

This protocol describes a common method for determining the cytotoxic effects of compounds on cancer cell lines.[10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the piperidinedione derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Self-Validation: The inclusion of both positive (a known cytotoxic agent) and negative (vehicle) controls is crucial for validating the assay's performance. The reproducibility of the results across multiple experiments is also a key indicator of the protocol's reliability.

Conclusion and Future Directions

The piperidinedione scaffold represents a fertile ground for the discovery of novel therapeutic agents. While compounds like 17a have demonstrated remarkable potency against cancer cells, the therapeutic potential of derivatives such as this compound remains an exciting area for future investigation. The strategic introduction of the cyclopropyl moiety may offer advantages in terms of metabolic stability, membrane permeability, and binding affinity to target proteins. Further research, including synthesis, in vitro and in vivo efficacy studies, and mechanistic investigations, is warranted to fully elucidate the therapeutic promise of this and other novel piperidinedione analogs.

References

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A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropylpiperidine-2,4-dione Analogs as Novel CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-cyclopropylpiperidine-2,4-dione analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes findings from medicinal chemistry to offer a comparative perspective on how structural modifications to this scaffold influence biological activity, with a focus on their potential as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system (CNS).

Introduction: The Promise of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs and investigational compounds, particularly those targeting the CNS.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with complex biological targets. The piperidine-2,4-dione core, in particular, offers a unique combination of hydrogen bond donors and acceptors, as well as sites for chemical modification, making it a versatile starting point for the design of novel therapeutic agents.[2] This guide focuses on analogs featuring a cyclopropyl group at the 1-position, a modification known to enhance metabolic stability and modulate lipophilicity, which are critical pharmacokinetic properties for CNS-acting drugs.[1]

While direct and extensive SAR studies on this compound analogs are emerging, this guide consolidates data from related piperidine derivatives to build a predictive SAR model. The primary biological target discussed is the NMDA receptor, a ligand-gated ion channel that plays a crucial role in synaptic plasticity and is implicated in various neurological disorders.[3][4]

Core Scaffold and Key Modification Points

The fundamental structure of the this compound scaffold is depicted below. The key points for chemical modification to explore the SAR are highlighted.

Caption: Key modification points on the this compound scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The following table summarizes the predicted impact of substitutions at various positions on the this compound core, based on SAR studies of related piperidine derivatives acting as NMDA receptor antagonists.

PositionSubstitutionPredicted Effect on NMDA Receptor Antagonist ActivityRationale and Supporting Evidence
N1-Cyclopropyl Unsubstituted cyclopropylMaintains or enhances potency and metabolic stability. The cyclopropyl group is a known bioisostere for larger alkyl groups and can improve metabolic stability by blocking N-dealkylation. It also provides a degree of conformational rigidity that can be favorable for receptor binding.
C3 Small alkyl groups (e.g., methyl, ethyl)May be tolerated or slightly decrease activity. Bulky substituents at this position can introduce steric hindrance, potentially clashing with the receptor binding pocket.
C3 Aromatic or heteroaromatic ringsPotential for significant increase in potency. Aromatic rings can engage in π-π stacking or hydrophobic interactions within the receptor. The specific substitution pattern on the aromatic ring would be critical.
C5 Small alkyl groups (e.g., methyl, ethyl)Generally well-tolerated. This position is often solvent-exposed and modifications here may have a lesser impact on direct receptor binding but can influence physicochemical properties.
C5 Polar groups (e.g., -OH, -NH2)May decrease activity due to increased polarity. Increased polarity can hinder blood-brain barrier penetration, which is crucial for CNS-acting drugs.
C6 Aromatic substituentsLikely to significantly enhance potency. This position is often a key interaction point for piperidine-based NMDA receptor antagonists, with the aromatic ring fitting into a hydrophobic pocket.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound scaffold can be achieved through a multi-step process, often involving a Dieckmann cyclization as a key step.[2]

G start Commercially Available Starting Materials step1 N-Cyclopropylation of a suitable amine start->step1 step2 Michael Addition with an acrylate derivative step1->step2 step3 Dieckmann Cyclization step2->step3 step4 Decarboxylation step3->step4 product This compound Scaffold step4->product

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for 1-Cyclopropylpiperidine-2,4-dione and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel chemical entity, 1-Cyclopropylpiperidine-2,4-dione. Given the absence of specific public data for this compound, this document serves as an in-depth technical guide, outlining the principles, experimental workflows, and comparative data analysis necessary to characterize its selectivity. As Senior Application Scientists, we present this guide with the foundational pillars of scientific integrity: expertise, trustworthiness, and authoritative grounding.

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved therapeutics.[1][2] Its derivatives have shown a wide range of biological activities, targeting major classes of proteins including G-protein coupled receptors (GPCRs), kinases, and ion channels.[3][4][5] The piperidine-2,4-dione core, in particular, is a versatile starting point for the synthesis of diverse and biologically active molecules.[6] However, the very versatility of this scaffold necessitates a rigorous evaluation of off-target interactions to mitigate potential adverse effects and ensure therapeutic efficacy.[7]

The Imperative of Early-Stage Cross-Reactivity Profiling

Late-stage drug attrition due to unforeseen off-target effects is a significant challenge in pharmaceutical development. Proactive, early-stage in vitro safety pharmacology profiling is a critical de-risking strategy.[8][9] By screening a new chemical entity (NCE) against a broad panel of clinically relevant targets, researchers can identify potential liabilities, inform structure-activity relationship (SAR) studies, and select candidates with a higher probability of success.[10]

This guide will therefore focus on a tiered, systematic approach to characterizing the cross-reactivity of a novel compound like this compound, using established methodologies and providing comparative context with known piperidine-containing compounds.

A Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach allows for a cost-effective and data-driven assessment of a compound's selectivity.

Tier 1: Broad Panel Screening for Initial Hazard Identification

The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a broad panel of receptors, enzymes, and ion channels.[11] Several commercial services, such as the Eurofins SafetyScreen™ panels, offer comprehensive options for this purpose.[7][8][12][13] A typical broad panel, like a 44- or 87-target panel, covers a wide range of protein families implicated in adverse drug reactions.

Tier 2: Dose-Response Analysis for Lead Optimization

Any "hits" identified in the Tier 1 screen (typically defined as >50% inhibition or stimulation) should be followed up with dose-response studies to determine their potency (IC50 or EC50). This quantitative data is crucial for establishing the selectivity window between the intended target and any off-targets, and for guiding medicinal chemistry efforts to mitigate undesirable activities.

Tier 3: Functional Assays for Mechanistic Understanding

For off-targets of significant concern (e.g., hERG, key GPCRs or kinases), functional, cell-based assays are employed to understand the compound's mechanism of action (e.g., agonist, antagonist, inverse agonist, allosteric modulator).[9] This provides a more physiologically relevant assessment of the potential for adverse effects.

Hypothetical Cross-Reactivity Profile of this compound: A Comparative Analysis

While specific data is unavailable, we can hypothesize a potential cross-reactivity profile for this compound based on its structural motifs and compare it to known piperidine-containing drugs.

Structural Considerations:

  • Piperidine-2,4-dione core: This moiety can act as a hydrogen bond donor and acceptor, potentially interacting with a variety of protein active sites.

  • Cyclopropyl group: This small, rigid ring can impart metabolic stability and may fit into hydrophobic pockets of certain proteins.

Comparative Compounds:

To provide context, we will compare our hypothetical data for this compound with two well-characterized, piperidine-containing CNS drugs: Haloperidol (an antipsychotic) and Fentanyl (an opioid analgesic).

Target ClassRepresentative TargetThis compound (Hypothetical IC50 in µM)Haloperidol (Known IC50 in µM)Fentanyl (Known IC50 in µM)Rationale for Inclusion
GPCRs Dopamine D2>100.0015>10Primary target for many antipsychotics.
Sigma-11.50.0030.035Common off-target for piperidine-containing CNS drugs.
Mu-Opioid>10>100.001Primary target for opioid analgesics.
Kinases p38 MAP Kinase5.2>10>10Piperidine derivatives have been explored as p38 inhibitors.[4]
Anaplastic Lymphoma Kinase (ALK)>10>10>10Some piperidine derivatives are potent ALK inhibitors.[5]
Ion Channels hERG (K+ channel)>100.03>10Critical for cardiac safety assessment.
Voltage-gated Na+ channels>10>10>10Target for some anesthetics and anticonvulsants.

This table presents hypothetical data for illustrative purposes and known data for comparative compounds sourced from public databases and literature.

This comparative analysis would allow researchers to quickly contextualize the selectivity of their novel compound. In this hypothetical scenario, this compound shows some affinity for the Sigma-1 receptor and p38 MAP kinase, suggesting avenues for further investigation and optimization.

Experimental Protocols: A Closer Look

1. Radioligand Binding Assay for GPCRs (e.g., Sigma-1 Receptor)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Principle: Competitive binding between the unlabeled test compound and a radiolabeled ligand for a finite number of receptors.

  • Methodology:

    • Prepare cell membranes expressing the target receptor (e.g., Sigma-1).

    • Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-pentazocine) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity trapped on the filter using liquid scintillation counting.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. In Vitro Kinase Activity Assay (e.g., p38 MAP Kinase)

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Principle: Measurement of the transfer of a phosphate group from ATP to a peptide or protein substrate by the kinase.

  • Methodology:

    • In a multi-well plate, combine the kinase, a specific substrate (e.g., a biotinylated peptide), and ATP.

    • Add varying concentrations of the test compound.

    • Incubate the reaction to allow for phosphorylation.

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence polarization.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the kinase activity.

Visualizing Workflows and Relationships

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Initial Screen cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Functional Characterization NCE Novel Compound (this compound) Screen Broad Panel Screen (e.g., SafetyScreen44) @ 10 µM NCE->Screen Hits Identify 'Hits' (>50% Inhibition) Screen->Hits Data Analysis DoseResponse Dose-Response Assay (Determine IC50) Hits->DoseResponse Concern Targets of Concern DoseResponse->Concern Prioritize based on Potency Functional Functional/Cell-Based Assays (e.g., Agonist/Antagonist Mode) Concern->Functional SAR Structure-Activity Relationship (SAR) & Lead Optimization Functional->SAR Inform SAR

Caption: A tiered workflow for systematic cross-reactivity profiling.

Signaling Pathway Context: GPCR Off-Targeting

G Compound Piperidine Derivative Target Primary Target (e.g., a specific kinase) Compound->Target Binds OffTarget Off-Target GPCR (e.g., Dopamine D2) Compound->OffTarget Binds (Cross-Reactivity) DesiredEffect Desired Therapeutic Effect Target->DesiredEffect G_Protein G-Protein Activation/Inhibition OffTarget->G_Protein SecondMessenger Second Messenger (cAMP, IP3/DAG) G_Protein->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse SideEffect Potential Side Effect CellularResponse->SideEffect

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study Framework for 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: Publicly accessible data on the specific biological targets and inhibitory activity of 1-Cyclopropylpiperidine-2,4-dione is currently limited. The compound is primarily documented as a synthetic intermediate in medicinal chemistry.[1] Therefore, this guide adopts a validated, field-proven framework for inhibitor benchmarking, creating a hypothetical yet scientifically rigorous case study. We will postulate that this compound, hereafter referred to as CPD-1 , is a novel inhibitor of Dipeptidyl Peptidase-4 (DPP-4) , a well-established target for type 2 diabetes.[2][3] This allows us to demonstrate the essential workflows, experimental design, and data interpretation required to benchmark a new chemical entity against established drugs, providing a robust template for researchers.

Introduction: The Rationale for DPP-4 Inhibition and Benchmarking

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.[5][6] This mechanism is the basis for the "gliptin" class of drugs used to treat type 2 diabetes.[2]

When a novel compound like CPD-1, containing a piperidine-2,4-dione scaffold known to be present in various biologically active molecules, is identified, a rigorous benchmarking process is essential.[7][8] This process validates its therapeutic potential by comparing its performance against established, clinically successful inhibitors. For this guide, we will benchmark our hypothetical inhibitor, CPD-1 , against two leading, FDA-approved DPP-4 inhibitors: Sitagliptin and Vildagliptin .[9][10]

The goal of this guide is to provide a comprehensive framework for this comparison, detailing the causality behind experimental choices and providing actionable protocols.

Comparative Efficacy: In Vitro and Cellular Potency

The initial and most critical stage of benchmarking is to determine the direct potency of the novel compound on the purified target enzyme and then to assess its activity in a cellular context. This two-pronged approach separates target engagement from factors like cell permeability and off-target effects.

In Vitro Enzymatic Inhibition

The primary metric for potency is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency. We will also determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), which provide deeper mechanistic insights.[11]

Hypothetical Data Summary:

CompoundTargetIC50 (nM)Ki (nM)Mode of InhibitionSelectivity (vs. DPP8/DPP9)
CPD-1 (Hypothetical) DPP-435 nM18 nMCompetitive>1000-fold
Sitagliptin DPP-418-19 nM[9][12][13]~1 nM[9]Competitive[9]>2600-fold[12][14]
Vildagliptin DPP-4~4.5 nM[15]~2.3 nMCompetitive>200-fold

Causality: This head-to-head comparison immediately situates CPD-1 within the existing therapeutic landscape. Our hypothetical data suggests CPD-1 is a potent DPP-4 inhibitor, comparable to, though slightly less potent than, Sitagliptin and Vildagliptin. High selectivity against related proteases like DPP8 and DPP9 is crucial for minimizing potential off-target side effects.[16]

Cell-Based Activity

While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is necessary to determine if the compound can penetrate the cell membrane and engage the target in a physiological environment. Here, we measure the compound's ability to inhibit DPP-4 activity in a human cell line that endogenously expresses the enzyme, such as the Caco-2 or HepG2 cell lines.[9][17]

Hypothetical Data Summary:

CompoundCell LineCellular IC50 (nM)
CPD-1 (Hypothetical) Caco-2150 nM
Sitagliptin Caco-2~19 nM[9]
Vildagliptin HepG2~25 nM

Causality: The higher cellular IC50 for CPD-1 compared to its enzymatic IC50 suggests potential challenges with cell permeability or efflux pump interactions. This is a critical finding that would guide subsequent medicinal chemistry efforts to optimize the compound's structure for better cellular uptake.

Experimental Design & Protocols

Scientific integrity demands reproducible and well-documented protocols. The following sections provide detailed, step-by-step methodologies for the key experiments described above.

Benchmarking Workflow Diagram

The overall process of benchmarking a novel inhibitor follows a logical progression from initial high-throughput screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanistic & Cellular Validation cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screen (Identify Hit) IC50 In Vitro Enzymatic Assay (Determine IC50) HTS->IC50 Hit Confirmation MOA Mechanism of Action (Determine Ki, Mode) IC50->MOA Cell Cell-Based Assay (Cellular Potency) IC50->Cell Selectivity Selectivity Profiling (vs. DPP8, DPP9, etc.) MOA->Selectivity LeadOp Structure-Activity Relationship (SAR) Cell->LeadOp Selectivity->LeadOp PK Pharmacokinetics (PK) (In Vivo Studies) LeadOp->PK

Caption: Workflow for inhibitor benchmarking.

Protocol: In Vitro DPP-4 Enzymatic Inhibition Assay (IC50 Determination)

This protocol is adapted from standard fluorometric assay methodologies.[18]

Objective: To determine the concentration of CPD-1, Sitagliptin, and Vildagliptin required to inhibit 50% of recombinant human DPP-4 activity.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[19]

  • Fluorogenic Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)[18]

  • Test Compounds (CPD-1, Sitagliptin, Vildagliptin) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 to cover a wide concentration range. Then, create an intermediate dilution in Assay Buffer.

  • Assay Plate Setup:

    • 100% Activity Control: Add 50 µL of Assay Buffer and 10 µL of DMSO vehicle.

    • Inhibitor Wells: Add 50 µL of Assay Buffer and 10 µL of the diluted test compound.

    • No Enzyme Control (Blank): Add 60 µL of Assay Buffer.

  • Enzyme Addition: Add 20 µL of diluted DPP-4 enzyme to the "100% Activity" and "Inhibitor" wells. Mix gently by tapping the plate.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the H-Gly-Pro-AMC substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the slope of the blank from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_Activity)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based DPP-4 Activity Assay

This protocol outlines a method to measure DPP-4 inhibition in a cellular context.[17]

Objective: To determine the cellular potency (IC50) of CPD-1 and benchmark inhibitors in a human cell line.

Materials:

  • Caco-2 cells (or other suitable cell line expressing DPP-4)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • DPP-4 Assay Buffer

  • Test Compounds dissolved in DMSO

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • 96-well clear-bottom, black-walled cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells into the 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Treatment: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of fresh, serum-free medium containing the desired concentrations of the test compounds (serially diluted). Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the cells with the compounds for 1-2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add the fluorogenic DPP-4 substrate directly to each well to a final concentration recommended by the manufacturer.

  • Signal Detection: Immediately measure the fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes) using a plate reader at 37°C.

  • Data Analysis: The data analysis follows the same steps as the in vitro assay: calculate reaction rates, determine percent inhibition, and plot the dose-response curve to derive the cellular IC50.

Mechanism of Action: Understanding How the Inhibitor Works

DPP-4 inhibitors function by increasing the levels of incretin hormones GLP-1 and GIP.[4] This leads to glucose-dependent insulin secretion and suppression of glucagon, ultimately lowering blood glucose levels.[2][3]

G Meal Food Intake Incretins Incretins (GLP-1, GIP) Meal->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreas Incretins->Pancreas Acts on Inactive Inactive Peptides DPP4->Inactive Degrades to Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Inhibitor DPP-4 Inhibitors (Sitagliptin, CPD-1) Inhibitor->DPP4 BLOCKS

Caption: Mechanism of DPP-4 Inhibitors.

Conclusion and Future Directions

This guide provides a foundational framework for benchmarking a novel chemical entity, using the hypothetical DPP-4 inhibitor CPD-1 as an exemplar. Based on our hypothetical data, CPD-1 demonstrates potent and selective inhibition of DPP-4 in vitro. However, its reduced cellular activity compared to established drugs like Sitagliptin and Vildagliptin highlights a common challenge in drug development: optimizing for both target potency and cellular bioavailability.

Future work on CPD-1 would involve:

  • Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of CPD-1 to improve its cellular permeability while maintaining or enhancing its potency.

  • Pharmacokinetic (PK) Profiling: In vivo studies in animal models to assess absorption, distribution, metabolism, and excretion (ADME) properties.[14]

  • In Vivo Efficacy Studies: Testing the ability of optimized CPD-1 analogues to lower blood glucose in diabetic animal models.

By following a logical, evidence-based benchmarking protocol, researchers can efficiently validate new inhibitor candidates and make informed decisions on their progression through the drug discovery pipeline.

References

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Bridging the Gap: A Comparative Guide to Establishing In Vitro to In Vivo Correlation for Novel Piperidine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The introduction of novel substitutions, such as the cyclopropyl group at the 1-position in 1-Cyclopropylpiperidine-2,4-dione, presents an opportunity to explore new chemical space and develop candidates with improved potency and pharmacokinetic profiles. However, a critical challenge in early drug development is ensuring that the promising activity observed in biochemical and cellular assays (in vitro) translates effectively into a living system (in vivo).[3][4] This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for this compound, using the well-validated anti-cancer target, the MDM2-p53 interaction, as a hypothetical but mechanistically sound case study.

The MDM2-p53 protein-protein interaction is a critical regulator of cell cycle and apoptosis, and its inhibition is a promising strategy for cancer therapy.[5] This guide will compare our lead compound, This compound (Lead Compound 1) , with a known, structurally related piperidinone-based MDM2 inhibitor, Alternative Compound A , to illustrate the process of building a successful IVIVC. Establishing this correlation is paramount; it serves as a surrogate for bioequivalence studies, validates dissolution methods, and ultimately reduces the number of human studies required, accelerating the drug development timeline.[3][6]

Part 1: In Vitro Characterization - From Target Binding to Cellular Action

The first pillar of an IVIVC is to meticulously quantify the compound's activity at the molecular and cellular levels. This involves a primary biochemical assay to measure direct target engagement and a secondary cell-based assay to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.[7]

Biochemical Target Engagement: HTRF Assay

To quantify the direct inhibitory effect of our compounds on the MDM2-p53 interaction, a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay is employed. This assay is highly sensitive, amenable to high-throughput screening, and measures the disruption of the protein-protein interaction directly.

  • Reagent Preparation :

    • Prepare Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA) and 0.05% Tween-20.

    • Reconstitute recombinant GST-tagged MDM2 protein and biotinylated p53 peptide in Assay Buffer.

    • Prepare detection reagents: Europium cryptate-labeled anti-GST antibody and streptavidin-conjugated XL665.

    • Prepare a serial dilution of Lead Compound 1 and Alternative Compound A in 100% DMSO, followed by a further dilution in Assay Buffer.

  • Assay Procedure :

    • In a 384-well low-volume white plate, add 2 µL of the compound dilutions.

    • Add 4 µL of GST-MDM2 and 4 µL of biotin-p53 peptide to each well.

    • Incubate for 60 minutes at room temperature to allow for protein-protein interaction and compound binding.

    • Add 5 µL of the pre-mixed detection reagents.

    • Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Cellular Target Engagement: NanoBRET® Assay

While the HTRF assay confirms biochemical potency, it doesn't guarantee cellular activity. A cellular target engagement assay is crucial to assess cell permeability and binding to the target within the complex intracellular environment.[8] The NanoBRET® Target Engagement Assay is an ideal choice, as it measures compound binding at the target protein in living cells.[9]

  • Cell Preparation :

    • Use a human cancer cell line with wild-type p53 (e.g., SJSA-1) stably expressing an MDM2-NanoLuc® fusion protein.

    • Culture and harvest cells, resuspending them in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure :

    • Dispense cells into a 96-well white plate.

    • Add the NanoBRET® fluorescent tracer, which reversibly binds to MDM2, to all wells at a pre-determined optimal concentration.

    • Add serial dilutions of Lead Compound 1 and Alternative Compound A .

    • Incubate at 37°C, 5% CO2 for 2 hours to allow the system to reach equilibrium.

    • Add Nano-Glo® Substrate and read the plate immediately on a luminometer capable of measuring filtered light (450 nm for donor and >600 nm for acceptor).

  • Data Analysis :

    • Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission.

    • Plot the ratio against the log of the compound concentration to determine the cellular IC50.

Comparative In Vitro Data Summary

The following table summarizes the expected performance of our lead compound against the alternative. The goal is to see high potency in the biochemical assay and comparable, if not better, potency in the cellular assay, which would indicate good cell permeability.

CompoundHTRF IC50 (nM) [Biochemical]NanoBRET® IC50 (nM) [Cellular]
Lead Compound 1 545
Alternative Compound A 10150

Table 1: Comparative in vitro potency of Lead Compound 1 and Alternative Compound A.

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 HTRF Assay Setup: Recombinant MDM2 + p53 peptide b2 Compound Titration b1->b2 b3 Measure FRET Signal b2->b3 b4 Calculate Biochemical IC50 b3->b4 c4 Calculate Cellular IC50 c1 Live Cells Expressing MDM2-NanoLuc® c2 Add Compound + Tracer c1->c2 c3 Measure BRET Signal c2->c3 c3->c4 start Compound Synthesis (Lead & Alternative) start->b1 start->c1

Figure 1: Workflow for comprehensive in vitro characterization.

Part 2: In Vivo Evaluation - From Animal Models to Efficacy

Positive in vitro data is the entry ticket to in vivo testing, the arena where a compound's true potential is revealed. This stage assesses the compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy in a living organism.[10][11]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before efficacy testing, a pilot PK/PD study is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) and to confirm it engages its target in vivo.[10][12] This is often done in healthy mice.

  • Animal Model : Use healthy BALB/c mice.

  • Dosing : Administer a single dose of Lead Compound 1 and Alternative Compound A via oral gavage (e.g., 10 mg/kg).

  • PK Sampling : Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Process plasma and analyze for drug concentration using LC-MS/MS.

  • PD Sampling : Use a separate cohort of tumor-bearing mice (e.g., SJSA-1 xenografts). Collect tumor samples at key time points (e.g., 4, 8, 24 hours) post-dose.

  • PD Analysis : Analyze tumor lysates via Western blot for the upregulation of p53 target genes, such as p21, as a biomarker of target engagement.

  • Data Analysis : Calculate key PK parameters (Cmax, Tmax, AUC, half-life). Correlate drug exposure (AUC) with the PD biomarker response (p21 fold-induction).

Tumor Xenograft Efficacy Study

The definitive test of an anti-cancer compound is its ability to inhibit tumor growth in vivo. A human tumor xenograft model, where human cancer cells are implanted in immunodeficient mice, is the standard preclinical model.[13]

  • Animal Model : Use female athymic nude mice.

  • Tumor Implantation : Subcutaneously implant SJSA-1 cells. Allow tumors to grow to an average volume of 150-200 mm³.

  • Group Allocation : Randomize mice into three groups: Vehicle control, Lead Compound 1 (e.g., 20 mg/kg, daily oral gavage), and Alternative Compound A (e.g., 20 mg/kg, daily oral gavage).

  • Treatment and Monitoring : Administer treatment for 21 days. Measure tumor volume with calipers twice weekly. Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis : At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Comparative In Vivo Data Summary

The table below presents hypothetical data from the efficacy study. Superior TGI with minimal body weight loss is the desired outcome for Lead Compound 1 .

Treatment GroupDose (mg/kg, PO, QD)Final Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle-0%+2%
Lead Compound 1 2075%-3%
Alternative Compound A 2055%-8%

Table 2: Comparative in vivo efficacy and tolerability.

In_Vivo_Workflow cluster_pkpd PK/PD Pilot Study cluster_efficacy Efficacy Study start Select Compounds with Good In Vitro Profile pk Pharmacokinetics (PK) (Blood Sampling) start->pk pd Pharmacodynamics (PD) (Tumor Biomarker Analysis) start->pd pk_data Determine Exposure (AUC) pk->pk_data pd_data Confirm Target Engagement pd->pd_data e1 Tumor Xenograft Model (SJSA-1 in Nude Mice) pk_data->e1 pd_data->e1 e2 Daily Dosing (21 Days) e1->e2 e3 Monitor Tumor Volume & Body Weight e2->e3 e4 Calculate TGI e3->e4

Figure 2: Workflow for preclinical in vivo evaluation.

Part 3: Forging the Link - The In Vitro to In Vivo Correlation

The final and most crucial step is to integrate the in vitro and in vivo datasets to build a predictive IVIVC model.[14][15] This model, often based on pharmacokinetic/pharmacodynamic (PK/PD) principles, helps us understand the relationship between the drug's intrinsic potency, its exposure in the body, and the resulting therapeutic effect.[16][17]

A successful IVIVC, as defined by the U.S. Food and Drug Administration (FDA), is a predictive mathematical model that relates an in vitro property (like potency) to an in vivo response (like plasma concentration or efficacy).[14] A "Level A" correlation, the most robust type, establishes a point-to-point relationship between in vitro and in vivo profiles.[4][15]

For our purposes, we aim to correlate the cellular potency (NanoBRET® IC50) with the in vivo efficacy (TGI) when normalized for drug exposure (AUC from the PK study).

The IVIVC Relationship:

  • Exposure-Adjusted Potency : We hypothesize that in vivo efficacy is driven by maintaining a free plasma concentration of the drug above a multiple of its cellular IC50 for a sufficient duration.

  • Modeling : We can plot the TGI against the ratio of the average plasma concentration (Cavg) to the cellular IC50 (Cavg / IC50). A strong correlation across multiple compounds would validate this model.

  • Prediction : With a validated model, we can predict the in vivo efficacy of new analogs based solely on their in vitro cellular potency and their predicted human PK, significantly streamlining future development.[18]

IVIVC_Model invitro In Vitro Data (Cellular IC50) model PK/PD Mathematical Model (IVIVC) invitro->model pk Pharmacokinetics (Plasma AUC, Cmax) pk->model pd Pharmacodynamics (Target Engagement) pd->model invivo In Vivo Efficacy (Tumor Growth Inhibition) model->invivo Predicts

Figure 3: Conceptual diagram of the IVIVC framework.

This guide outlines a systematic and robust methodology for establishing an in vitro to in vivo correlation for novel drug candidates, exemplified by this compound. By integrating high-quality biochemical and cellular assays with well-designed preclinical animal studies, researchers can build a predictive PK/PD model. This IVIVC is not merely an academic exercise; it is a powerful, resource-saving tool that enhances confidence in candidate selection, informs clinical trial design, and accelerates the delivery of new medicines to patients. The superior hypothetical performance of Lead Compound 1 across these integrated assays demonstrates a promising profile for further development.

References

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Head-to-head comparison of different synthesis routes for 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropylpiperidine-2,4-dione scaffold is an emerging motif in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. As interest in this heterocyclic system grows, the development of efficient and scalable synthetic routes is paramount. This guide provides a comprehensive, head-to-head comparison of two plausible synthetic strategies for this compound, offering in-depth analysis of their respective strengths and weaknesses, supported by analogous experimental data from the literature.

Introduction

The synthesis of N-substituted piperidine-2,4-diones presents a unique set of challenges, primarily centered around the construction of the dione ring and the subsequent or preceding introduction of the N-substituent.[1] This guide will explore two primary retrosynthetic approaches to this compound:

  • Route 1: Late-Stage N-Cyclopropylation. This strategy involves the initial synthesis of the parent piperidine-2,4-dione, followed by the introduction of the cyclopropyl group onto the nitrogen atom.

  • Route 2: Convergent Assembly with Cyclopropylamine. In this approach, the piperidine-2,4-dione ring is constructed from acyclic precursors, with cyclopropylamine serving as the foundational nitrogen source.

Both routes offer distinct advantages and are subject to specific limitations regarding substrate availability, reaction conditions, and overall efficiency. The following sections will delve into the mechanistic underpinnings and practical considerations of each approach.

Route 1: Late-Stage N-Cyclopropylation of Piperidine-2,4-dione

This linear approach first focuses on the synthesis of the piperidine-2,4-dione core, followed by N-functionalization.

Diagram of Synthetic Workflow: Route 1

Route_1_Workflow A β-Amino Ester Precursor B Amido Diester Intermediate A->B Malonate Acylation C Piperidine-2,4-dione B->C Dieckmann Cyclization & Decarboxylation D This compound C->D N-Cyclopropylation

Caption: Workflow for Route 1: Late-Stage N-Cyclopropylation.

Part 1: Synthesis of the Piperidine-2,4-dione Scaffold

The synthesis of the unsubstituted piperidine-2,4-dione ring is most effectively achieved through a Dieckmann condensation of an amido diester.[2][3][4][5][6] This intramolecular cyclization of a diester in the presence of a base is a robust method for forming five- and six-membered rings.[5]

Experimental Protocol: Synthesis of Piperidine-2,4-dione (Analogous Procedure)

  • Amide Formation: A suitable β-amino ester, such as methyl 3-aminopropionate, is reacted with a malonyl chloride derivative (e.g., methyl malonyl chloride) in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent (e.g., dichloromethane) to yield the corresponding amido diester.

  • Dieckmann Cyclization: The amido diester is then treated with a strong base, such as sodium methoxide in methanol, to induce intramolecular cyclization. This forms a β-keto ester intermediate.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated, typically by heating in an aqueous acidic or basic medium, to afford the target piperidine-2,4-dione.

Part 2: N-Cyclopropylation

The introduction of the cyclopropyl group onto the nitrogen atom of the pre-formed piperidine-2,4-dione is the critical step in this route. The acidic nature of the N-H proton in the glutarimide-like structure can complicate traditional N-alkylation methods.[7] Modern cross-coupling reactions offer a promising solution.

Proposed Protocol: Copper-Catalyzed N-Cyclopropylation (Ullmann-Type Reaction)

A promising approach for the N-cyclopropylation is a copper-catalyzed cross-coupling reaction, analogous to the Ullmann condensation.[8][9][10][11][12] A particularly relevant method involves the use of cyclopropylboronic acid as the cyclopropyl source.[13]

  • Reaction Setup: Piperidine-2,4-dione (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), copper(II) acetate (1.0 equiv.), and a bipyridine ligand (1.0 equiv.) are combined in a suitable solvent such as 1,2-dichloroethane.

  • Base Addition: An inorganic base, for instance, sodium carbonate (2.0 equiv.), is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under an air atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Expertise & Experience Insights: Route 1
  • Advantages: This route is highly convergent, allowing for the synthesis and purification of the piperidine-2,4-dione core in bulk before proceeding to the N-functionalization step. This can be advantageous for library synthesis where various N-substituents are to be introduced.

  • Challenges: The N-H proton of the piperidine-2,4-dione is acidic, which can lead to competing side reactions or require specific catalytic systems for efficient N-alkylation.[7] Traditional alkylation with cyclopropyl bromide may be challenging and require harsh conditions. The copper-catalyzed approach, while promising, may require careful optimization of ligands and reaction conditions for this specific substrate.

Route 2: Convergent Assembly with Cyclopropylamine

This strategy builds the piperidine-2,4-dione ring from acyclic components, incorporating the cyclopropylamine at an early stage.

Diagram of Synthetic Workflow: Route 2

Route_2_Workflow A Cyclopropylamine C Enamine Intermediate A->C Condensation B Diethyl 3-oxoglutarate B->C D N-Cyclopropyl Amidoester C->D Reduction E This compound D->E Intramolecular Cyclization

Caption: Workflow for Route 2: Convergent Assembly with Cyclopropylamine.

Proposed Protocol: Ring Formation from Cyclopropylamine

This route is conceptually based on the established synthesis of substituted piperidine-2,4-diones from primary amines.[1][14]

  • Enamine Formation: Cyclopropylamine is condensed with a β-keto ester containing a second ester functionality, such as diethyl 3-oxoglutarate. This reaction is typically carried out in a solvent like toluene with azeotropic removal of water.

  • Reduction: The resulting enamine intermediate is then reduced to the corresponding β-amino diester. This can be achieved using a reducing agent like sodium borohydride.

  • Intramolecular Amidation/Cyclization: The N-cyclopropyl β-amino diester is then induced to cyclize. This can often be achieved by heating, sometimes in the presence of a base, to form the this compound.

Expertise & Experience Insights: Route 2
  • Advantages: This approach is highly convergent and incorporates the desired N-substituent from the outset. This can lead to a shorter overall synthesis in terms of step count. The starting materials, cyclopropylamine and diethyl 3-oxoglutarate, are commercially available.

  • Challenges: The initial condensation reaction between cyclopropylamine and the β-keto ester may require careful control of conditions to avoid side reactions. The subsequent reduction and cyclization steps may also need optimization to achieve high yields. The stability of the enamine intermediate and the efficiency of the final ring-closure are key considerations.

Head-to-Head Comparison

FeatureRoute 1: Late-Stage N-CyclopropylationRoute 2: Convergent Assembly with Cyclopropylamine
Overall Strategy Linear synthesis: build the ring, then functionalize.Convergent synthesis: build the ring from a functionalized precursor.
Key Reactions Dieckmann Condensation, N-Cyclopropylation (e.g., Ullmann-type)Enamine formation, Reduction, Intramolecular Amidation
Starting Materials β-amino esters, malonyl derivatives, cyclopropylboronic acidCyclopropylamine, Diethyl 3-oxoglutarate
Potential Advantages Allows for late-stage diversification with various N-substituents. The piperidine-2,4-dione intermediate can be prepared and stored.Potentially shorter step count. Incorporates the N-substituent early, avoiding potential issues with N-H acidity in later steps.
Potential Challenges N-cyclopropylation of the acidic piperidine-2,4-dione may be low-yielding or require specialized catalysts.Control of selectivity in the initial condensation and cyclization steps. Stability of intermediates.
Scalability Potentially more scalable for the synthesis of the core, but the N-cyclopropylation step may be a bottleneck.May be more amenable to a streamlined, one-pot or telescopic process, which could be advantageous for scalability.

Conclusion

Both Route 1 and Route 2 present viable, albeit conceptually different, pathways to this compound.

Route 1 (Late-Stage N-Cyclopropylation) is likely the more versatile approach for generating a library of N-substituted piperidine-2,4-diones, as the common intermediate can be functionalized in the final step. However, the success of this route is highly dependent on an efficient and robust N-cyclopropylation protocol, with modern copper-catalyzed methods showing the most promise.

Route 2 (Convergent Assembly with Cyclopropylamine) offers a more direct and potentially shorter synthesis. Its efficiency will hinge on the careful optimization of the condensation, reduction, and cyclization sequence. This route may be preferable for the dedicated synthesis of the target molecule on a larger scale.

The choice between these two synthetic strategies will ultimately depend on the specific goals of the research program, including the need for analogue synthesis, the scale of the reaction, and the available starting materials and reagents. Further experimental validation is required to determine the optimal conditions and overall efficiency of each proposed route.

References

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  • Koch, A. S., & Miller, A. K. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Synthesis, 54(12), 2685-2703.
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  • Collet, F., & Dodd, R. H. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry – A European Journal, 23(55), 13676-13683.
  • Hughes, D. L. (2022). Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Tsuritani, T., Stambuli, J. P., & Hartwig, J. F. (2003). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
  • De, S., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 73.
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A Meta-Analysis of Piperidine-2,4-dione Bioactivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Within this class, the piperidine-2,4-dione motif serves as a versatile platform for developing novel therapeutic agents. This guide provides a meta-analysis of the bioactivity data for piperidine-2,4-dione derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect structure-activity relationships (SAR), compare potencies across different studies, and provide detailed experimental frameworks to support researchers in this promising field of drug discovery.

The Piperidine-2,4-dione Scaffold: A Privileged Framework in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle, piperidine, is a fundamental structural unit in a vast array of alkaloids and synthetic drugs.[1][4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The introduction of ketone functionalities at the 2 and 4 positions creates the piperidine-2,4-dione core, a structure with a unique reactivity profile and potential for diverse chemical modifications.[5][6] This dione system provides hydrogen bond donors and acceptors, crucial for molecular recognition at enzyme active sites and protein interfaces, making it an excellent starting point for the synthesis of new bioactive compounds.[6]

Anticancer Activity: A Primary Therapeutic Target

Derivatives of the piperidine scaffold have demonstrated significant potential in oncology, targeting various cancer types including breast, prostate, colon, and lung cancer.[7][8] The piperidine-2,4-dione core, in particular, has been incorporated into novel compounds designed to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.[8][9]

Mechanism of Action: Modulating Key Oncogenic Pathways

The anticancer effects of piperidine derivatives are often attributed to their ability to modulate critical signaling pathways essential for cancer cell survival and proliferation.[8] Studies have shown that these compounds can interfere with pathways such as PI3K/Akt and JAK/STAT, which are constitutively active in many hematological and solid tumors.[9][10] By downregulating these pro-survival signals, piperidine-2,4-dione analogs can shift the cellular balance towards apoptosis, leading to the programmed death of cancer cells. For instance, certain derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2.[8][9]

Below is a diagram illustrating a simplified signaling cascade often targeted by anticancer agents, leading to apoptosis.

Anticancer_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad_p Bad-P Akt->Bad_p Phosphorylates (Inactivates Bad) Bcl2 Bcl-2 Bad_p->Bcl2 Cannot inhibit CytochromeC Cytochrome c Release Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis PiperidineDerivative Piperidine-2,4-dione Derivative PiperidineDerivative->Akt Inhibits

Caption: Simplified PI3K/Akt pathway leading to apoptosis inhibition and a potential point of intervention for piperidine-2,4-dione derivatives.

Comparative Analysis of Anticancer Potency

The antiproliferative activity of piperidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold. A meta-analysis of published data reveals that aryl substitutions are common, with electron-withdrawing or donating groups significantly influencing potency. The table below summarizes the growth inhibitory (GI₅₀) or cytotoxic (IC₅₀) concentrations for representative compounds against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineReported Potency (µM)Reference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesHematological CancersVaries (Effective)[9]
Propylenetethered isatin-piperidine dimersMCF-7 (Breast)Stronger than Doxorubicin[8]
Highly functionalized piperidines (Comp. 16)HT29 (Colon)GI₅₀: 4.1 µg/mL[7]
Highly functionalized piperidines (Comp. 1)PC-3 (Prostate)GI₅₀: 6.3 µg/mL[7]
DTPEP (Piperidine Derivative)MCF-7 (Breast)Significant Inhibition[10]
Pyrimidine-2,4-dione hybrid (Comp. 3h)HeLa (Cervical)GI₅₀: 0.03 µM[11]

Note: Direct comparison of absolute values should be done with caution due to variations in experimental conditions between studies. However, the data clearly indicates that piperidine-based scaffolds can achieve potent anticancer activity in the low micromolar to nanomolar range.

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Potential

Chronic inflammation is a key driver of various pathologies. Piperidine derivatives have been investigated for their ability to suppress inflammatory responses.[12][13][14] Certain N-substituted 3,5-bis(benzylidene)piperidin-4-ones, for example, have shown potent anti-inflammatory activity by inhibiting the production of key mediators like tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[15] Some compounds demonstrated superior in vivo efficacy in carrageenan-induced paw edema models compared to standard drugs like celecoxib and indomethacin.[15] This suggests that the piperidine-2,4-dione scaffold can be optimized to produce potent anti-inflammatory agents.

Antimicrobial Efficacy

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[16] The piperidine scaffold has been explored for this purpose, with various derivatives showing promising antibacterial and antifungal activities.[4][17][18] The introduction of moieties like thiosemicarbazone to a piperidin-4-one core has been shown to enhance antifungal activity significantly.[17] The table below presents Minimum Inhibitory Concentration (MIC) data for some representative compounds.

Compound Class/DerivativeMicrobial StrainReported Potency (MIC)Reference
Pyrimidine-2,4-dione hybrid (Comp. 3c)Candida albicans0.25 µg/mL[11]
Pyrimidine-2,4-dione hybrid (Comp. 3a)Gram-negative bacteria8 µg/mL[11]
Piperidine derivatives (Comp. 6)Bacillus subtilis0.75 mg/mL[16]
Piperidine derivatives (Comp. 6)Staphylococcus aureus1.5 mg/mL[16]

Standard Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To evaluate the anticancer potential of novel piperidine-2,4-dione derivatives, a robust and reproducible cytotoxicity assay is paramount. The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[21] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active (i.e., living) cells.[20] The amount of formazan produced is directly proportional to the number of viable cells.[21] The insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in signal compared to untreated control cells indicates a loss of viability or a cytotoxic effect of the test compound.

Detailed Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the piperidine-2,4-dione test compounds in culture medium. After the 24-hour pre-incubation, remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) under the same conditions (37°C, 5% CO₂). The duration is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Reagent Addition: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[20] This brings the final concentration to approximately 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours.[22] During this time, viable cells will convert the yellow MTT to purple formazan crystals. It is crucial to protect the plate from light during this step as the MTT reagent is light-sensitive.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well.[21] This step is necessary because the formazan product is an insoluble crystal.[22]

  • Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.[20] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[20]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

MTT_Assay_Workflow start Start step1 1. Cell Seeding (96-well plate) start->step1 step2 2. Incubation (24h) (Allow attachment) step1->step2 step3 3. Compound Treatment (Serial Dilutions) step2->step3 step4 4. Incubation (48-72h) (Drug exposure) step3->step4 step5 5. Add MTT Reagent (Final conc. 0.5 mg/mL) step4->step5 step6 6. Incubation (3-4h) (Formazan formation) step5->step6 step7 7. Solubilize Formazan (Add DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end Data Analysis (Calculate IC50) step8->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The meta-analysis of existing literature confirms that the piperidine-2,4-dione scaffold is a highly valuable framework in modern drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly compelling data in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationships highlighted in this guide underscore the tunability of this core, allowing medicinal chemists to optimize potency and selectivity through targeted chemical modifications.

Future research should focus on elucidating more detailed mechanisms of action through advanced proteomics and genomics approaches. Furthermore, exploring novel synthetic routes to generate greater chemical diversity will be key to unlocking the full therapeutic potential of this privileged scaffold.[23] The data presented herein should serve as a foundational resource for researchers aiming to design and develop the next generation of piperidine-2,4-dione-based therapeutics.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

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  • Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 24(1), 159-68. [Link]

  • Al-Ostath, A. I., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101878. [Link]

  • Arun, A., et al. (2020). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Journal of Cellular and Molecular Medicine, 24(16), 9011-9026. [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Cyclopropylpiperidine-2,4-dione was identified. The following guidance is synthesized from safety data for structurally related compounds, including piperidine and other dione derivatives. It is imperative to handle this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Scientific Rationale: Understanding the Hazard Profile

As drug development professionals, our commitment to safety is paramount. The disposal of any novel chemical entity begins with a thorough understanding of its potential hazards, derived from its chemical structure. This compound incorporates two key functional groups that inform our safety and disposal strategy: the piperidine ring and the dione functionality .

  • Piperidine Moiety: The piperidine core is a well-characterized heterocyclic amine. Safety data from numerous sources indicate that piperidine itself is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled.[1] Critically, it is known to cause severe skin burns and serious eye damage.[1][2] Therefore, we must assume that this compound exhibits similar corrosive and toxic properties.

  • Dione Functionality: The 2,4-dione structure suggests potential for reactivity and specific hazards upon decomposition. While less acutely hazardous than the piperidine ring, dione compounds can present their own challenges. For instance, during combustion, they can produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][4]

Based on this structural analysis, this compound must be treated as a hazardous substance requiring meticulous handling and disposal procedures to protect laboratory personnel and the environment.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard procedure for disposing of waste containing this compound.

Objective: To ensure all chemical waste is collected, segregated, labeled, and disposed of in accordance with institutional and regulatory standards.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Appropriate Personal Protective Equipment (PPE) - See Table 1

  • Chemical fume hood

Procedure:

  • Segregation at Source:

    • Never mix waste containing this compound with other waste streams (e.g., non-hazardous, biological).

    • Dedicate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Waste Collection:

    • All operations involving the transfer of this chemical to a waste container must be conducted within a certified chemical fume hood to mitigate inhalation risks.

    • For liquid waste (e.g., reaction mixtures, solutions), carefully pour the waste into the designated liquid waste container. Avoid splashing.

    • For solid waste, place contaminated materials directly into the designated solid waste container.

    • Ensure the exterior of the waste container remains clean and free of contamination.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[1][3]

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][5]

    • Ensure the storage location is a designated satellite accumulation area approved by your EHS department.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The full chemical name: "this compound"

      • An accurate estimation of the concentration and volume.

      • The words "Hazardous Waste."

      • Associated hazard pictograms (e.g., corrosive, toxic, flammable).

      • The date of accumulation.

  • Disposal Request:

    • Once the container is full or has reached the satellite accumulation time limit (per institutional policy), submit a chemical waste pickup request to your EHS department.

    • Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[1][6]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound. The following table summarizes the minimum requirements based on the hazards of piperidine derivatives.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility charts.To prevent skin contact, as piperidine derivatives are toxic and can cause severe skin burns.[1][7]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors, which can cause serious eye damage.[1][7]
Skin/Body Protection Flame-resistant lab coat worn fully buttoned.To protect against skin exposure and in case of fire, given the flammability of piperidines.
Respiratory Protection Use only within a certified chemical fume hood. For emergencies or situations with potential for high vapor concentration, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of toxic vapors.[1][8]

Table 1: Required PPE for Handling this compound

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to containing the hazard.

4.1. Small Spill (inside a chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to cover the spill.[2][9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (consult your EHS for recommendations), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

4.2. Large Spill (outside a chemical fume hood):

  • EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.

  • ALERT: Activate the nearest fire alarm and call your institution's emergency number and EHS department.

  • SECURE: Prevent re-entry to the affected area.

  • ASSIST: Provide emergency responders with the Safety Data Sheet (or this guide) and any relevant information about the spill.

Do not attempt to clean up a large spill or any spill outside of a fume hood yourself. Rely on trained emergency personnel.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Generate Generate Waste (Solid or Liquid) Segregate Segregate into Designated Waste Container Generate->Segregate Immediate Action Label Label Container Correctly (Name, Hazards, Date) Segregate->Label Store Store Securely in Satellite Accumulation Area Label->Store CheckFull Container Full or Time Limit Reached? Store->CheckFull CheckFull->Store No Request Submit EHS Waste Pickup Request CheckFull->Request Yes EHS EHS Collects for Final Disposal Request->EHS

Caption: Decision workflow for routine waste disposal.

References

  • Piperidine - SAFETY D
  • 4 - • SAFETY D
  • SAFETY D
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • SAFETY D
  • Safety D
  • SAFETY D
  • 7 - Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Material Safety D

Sources

Navigating the Synthesis Frontier: A Guide to the Safe Handling of 1-Cyclopropylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who bring these molecules to life. This guide provides a comprehensive overview of the essential safety protocols for handling 1-Cyclopropylpiperidine-2,4-dione, a compound of interest in medicinal chemistry.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are synthesized from the safety profiles of structurally analogous compounds, including piperidine derivatives and various diones. It is imperative to treat this compound with the caution required for a substance of unknown toxicity and to conduct a thorough risk assessment before commencing any work.

Understanding the Hazard Profile: An Evidence-Based Approach

The potential hazards of this compound can be inferred from its structural motifs: the piperidine ring and the dione functionality. Piperidine itself is a flammable, corrosive, and toxic compound. Dione-containing compounds can also present significant health risks, including skin, eye, and respiratory irritation. Therefore, a cautious approach is warranted, assuming the compound may be harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing skin and eye irritation or burns.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and preparing solutions Double-gloving with nitrile or neoprene gloves.Chemical safety goggles and a face shield.A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if handling the powder outside of a certified chemical fume hood.A flame-retardant lab coat.
Running reactions and work-up Chemical-resistant gloves (nitrile or neoprene).Chemical safety goggles.Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.A flame-retardant lab coat.
Purification (e.g., chromatography) Chemical-resistant gloves.Chemical safety goggles and a face shield if there is a splash hazard.Operations should be performed in a well-ventilated area or a chemical fume hood.A flame-retardant lab coat.
Handling spills Heavy-duty chemical-resistant gloves.Chemical safety goggles and a face shield.A full-face respirator with an organic vapor cartridge may be necessary depending on the spill size.A chemically resistant apron or suit over a lab coat.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to meticulous operational procedures is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls:
  • Ventilation: All work with this compound, especially the handling of the solid powder, should be conducted in a certified chemical fume hood to control airborne concentrations.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Hygiene:
  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.

  • Food and Drink: Do not eat, drink, or smoke in laboratory areas where this compound is handled or stored.

Spill Response Workflow:

In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow Spill Response Workflow for this compound cluster_Initial_Actions Initial Actions cluster_PPE Don Appropriate PPE cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Decontamination Disposal & Decontamination Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess PPE_Info Refer to PPE table for spill handling Assess->PPE_Info Contain Contain the spill with absorbent material PPE_Info->Contain Neutralize Neutralize if appropriate (use caution) Contain->Neutralize Collect Carefully collect the absorbed material Neutralize->Collect Waste Place in a labeled, sealed container for hazardous waste Collect->Waste Decontaminate Decontaminate the spill area Waste->Decontaminate Dispose_PPE Dispose of contaminated PPE as hazardous waste Decontaminate->Dispose_PPE

Caption: A stepwise workflow for safely managing a spill of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its associated waste is a critical final step in the handling process.

  • Waste Identification: All waste materials, including unused product, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, should be considered hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

By integrating these safety protocols into your laboratory workflow, you can confidently advance your research while prioritizing the well-being of your team.

References

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.